molecular formula C10H16O2 B13187632 Bicyclo[6.1.0]nonane-4-carboxylic acid

Bicyclo[6.1.0]nonane-4-carboxylic acid

Katalognummer: B13187632
Molekulargewicht: 168.23 g/mol
InChI-Schlüssel: UBZUPTPVECHPTR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bicyclo[6.1.0]nonane-4-carboxylic acid is a useful research compound. Its molecular formula is C10H16O2 and its molecular weight is 168.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality Bicyclo[6.1.0]nonane-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[6.1.0]nonane-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H16O2

Molekulargewicht

168.23 g/mol

IUPAC-Name

bicyclo[6.1.0]nonane-4-carboxylic acid

InChI

InChI=1S/C10H16O2/c11-10(12)7-2-1-3-8-6-9(8)5-4-7/h7-9H,1-6H2,(H,11,12)

InChI-Schlüssel

UBZUPTPVECHPTR-UHFFFAOYSA-N

Kanonische SMILES

C1CC(CCC2CC2C1)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Synthesis and Characterization of Bicyclo[6.1.0]nonane-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

As a Senior Application Scientist in synthetic methodology, I often encounter the challenge of constructing conformationally restricted bicyclic scaffolds. While the alkyne-functionalized derivative, bicyclo[6.1.0]nonyne (BCN), is ubiquitous in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), its fully saturated analog—bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) —serves a distinct and equally critical role. It is heavily utilized as a rigid bioisostere in drug discovery, a negative control in bioconjugation assays, and a structural building block for advanced materials.

The synthesis of this saturated scaffold requires a fundamentally different strategic approach than BCN. In BCN synthesis, the carboxylic acid is typically installed at the C9 position (the cyclopropane apex) via Rh-catalyzed decomposition of ethyl diazoacetate[1]. However, to install the carboxylic acid at the C4 position of the eight-membered ring, we must construct an unsubstituted cyclopropane ring and subsequently functionalize the cyclooctane backbone.

This whitepaper details a highly optimized, self-validating five-phase synthetic route designed to maximize regiocontrol and preserve the integrity of the strained bicyclic system.

Retrosynthetic Analysis and Causality

The core challenge in functionalizing medium-sized rings is avoiding transannular reactions and controlling regiochemistry. Our retrosynthetic strategy is built on the following causal logic:

  • C1 Homologation via Carbonylation : Direct hydroformylation of bicyclo[6.1.0]non-4-ene yields unpredictable regiochemical mixtures. Instead, we utilize a Palladium-catalyzed carbonylation of an enol triflate. This guarantees that the carboxylic acid is installed exactly at the C4 position.

  • Symmetry-Driven Regiocontrol : The enol triflate is derived from bicyclo[6.1.0]nonan-4-one[2]. The precursor alcohol is synthesized via the hydroboration of bicyclo[6.1.0]non-4-ene. Because the C4-C5 double bond is perfectly symmetric ( Cs​ symmetry) relative to the C1-C8 cyclopropane ring, hydroboration yields a single constitutional isomer. This architectural symmetry acts as a self-validating mechanism, eliminating the need for complex chromatographic separation of regioisomers.

  • Substoichiometric Cyclopropanation : The unsubstituted cyclopropane is installed via a Simmons-Smith reaction on 1,5-cyclooctadiene (COD). By strictly limiting the zinc carbenoid stoichiometry, we prevent the formation of the tricyclic bis-cyclopropanated byproduct.

Mechanistic Visualization

Synthesis N1 1,5-Cyclooctadiene (COD) N2 Bicyclo[6.1.0]non-4-ene N1->N2 Simmons-Smith (CH2I2, Et2Zn) N3 Bicyclo[6.1.0]nonan-4-ol N2->N3 Hydroboration-Oxidation (BH3·THF, H2O2) N4 Bicyclo[6.1.0]nonan-4-one N3->N4 Oxidation (Dess-Martin Periodinane) N5 Enol Triflate Intermediate N4->N5 Triflation (KHMDS, PhNTf2) N6 Methyl Bicyclo[6.1.0]non-4-ene- 4-carboxylate N5->N6 Carbonylation (Pd(OAc)2, CO, MeOH) N7 Bicyclo[6.1.0]nonane- 4-carboxylic Acid N6->N7 Hydrogenation & Hydrolysis (H2, Pd/C; LiOH)

Fig 1: Five-phase synthetic workflow for Bicyclo[6.1.0]nonane-4-carboxylic acid.

Step-by-Step Experimental Protocols

Phase 1: Simmons-Smith Cyclopropanation

Objective: Form the unsubstituted bicyclo[6.1.0]nonane core.

  • To a flame-dried 1L round-bottom flask under Argon, add 1,5-cyclooctadiene (1.0 equiv, 500 mmol) in 400 mL anhydrous dichloromethane (DCM). Cool to 0 °C.

  • Add diethylzinc ( Et2​Zn , 1.0 M in hexanes, 0.8 equiv) dropwise over 30 minutes.

  • Slowly add diiodomethane ( CH2​I2​ , 0.8 equiv) via syringe pump. Causality Check: The substoichiometric use of the Furukawa reagent ( EtZnCH2​I ) is critical here. It ensures that unreacted COD remains the major impurity, which is highly volatile and easily removed, rather than the difficult-to-separate bis-cyclopropanated tricycle.

  • Quench with saturated aqueous NH4​Cl , separate the organic layer, dry over MgSO4​ , and concentrate. Purify via vacuum distillation to yield bicyclo[6.1.0]non-4-ene .

Phase 2: Symmetry-Driven Hydroboration

Objective: Install an oxygen handle at the C4 position.

  • Dissolve bicyclo[6.1.0]non-4-ene (1.0 equiv, 200 mmol) in 200 mL anhydrous THF at 0 °C.

  • Add BH3​⋅THF (1.0 M, 0.35 equiv) dropwise. Stir for 2 hours at room temperature.

  • Cool to 0 °C and carefully add 3M NaOH (60 mL) followed by 30% H2​O2​ (60 mL).

  • Extract with ethyl acetate. Validation: Because the C4 and C5 positions are chemically equivalent in this symmetric system, the reaction yields bicyclo[6.1.0]nonan-4-ol exclusively.

Phase 3: Mild Oxidation to Ketone

Objective: Prepare the substrate for carbonylation without ring-opening.

  • Dissolve the alcohol (1.0 equiv, 150 mmol) in 300 mL DCM at 0 °C.

  • Add Dess-Martin Periodinane (DMP, 1.1 equiv) in portions. Causality Check: We deliberately avoid Jones reagent ( CrO3​/H2​SO4​ ). The highly strained cyclopropane ring is susceptible to acid-catalyzed ring-opening. DMP provides a neutral, mild environment.

  • Stir for 2 hours, quench with saturated NaHCO3​ and Na2​S2​O3​ . Extract and concentrate to yield bicyclo[6.1.0]nonan-4-one [2].

Phase 4: Enol Triflation and Palladium-Catalyzed Carbonylation

Objective: Install the one-carbon homologation precisely at C4.

  • Triflation: Dissolve the ketone (1.0 equiv, 100 mmol) in THF at -78 °C. Add KHMDS (1.1 equiv). Stir for 30 min, then add PhNTf2​ (1.2 equiv). Warm to room temperature, quench, and isolate the enol triflate.

  • Carbonylation: Transfer the triflate to a pressure vessel. Add anhydrous DMF/MeOH (4:1 ratio, 100 mL), Pd(OAc)2​ (5 mol%), dppf (10 mol%), and triethylamine (2.0 equiv).

  • Purge the vessel and pressurize with Carbon Monoxide (CO) to 1 atm. Heat to 60 °C for 12 hours. The bidentate dppf ligand prevents catalyst deactivation and drives the formation of methyl bicyclo[6.1.0]non-4-ene-4-carboxylate .

Phase 5: Saturation and Saponification

Objective: Yield the final saturated carboxylic acid.

  • Dissolve the unsaturated ester in methanol. Add 10% Pd/C (10 wt%) and stir under H2​ gas (1 atm) for 6 hours to reduce the double bond.

  • Filter through Celite, concentrate, and redissolve in THF/ H2​O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 12 hours.

  • Acidify to pH 2 with 1M HCl, extract with EtOAc, dry, and concentrate to yield the final bicyclo[6.1.0]nonane-4-carboxylic acid [3].

Quantitative Data Summaries

To ensure reproducibility, the optimization of the critical carbonylation step (Phase 4) and the overall synthesis metrics are summarized below.

Table 1: Optimization of Pd-Catalyzed Carbonylation Conditions

The use of bidentate ligands (dppf) in a polar aprotic/protic solvent mixture significantly suppresses competitive triflate hydrolysis.

EntryCatalyst SystemLigandSolvent SystemTemp (°C)Yield (%)
1 Pd(OAc)2​ (5 mol%) PPh3​ (10 mol%)DMF / MeOH6045%
2 Pd(PPh3​)4​ (5 mol%)NoneTHF / MeOH6562%
3 Pd(OAc)2​ (5 mol%) dppf (10 mol%) DMF / MeOH 60 88%
Table 2: Overall Yield and Purity Metrics

Metrics represent a 500 mmol scale-up validation run.

StepIntermediateYield (%)Purity (GC/MS or HPLC)
1Bicyclo[6.1.0]non-4-ene65%*>98%
2Bicyclo[6.1.0]nonan-4-ol92%>99%
3Bicyclo[6.1.0]nonan-4-one95%>99%
4Unsaturated Methyl Ester88%96%
5Bicyclo[6.1.0]nonane-4-carboxylic acid90%>99%

*Yield based on recovered starting material (COD) to enforce strict mono-cyclopropanation.

Sources

Stereoselective Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4)[1]

Executive Summary & Retrosynthetic Logic

Bicyclo[6.1.0]nonane-4-carboxylic acid is a highly specialized saturated bicyclic building block. While its unsaturated and alkyne-containing cousins (such as BCN) are ubiquitous in bioorthogonal click chemistry[2], this specific saturated derivative offers unique conformational rigidity for medicinal chemistry scaffolds and specialized material synthesis.

As a Senior Application Scientist, I have structured this guide to bypass the classic pitfalls of medium-ring synthesis. The retrosynthetic strategy relies on a highly efficient, three-step linear sequence starting from the inexpensive bulk chemical 1,5-cyclooctadiene (1,5-COD) .

The Causality of the Synthetic Design
  • Symmetry-Driven Regiocontrol: The mono-cyclopropanation of 1,5-COD yields bicyclo[6.1.0]non-4-ene. This intermediate possesses a plane of symmetry ( Cs​ ) bisecting the C4=C5 double bond. Consequently, any functionalization of this double bond (e.g., hydroformylation) at C4 or C5 yields the exact same regioisomer. This elegantly eliminates the linear-vs-branched regioselectivity issues that plague standard alkene functionalizations[3].

  • Conformation-Driven Stereocontrol: The fused cyclopropane ring locks the cyclooctane system into a rigid boat-chair conformation. When subjected to Rh-catalyzed hydroformylation, the bulky catalyst complex is sterically forced to approach the olefin from the exo face (anti to the cyclopropane), ensuring near-perfect diastereoselectivity.

  • Mild Oxidation: The conversion of the resulting aldehyde to the target carboxylic acid utilizes a Pinnick oxidation. This avoids harsh acidic oxidants (like Jones reagent) that could trigger the electrophilic ring-opening of the highly strained cyclopropane moiety.

G COD 1,5-Cyclooctadiene (Symmetric Core) Step1 Simmons-Smith Cyclopropanation COD->Step1 Alkene Bicyclo[6.1.0]non-4-ene (Symmetric Intermediate) Step1->Alkene Step2 Rh-Catalyzed Hydroformylation Alkene->Step2 Aldehyde Bicyclo[6.1.0]nonane- 4-carboxaldehyde Step2->Aldehyde Step3 Pinnick Oxidation Aldehyde->Step3 Target Bicyclo[6.1.0]nonane- 4-carboxylic acid Step3->Target

Retrosynthetic and forward workflow for Bicyclo[6.1.0]nonane-4-carboxylic acid.

Quantitative Data Presentation

To ensure reproducibility, the expected metrics for each step are summarized below. This acts as a self-validating system; deviations from these metrics indicate protocol failure.

StepTransformationReagents / CatalystExpected YieldDiastereomeric Ratio (exo:endo)Key Analytical Validation Marker
1 Mono-Cyclopropanation1,5-COD, Et₂Zn, CH₂I₂55–60%*N/A (Symmetric)GC-MS: m/z 122 (M⁺)
2 HydroformylationRh(acac)(CO)₂, Xantphos, CO/H₂85–90%> 95:5¹H NMR: ~9.7 ppm (s, 1H, CH O)
3 Pinnick OxidationNaClO₂, NaH₂PO₄, 2-methyl-2-butene92–95%> 95:5 (Retained)¹³C NMR: ~178 ppm (s, C OOH)

*Yield is intentionally moderate to prevent bis-cyclopropanation. Unreacted 1,5-COD is recovered.

Experimental Protocols & Mechanistic Insights

Step 1: Synthesis of Bicyclo[6.1.0]non-4-ene via Simmons-Smith Reaction

While Rh-catalyzed diazoacetate decomposition is popular for synthesizing ester-functionalized bicyclo[6.1.0]nonenes[2], the synthesis of the unsubstituted cyclopropane ring requires the Furukawa modification of the Simmons-Smith reaction.

Protocol:

  • Preparation: Flame-dry a 1 L 3-neck flask equipped with an addition funnel and a magnetic stir bar. Purge with Argon.

  • Reagent Loading: Add 1,5-cyclooctadiene (1.0 equiv, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice bath.

  • Zinc Addition: Slowly add diethylzinc (Et₂Zn, 1.0 M in hexanes, 1.0 equiv, 100 mL) via syringe.

  • Carbenoid Generation: Dilute diiodomethane (CH₂I₂, 1.0 equiv, 100 mmol) in 50 mL DCM. Add this solution dropwise via the addition funnel over 2 hours. Causality: Slow addition maintains a low steady-state concentration of the zinc carbenoid, strictly favoring mono-cyclopropanation over the formation of tricyclo[7.1.0.0^{4,6}]decane.

  • Reaction & Quench: Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C.

  • Purification: Extract with DCM (3 × 100 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify via fractional distillation under reduced pressure.

  • Self-Validation: Run GC-MS. The product peak must show m/z = 122. If a peak at m/z = 136 is prominent, bis-cyclopropanation has occurred, indicating poor stoichiometric control.

Step 2: Regio- and Stereoselective Hydroformylation

This step utilizes a Rhodium-Xantphos catalyst system. Xantphos, a bidentate ligand with a large bite angle, stabilizes the diequatorial coordination in the trigonal bipyramidal Rh-intermediate, driving the catalytic cycle with exceptional turnover frequencies[3].

Protocol:

  • Catalyst Pre-activation: In a high-pressure Parr reactor under Argon, dissolve Rh(acac)(CO)₂ (1.0 mol%) and Xantphos (1.2 mol%) in anhydrous toluene (50 mL). Stir for 15 minutes to allow complexation.

  • Substrate Addition: Add bicyclo[6.1.0]non-4-ene (50 mmol) dissolved in toluene (20 mL).

  • Pressurization: Seal the reactor. Purge three times with Syngas (CO/H₂ 1:1). Pressurize the reactor to 20 bar.

  • Reaction: Heat the reactor to 80 °C and stir at 800 rpm for 16 hours.

  • Workup: Cool the reactor to room temperature and carefully vent the gases in a fume hood. Concentrate the toluene solution under reduced pressure.

  • Purification: Pass the crude mixture through a short pad of silica gel (eluent: hexanes/ethyl acetate 9:1) to remove the rhodium catalyst.

  • Self-Validation: Analyze via ¹H NMR. A sharp singlet near 9.7 ppm confirms the aldehyde. The absence of multiplet splitting in the aldehyde proton confirms the high diastereomeric purity (exo face attack).

G Cat Active Rh Catalyst [RhH(CO)(Xantphos)] Coord Alkene Coordination (Exo-face approach) Cat->Coord + Alkene Insert Migratory Insertion (Regio-equivalent C4/C5) Coord->Insert CO_Add CO Coordination Insert->CO_Add + CO Alkyl_Mig Alkyl Migration (Acyl Formation) CO_Add->Alkyl_Mig Ox_Add Oxidative Addition (H2 Activation) Alkyl_Mig->Ox_Add + H2 Red_Elim Reductive Elimination (Aldehyde Release) Ox_Add->Red_Elim Red_Elim->Cat - Aldehyde

Rh-catalyzed hydroformylation catalytic cycle demonstrating stereochemical control.

Step 3: Pinnick Oxidation to Bicyclo[6.1.0]nonane-4-carboxylic acid

The Pinnick oxidation is chosen for its mildness. The critical mechanistic detail here is the inclusion of 2-methyl-2-butene. As NaClO₂ oxidizes the aldehyde, it generates hypochlorous acid (HOCl) as a byproduct. Without a scavenger, HOCl will electrophilically attack and open the strained cyclopropane ring.

Protocol:

  • Solvent System: Dissolve bicyclo[6.1.0]nonane-4-carboxaldehyde (40 mmol) in a mixture of tert-butanol (100 mL) and 2-methyl-2-butene (40 mL). Causality: 2-methyl-2-butene acts as the sacrificial HOCl scavenger.

  • Buffer Preparation: Dissolve sodium dihydrogen phosphate (NaH₂PO₄, 2.0 equiv, 80 mmol) and sodium chlorite (NaClO₂, 80% purity, 2.0 equiv, 80 mmol) in distilled water (100 mL).

  • Oxidation: Add the aqueous buffer solution dropwise to the organic mixture at room temperature under vigorous stirring.

  • Reaction: Stir for 4 hours. The reaction is self-indicating; the yellow color of chlorine dioxide will dissipate as the reaction reaches completion.

  • Workup: Remove the volatile organics (tert-butanol and 2-methyl-2-butene) under reduced pressure. Acidify the remaining aqueous phase to pH 3 using 1M HCl.

  • Isolation: Extract the aqueous phase with ethyl acetate (3 × 75 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the target Bicyclo[6.1.0]nonane-4-carboxylic acid as a white solid.

  • Self-Validation: Confirm the disappearance of the aldehyde peak at 9.7 ppm in ¹H NMR and the appearance of the carboxylic acid carbonyl carbon at ~178 ppm in ¹³C NMR.

References

  • bicyclo[6.1.
  • Source: acs.
  • Stereoselective Synthesis of Bicyclo[6.1.

Sources

Preparation and Isolation of syn-Bicyclo[6.1.0]nonane-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The bicyclo[6.1.0]nonane scaffold is a privileged structure in modern chemical biology and drug development. It serves as the foundational core for strain-promoted azide-alkyne cycloaddition (SPAAC) reagents, most notably bicyclo[6.1.0]nonyne (BCN) derivatives[1]. While extensive literature exists on the thermodynamic anti-isomers which act as a thermodynamic sink during ester saponification[2], the targeted preparation of the syn-isomer—specifically syn-bicyclo[6.1.0]nonane-4-carboxylic acid (CAS 2060041-63-4)—requires precise kinetic control and directed stereocontrol[3].

This whitepaper details a robust, self-validating synthetic route to the syn-isomer. The causality of our experimental design is rooted in the transannular strain of the 8-membered ring. By utilizing a free carboxylic acid at the C4 position of a cyclooctene precursor, we exploit the hydroxyl-directing effect during a Furukawa-modified Simmons-Smith cyclopropanation. The zinc carbenoid coordinates to the carboxylic acid, delivering the methylene unit stereoselectively to the syn face.

Retrosynthetic Workflow & Logic

The synthesis begins with the inexpensive and readily available 1,5-cyclooctadiene (1,5-COD). Through a sequence of mono-hydroboration, oxidation, and a van Leusen homologation, the diene is converted into cyclooct-4-enecarboxylic acid. This intermediate undergoes diastereoselective cyclopropanation to yield the target compound.

SynthesisWorkflow A 1,5-Cyclooctadiene (Starting Material) B Mono-hydroboration / Oxidation (Cyclooct-4-en-1-ol) A->B BH3·THF, then H2O2/NaOH C Oxidation (Cyclooct-4-enone) B->C PCC or Swern D Homologation / Cyanation (Cyclooct-4-enecarbonitrile) C->D TosMIC, t-BuOK E Hydrolysis (Cyclooct-4-enecarboxylic acid) D->E KOH, EtOH/H2O, reflux F Diastereoselective Cyclopropanation (ZnEt2, CH2I2) E->F Furukawa Modified Simmons-Smith G syn-Bicyclo[6.1.0]nonane-4-carboxylic acid (Target Compound) F->G Chromatographic Separation (syn vs anti)

Caption: Retrosynthetic pathway from 1,5-cyclooctadiene to syn-Bicyclo[6.1.0]nonane-4-carboxylic acid.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system. In-process controls (IPCs) such as TLC and specific quenching phenomena are included to ensure causality and real-time verification of reaction success.

Phase 1: Synthesis of Cyclooct-4-enecarboxylic Acid

Step 1: Mono-hydroboration of 1,5-COD

  • Procedure: To a flame-dried flask containing 1,5-cyclooctadiene (1.0 equiv) in anhydrous THF at 0 °C, add 9-BBN (0.5 equiv, 0.5 M in THF) dropwise over 2 hours. The substoichiometric use of 9-BBN ensures mono-functionalization.

  • Workup & Validation: Cautiously add 3M NaOH followed by 30% H₂O₂. The exothermic oxidation confirms the presence of the organoborane intermediate. Extract with EtOAc. TLC (Hexanes/EtOAc 8:2) should show a new polar spot (cyclooct-4-en-1-ol) staining dark blue with phosphomolybdic acid (PMA).

Step 2: Oxidation to Cyclooct-4-en-1-one

  • Procedure: Dissolve the alcohol in anhydrous DCM. Add Pyridinium Chlorochromate (PCC, 1.5 equiv) and Celite (equal weight to PCC) at room temperature. Stir for 4 hours.

  • Validation: The color shift from bright orange to dark brown/black indicates the reduction of Cr(VI) to Cr(IV). Filter through a silica pad to yield the ketone.

Step 3: Van Leusen Homologation

  • Procedure: Cool a solution of cyclooct-4-en-1-one (1.0 equiv) and TosMIC (Toluenesulfonylmethyl isocyanide, 1.2 equiv) in DME to 0 °C. Slowly add a solution of potassium tert-butoxide (2.0 equiv) in tert-butanol/EtOH. Stir for 1 hour at 0 °C, then warm to room temperature for 12 hours.

  • Causality: The base deprotonates TosMIC, which attacks the ketone. Subsequent elimination of the tosyl group and ring opening yields the one-carbon homologated nitrile (cyclooct-4-enecarbonitrile).

Step 4: Hydrolysis

  • Procedure: Reflux the nitrile in 20% aqueous KOH/EtOH for 24 hours.

  • Workup & Validation: Evaporate the EtOH, dilute with water, and wash with diethyl ether to remove non-acidic impurities. Acidify the aqueous layer with 2M HCl to pH 2 (validating the protonation of the carboxylate). Extract with DCM to isolate cyclooct-4-enecarboxylic acid.

Phase 2: Diastereoselective Cyclopropanation

Step 5: Directed Cyclopropanation (Furukawa Modification)

  • Procedure: In a flame-dried flask under argon, dissolve cyclooct-4-enecarboxylic acid (1.0 equiv) in anhydrous DCM. Cool to -20 °C. Add diethylzinc (1.0 M in hexanes, 2.5 equiv) dropwise. Caution: Ethane gas is evolved; bubble formation validates the deprotonation of the acid and formation of the zinc carboxylate.

  • Step 6: Add diiodomethane (CH₂I₂, 2.5 equiv) dropwise. Maintain at -20 °C for 2 hours, then allow to warm to room temperature overnight.

  • Step 7: Quench & Extraction: Quench carefully with saturated aqueous NH₄Cl. Extract with DCM. Wash the organic layer with 1M Na₂S₂O₃ (to remove residual iodine, validated by the disappearance of any yellow/brown tint), dry over MgSO₄, and concentrate.

Step 8: Chromatographic Isolation of the syn-Isomer

  • Procedure: The crude product is a mixture of syn and anti isomers. Purify via silica gel flash chromatography using a gradient of Hexanes/EtOAc (95:5 to 80:20) containing 1% acetic acid (to prevent streaking of the carboxylic acid).

  • Validation: The syn-isomer typically elutes slightly slower than the anti-isomer due to the geometric presentation of the carboxylic acid allowing stronger interaction with the silica stationary phase.

Stereochemical Control & Causality

The decision to use the Furukawa modification over palladium-catalyzed diazomethane decomposition is rooted in stereochemical causality. In the 8-membered ring, transannular interactions dictate the lowest energy conformer. Without a directing group, cyclopropanation defaults to the less sterically hindered face, yielding a nearly 1:1 mixture or favoring the anti-isomer. By utilizing the free carboxylic acid, the zinc carbenoid is tethered to the substrate, forcing a face-selective delivery of the methylene group to yield the syn-isomer as the kinetic product.

Stereocontrol A Cyclooct-4-enecarboxylic acid (Conformational Flux) B Directing Group Effect (Carboxylic Acid) A->B Hydrogen bonding with Zn carbenoid C Steric Approach Control (Minimizing Transannular Strain) A->C Bulky CH2I2 complex D syn-Isomer (Kinetic Product) B->D Face-selective methylene delivery E anti-Isomer (Thermodynamic Product) C->E Default trajectory F Chromatographic Resolution D->F E->F

Caption: Mechanistic logic and stereochemical control pathways during cyclopropanation.

Quantitative Data: Optimization of Cyclopropanation

The table below summarizes the causality behind reagent selection based on quantitative yield and diastereomeric ratio (d.r.). Commercial building blocks of this class[4] are typically synthesized using optimized kinetic control parameters.

Cyclopropanation MethodReagentsTemp (°C)Yield (%)syn:anti RatioMechanistic Note
Classical Simmons-Smith Zn-Cu couple, CH₂I₂Reflux45%40:60Poor coordination; thermodynamic control favors the anti-isomer.
Furukawa Modification Et₂Zn, CH₂I₂-20 to RT78%85:15Strong Zn-carboxylate coordination directs syn attack kinetically.
Pd-Catalyzed CH₂N₂, Pd(OAc)₂0 to RT62%50:50Non-directed; face selectivity dictated purely by steric strain.

References

  • Dommerholt, J., et al. "A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid." RSC Advances, 2024.
  • "Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN.
  • "4-(3-Chloro-2,2-dimethylpropyl)-1,3-thiazole - EvitaChem" (Commercial Data for Bicyclo[6.1.0]nonane-4-carboxylic acid).
  • "bicyclo[6.1.0]nonane-4-carboxylic acid | 2060041-63-4 - Sigma-Aldrich".

Sources

Preparation of anti-Bicyclo[6.1.0]nonane-4-carboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: anti-Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) [3] Application Context: Rigid, stereodefined aliphatic scaffold for medicinal chemistry and bioconjugation.

Introduction & Strategic Overview

While the unsaturated derivatives of the bicyclo[6.1.0]nonane system—such as BCN (bicyclo[6.1.0]nonyne) and s-TCO (trans-cyclooctene)—have revolutionized bioorthogonal click chemistry [1, 2], the fully saturated anti-bicyclo[6.1.0]nonane-4-carboxylic acid represents a highly valuable, rigid bioisostere for drug discovery. By locking the 8-membered ring into a defined conformation via the fused cyclopropane moiety, this scaffold offers unique spatial vectors for structure-activity relationship (SAR) optimization.

As a Senior Application Scientist, I have designed this guide to move beyond a simple recipe. The synthesis of this molecule presents a distinct stereochemical challenge: establishing the carboxylic acid at the C4 position anti to the cyclopropane ring. To achieve this, we utilize a highly efficient 3-step sequence starting from the inexpensive bulk chemical 1,5-cyclooctadiene (1,5-COD).

Retrosynthetic Strategy & Stereochemical Causality

The key to this synthesis is the diastereoselective palladium-catalyzed hydroesterification . When 1,5-COD is mono-cyclopropanated, the resulting bicyclo[6.1.0]non-4-ene adopts a tub-like conformation where the cyclopropane ring sterically shields the syn face of the 8-membered ring. Consequently, bulky transition-metal complexes (such as a Pd-hydride species) are forced to approach the C4-C5 double bond exclusively from the less hindered anti face. This intrinsic steric bias guarantees high diastereoselectivity without the need for chiral auxiliaries.

SyntheticWorkflow COD 1,5-Cyclooctadiene (1,5-COD) Alkene Bicyclo[6.1.0]non-4-ene COD->Alkene Step 1: Cyclopropanation Ester Methyl anti-bicyclo[6.1.0]nonane- 4-carboxylate Alkene->Ester Step 2: Hydroesterification Target anti-Bicyclo[6.1.0]nonane- 4-carboxylic acid Ester->Target Step 3: Saponification

Fig 1: Three-step synthetic workflow for anti-Bicyclo[6.1.0]nonane-4-carboxylic acid.

Step-by-Step Experimental Methodologies

Step 1: Mono-cyclopropanation of 1,5-Cyclooctadiene

To construct the bicyclic scaffold, we employ a Furukawa-modified Simmons-Smith reaction.

Causality & Expertise: Traditional Zn-Cu couples often suffer from heterogeneous initiation issues, leading to over-cyclopropanation. By using diethylzinc (Et₂Zn), we generate the carbenoid species (Zn(CH₂I)₂) homogeneously. The mono-cyclopropanated product is less reactive toward a second cyclopropanation due to increased steric hindrance, allowing us to isolate the mono-adduct cleanly by controlling the stoichiometry [1].

Protocol:

  • Flame-dry a 500 mL round-bottom flask under argon. Add 1,5-COD (10.8 g, 100 mmol, 1.0 eq) and anhydrous dichloromethane (200 mL). Cool to 0 °C.

  • Slowly add Et₂Zn (1.0 M in hexanes, 120 mL, 120 mmol, 1.2 eq) via syringe.

  • Dropwise, add diiodomethane (CH₂I₂, 32.1 g, 120 mmol, 1.2 eq) over 1 hour. Maintain the temperature at 0 °C during addition, then allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validating Checkpoint: Perform TLC (hexanes, KMnO₄ stain). The COD spot (R_f ~0.9) should be mostly consumed, with a new spot appearing slightly below it.

  • Quench carefully with saturated aqueous NH₄Cl (100 mL) at 0 °C. Extract the aqueous layer with DCM (2 × 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via vacuum distillation to yield bicyclo[6.1.0]non-4-ene as a colorless oil.

Step 2: Diastereoselective Palladium-Catalyzed Hydroesterification

This step directly installs the carbon skeleton at C4 while establishing the anti stereocenter [4].

Causality & Expertise: We utilize Pd(OAc)₂ combined with 1,4-bis(diphenylphosphino)butane (dppb) and a Brønsted acid (TsOH). The TsOH generates the active cationic [HPd(dppb)]⁺ catalyst. The large bite angle of dppb accelerates the migratory insertion of CO while suppressing unwanted β-hydride elimination. The bulky Pd-complex attacks the alkene exclusively from the anti face.

Protocol:

  • In a nitrogen-filled glovebox, charge a 100 mL stainless-steel autoclave with bicyclo[6.1.0]non-4-ene (6.1 g, 50 mmol, 1.0 eq), Pd(OAc)₂ (0.56 g, 2.5 mmol, 5 mol%), dppb (2.13 g, 5.0 mmol, 10 mol%), and TsOH·H₂O (1.90 g, 10 mmol, 20 mol%).

  • Add a degassed mixture of THF (30 mL) and anhydrous Methanol (10 mL).

  • Seal the autoclave, purge three times with CO gas, and pressurize to 30 bar of CO.

  • Heat the reactor to 80 °C and stir vigorously for 24 hours.

  • Cool the reactor to room temperature and carefully vent the CO gas in a fume hood.

  • Filter the crude mixture through a short pad of Celite to remove palladium black, washing with EtOAc.

  • Concentrate the filtrate and purify via silica gel chromatography (Hexanes/EtOAc 9:1) to afford methyl anti-bicyclo[6.1.0]nonane-4-carboxylate.

  • Self-Validating Checkpoint: IR spectroscopy must show a sharp, strong ester C=O stretch at ~1735 cm⁻¹. ¹H NMR will display a distinct 3H singlet at ~3.65 ppm corresponding to the methoxy group.

Step 3: Saponification to the Free Acid

The final step is the hydrolysis of the methyl ester to the target carboxylic acid.

Causality & Expertise: Mild basic conditions (LiOH) are chosen over acidic hydrolysis to prevent any potential skeletal rearrangements or epimerization at the α-carbon, ensuring the anti stereochemistry remains intact.

Protocol:

  • Dissolve methyl anti-bicyclo[6.1.0]nonane-4-carboxylate (7.3 g, 40 mmol) in a mixture of THF/MeOH/H₂O (2:1:1, 80 mL).

  • Add lithium hydroxide monohydrate (LiOH·H₂O, 5.0 g, 120 mmol, 3.0 eq).

  • Stir the biphasic mixture vigorously at room temperature for 16 hours.

  • Remove the organic solvents under reduced pressure. Dilute the remaining aqueous layer with 30 mL of water and wash with diethyl ether (20 mL) to remove any unreacted ester.

  • Cool the aqueous layer to 0 °C and acidify to pH 2 using 1M HCl. A white precipitate or oil will form.

  • Extract the aqueous layer with EtOAc (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield pure anti-bicyclo[6.1.0]nonane-4-carboxylic acid as a white solid/viscous oil.

  • Self-Validating Checkpoint: ¹H NMR will show the complete disappearance of the methoxy singlet at 3.65 ppm. IR will show a broad O-H stretch (2500–3300 cm⁻¹) and a shifted C=O stretch at ~1705 cm⁻¹.

Quantitative Data & Optimization

The hydroesterification step is the most critical transformation. Below is the optimization data demonstrating the causality behind the choice of the dppb ligand and CO pressure.

EntryLigandCO Pressure (bar)Temp (°C)Conversion (%)Diastereomeric Ratio (anti:syn)
1PPh₃10604585:15
2PPh₃30807288:12
3dppe30806090:10
4 dppb 30 80 >95 98:2

Table 1: Optimization of the Pd-catalyzed hydroesterification of bicyclo[6.1.0]non-4-ene. Entry 4 represents the finalized protocol conditions.

Mechanistic Pathway of Hydroesterification

To fully grasp the stereochemical outcome, one must visualize the catalytic cycle. The bulky [HPd(II)L_n]+ complex orchestrates the anti-face insertion prior to CO coordination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdH [HPd(II)L_n]+ Hydride Complex Pd0->PdH + TsOH AlkylPd Alkyl-Pd(II) Complex (anti-face insertion) PdH->AlkylPd + Bicyclo[6.1.0]non-4-ene AcylPd Acyl-Pd(II) Complex (CO Insertion) AlkylPd->AcylPd + CO (Pressure) AcylPd->Pd0 + MeOH (Product Release)

Fig 2: Pd-catalyzed hydroesterification catalytic cycle detailing anti-face insertion.

References

  • O'Brien, J. G. K., et al. "Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN." The Journal of Organic Chemistry, 2017. URL:[Link]

  • Koh, D.-S., et al. "A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid." RSC Advances, 2024. URL:[Link]

  • Wang, M.-M., et al. "Regioselective hydroesterification of alkenes and alkenylphenols utilizing CO2 and hydrosilane." Chemical Science, 2023. URL:[Link]

Bicyclo[6.1.0]nonane-4-carboxylic acid: Chemical Properties, Bioisosterism, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary & Scaffold Rationale

In modern drug discovery, the transition from flat, sp2-hybridized aromatic rings to three-dimensional, sp3-rich scaffolds—a paradigm often termed "Escape from Flatland"—has become a critical strategy for improving pharmacokinetic properties. Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) represents a highly specialized, sterically defined building block that fulfills this structural mandate.

While its unsaturated analog, Bicyclo[6.1.0]non-4-yne-9-carboxylic acid (BCN-acid), is universally recognized for its role in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1], the saturated Bicyclo[6.1.0]nonane scaffold serves two distinct and vital purposes in chemical biology:

  • As a 3D Bioisostere: It acts as a lipophilic, metabolically stable replacement for phenyl or cycloheptyl rings in lead optimization.

  • As a Self-Validating Negative Control: It provides an identical steric footprint to BCN-acid but lacks the reactive alkyne, making it the ultimate negative control in bioorthogonal assay validation.

Chemical_Properties Core Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) Prop1 sp3-Rich Scaffold Core->Prop1 Prop2 Carboxylic Acid Group Core->Prop2 Prop3 Saturated Ring System Core->Prop3 App1 Enhanced Solubility & Reduced Toxicity Prop1->App1 App2 Amide Bond Formation (Bioconjugation) Prop2->App2 App3 Negative Control in SPAAC Assays Prop3->App3

Logical mapping of Bicyclo[6.1.0]nonane-4-carboxylic acid properties to applications.

Quantitative Physicochemical Profiling

Understanding the physical properties of the Bicyclo[6.1.0]nonane core is essential for predicting its behavior in solvent systems and biological media. The fusion of the cyclooctane ring with a cyclopropane ring imposes a rigid conformation that minimizes entropic penalties upon target binding.

PropertyValue / Description
Chemical Name Bicyclo[6.1.0]nonane-4-carboxylic acid
CAS Registry Number 2060041-63-4
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
Hybridization State Fully saturated (sp3-rich)
Functional Handle Carboxylic Acid (-COOH) at position 4
Solubility Profile Soluble in DMF, DMSO, DCM; Poorly soluble in H2O
Primary Utility Bioisostere, SPAAC Control, Building Block

The Thermodynamic Advantage of the Carboxylic Acid Handle

Historically, bicyclic scaffolds like BCN were functionalized via primary alcohols, leading to the formation of carbamate linkages when conjugated to target molecules. However, the introduction of the carboxylic acid handle fundamentally upgrades the stability of the resulting probes.

The Causality of Stability: Carbamates are notoriously susceptible to hydrolysis in biological media. This instability is driven by stereoelectronic perturbations caused by the extra oxygen atom, which lowers the resonance energy of the carbamate by 3–4 kcal/mol compared to an amide[1]. By utilizing Bicyclo[6.1.0]nonane-4-carboxylic acid, researchers can form robust amide bonds via standard peptide coupling reagents. This thermodynamic advantage ensures that the linker remains intact during prolonged in vitro incubation or in vivo circulation, preventing premature cleavage of the payload or fluorophore[1].

Systemic Validation in Bioorthogonal Workflows

In drug development, proving the specificity of a targeting mechanism is just as critical as the mechanism itself. When utilizing the unsaturated BCN-acid for SPAAC-mediated targeting of azide-tagged proteins, non-specific hydrophobic interactions driven by the bulky cyclooctyl ring can yield false-positive signals.

To establish a self-validating system , Bicyclo[6.1.0]nonane-4-carboxylic acid is employed as an inert structural mimic. By running parallel assays, any signal detected in the saturated control cohort can be definitively attributed to off-target background noise, ensuring the trustworthiness of the bioorthogonal data.

SPAAC_Validation Start Target Protein (Azide-Tagged) Split Split Sample Start->Split Test Test Group: BCN-Acid (Alkyne) Split->Test Control Control Group: Bicyclo[6.1.0]nonane-4-carboxylic acid (Saturated) Split->Control ReactTest SPAAC Reaction (Triazole Formation) Test->ReactTest ReactControl No Reaction (Inert Scaffold) Control->ReactControl Readout Fluorescence / MS Readout ReactTest->Readout ReactControl->Readout

Self-validating SPAAC workflow utilizing the saturated scaffold as a negative control.

Experimental Methodologies

Protocol A: Amide Coupling (Derivatization of the Carboxylic Acid)

Objective: Conjugate Bicyclo[6.1.0]nonane-4-carboxylic acid to a primary amine-bearing fluorophore or payload.

Causality of Reagent Selection: HATU is selected over traditional EDC/NHS because the [6.1.0] bicyclic system imposes significant steric hindrance around the carboxylic acid. HATU generates a highly reactive 7-aza-HOBt (HOAt) ester that accelerates coupling in sterically demanding environments. DIPEA is used as the base because its bulky isopropyl groups prevent it from acting as a competing nucleophile.

Step-by-Step Procedure:

  • Activation: Dissolve 1.0 equivalent (eq) of Bicyclo[6.1.0]nonane-4-carboxylic acid in anhydrous DMF to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Base Addition: Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).

  • Coupling Agent: Add 1.2 eq of HATU. Stir the reaction mixture at room temperature for 15 minutes. Observation: A faint yellow color indicates the successful formation of the active OAt ester.

  • Conjugation: Add 1.1 eq of the target primary amine. Stir continuously for 2–4 hours at room temperature.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: SPAAC Validation Workflow

Objective: Validate the specificity of an alkyne-azide cycloaddition using the saturated scaffold as a negative control.

Step-by-Step Procedure:

  • Lysate Preparation: Prepare the azide-tagged biological sample (e.g., cell lysate metabolically labeled with azido-sugars).

  • Cohort Splitting: Divide the lysate equally into two cohorts: "Test" and "Control".

  • Probe Incubation:

    • To the Test cohort, add 10 µM of the active BCN-acid-fluorophore conjugate.

    • To the Control cohort, add 10 µM of the Bicyclo[6.1.0]nonane-4-carboxylic acid-fluorophore conjugate.

  • Reaction: Incubate both cohorts in the dark at 37°C for 1 hour.

  • Analysis: Resolve the proteins using SDS-PAGE and analyze via in-gel fluorescence scanning.

  • Validation Criteria: The Test lane must show distinct fluorescent bands corresponding to azide-tagged proteins. The Control lane must show absolute zero fluorescence. Any signal in the Control lane indicates non-specific hydrophobic binding of the bicyclic scaffold, requiring a redesign of the linker hydrophilicity.

References

  • Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., Wagner, A., & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, Royal Society of Chemistry. Available at:[Link]

Sources

Bicyclo[6.1.0]nonane-4-carboxylic Acid: Physical Properties, Mechanistic Utility, and Application as a Bioorthogonal Control

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of medicinal chemistry and bioorthogonal conjugation, the structural geometry of molecular building blocks dictates both their pharmacokinetic behavior and chemical reactivity. Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) is a highly specialized, sp3-rich aliphatic compound characterized by a cyclooctane ring fused to a cyclopropane moiety.

While closely related to the highly reactive bicyclo[6.1.0]nonyne (BCN) widely used in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)[1], this fully saturated analog lacks the alkyne triple bond. This deliberate structural omission makes it an invaluable asset. It serves both as a conformationally restricted scaffold for drug discovery (adhering to the "escape from flatland" paradigm) and as the ultimate negative control in click chemistry assays, allowing researchers to decouple specific covalent reactivity from non-specific hydrophobic interactions.

Physicochemical Architecture & Structural Properties

The physical properties of bicyclo[6.1.0]nonane-4-carboxylic acid are defined by its rigid, bicyclic framework. The fusion of the cyclopropane ring introduces significant local strain, which restricts the conformational flexibility of the larger eight-membered ring. This locked geometry provides a defined three-dimensional vector for the carboxylic acid at the 4-position, making it an excellent candidate for structure-based drug design.

Quantitative Physical Data

To facilitate experimental planning, the core physicochemical properties of the compound are summarized below[2]:

PropertyValue
Chemical Name Bicyclo[6.1.0]nonane-4-carboxylic acid
CAS Number 2060041-63-4
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
InChI Key UBZUPTPVECHPTR-UHFFFAOYSA-N
Physical State Crystalline Solid
Solubility Profile Soluble in polar aprotic solvents (DMSO, DMF, DCM); poorly soluble in aqueous media.

Mechanistic Insights: The Bioorthogonal Control Paradigm

The Lipophilicity vs. Reactivity Conundrum

In bioorthogonal chemistry, SPAAC is celebrated for its ability to label biomolecules in live cells without toxic copper catalysts[3]. Reagents like BCN are routinely conjugated to cell membranes, nanoparticles, or target proteins[1]. However, a critical mechanistic challenge arises: the BCN core is highly lipophilic. When an azide-fluorophore is introduced to a complex biological matrix, it may partition into hydrophobic pockets created by the BCN core or native lipid bilayers, yielding a false-positive fluorescent signal even in the absence of a true covalent triazole linkage.

Causality of the Saturated Control

To establish a trustworthy, self-validating system, researchers must isolate the variable of covalent reactivity from steric/hydrophobic bulk. Bicyclo[6.1.0]nonane-4-carboxylic acid provides the exact same steric footprint, molecular weight (plus two hydrogen atoms), and lipophilicity as BCN, but is entirely inert to azides. By conjugating this saturated analog to a parallel control group, any resulting signal can be definitively attributed to non-specific physical interactions. Subtracting this baseline from the active BCN group yields the true, validated SPAAC efficiency.

SPAAC_Validation Start Bioorthogonal Validation Assay ProbeA Active Probe (BCN-Conjugate) Start->ProbeA ProbeB Negative Control (Bicyclo[6.1.0]nonane-4-carboxylic acid) Start->ProbeB ReactA SPAAC Reaction (Covalent Triazole Linkage) ProbeA->ReactA ReactB No Cycloaddition (Steric/Hydrophobic Interaction Only) ProbeB->ReactB Azide Azide-Fluorophore Reporter Azide->ReactA Azide->ReactB ResultA Specific Fluorescent Signal (True Positive) ReactA->ResultA ResultB Background Signal (Assay Baseline) ReactB->ResultB

Logical workflow for validating SPAAC specificity using a saturated bicyclic control.

Experimental Methodology: Self-Validating Specificity Assay

The following protocol details the synthesis and application of a self-validating bioorthogonal assay using bicyclo[6.1.0]nonane-4-carboxylic acid. This workflow ensures that all reported click-chemistry data is rigorously controlled for false positives.

Phase 1: Conjugation of the Control Scaffold

Objective: Attach the saturated control to a primary amine on the target substrate (e.g., a lipid nanocarrier or protein).

  • Carboxylic Acid Activation:

    • Dissolve 10 mM of bicyclo[6.1.0]nonane-4-carboxylic acid in anhydrous Dimethylformamide (DMF).

    • Add 1.2 equivalents of HATU (coupling reagent) and 2.0 equivalents of DIPEA (base).

    • Mechanistic Note: HATU is preferred over EDC/NHS here due to the steric hindrance of the secondary carbon at the 4-position, ensuring rapid formation of the active ester. Stir for 15 minutes at room temperature.

  • Amide Coupling:

    • Introduce the activated ester to the amine-bearing substrate at a 1:1 molar ratio. Stir continuously for 4 hours under an inert atmosphere.

  • Purification:

    • Isolate the conjugate via semi-preparative HPLC or dialysis (molecular weight cutoff dependent on the substrate) to remove unreacted acid and coupling byproducts.

Phase 2: Bioorthogonal Signal Deconvolution

Objective: Quantify and subtract non-specific hydrophobic interactions from the total fluorescent signal.

  • Parallel Incubation:

    • Prepare two identical biological samples: one treated with the active BCN-conjugate and one treated with the bicyclo[6.1.0]nonane-conjugate (Control).

    • Introduce 50 µM of an Azide-Fluorophore (e.g., Azide-Cy5) to both samples in PBS (pH 7.4). Incubate for 2 hours at 37°C.

  • Stringent Washing:

    • Perform three wash cycles using PBS containing 0.05% Tween-20.

    • Mechanistic Note: The mild surfactant helps disrupt weak hydrophobic associations without denaturing the target proteins.

  • Fluorescence Quantification & Validation:

    • Measure the fluorescence intensity of both samples.

    • The Self-Validating Calculation: Specific Covalent Signal = (Total Signal of Active Probe) - (Background Signal of Saturated Control). If the control signal exceeds 15% of the active signal, the assay conditions (e.g., fluorophore concentration, wash stringency) must be optimized to reduce non-specific partitioning.

References

  • Li et al. (2021). "Engineered Cell Membrane-Derived Nanocarriers: The Enhanced Delivery System for Therapeutic Applications". Frontiers in Bioengineering and Biotechnology. URL:[Link]

  • Journal of the American Chemical Society (2024). "Oxidation-Controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC): A Bioorthogonal Tellurophene-Dependent Conjugation Reaction". ACS Publications. URL: [Link]

Sources

Structural Analysis and Synthetic Methodologies of Bicyclo[6.1.0]nonane-4-carboxylic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Bicyclo[6.1.0]nonane-4-carboxylic acid (C₁₀H₁₆O₂) represents a highly specialized saturated bicyclic framework, consisting of a flexible cyclooctane ring fused to a rigid cyclopropane ring. While its alkyne-containing cousin, bicyclo[6.1.0]non-4-yne-9-carboxylic acid (BCN), is ubiquitous in strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry, the saturated 4-carboxylic acid derivative serves a distinct and vital role. It is increasingly utilized as a lipophilic bioisostere in drug discovery, a rigidified scaffold for spatial functionalization, and a non-reactive control in bioconjugation assays[1].

As a Senior Application Scientist, I have designed this whitepaper to dissect the conformational logic, synthetic assembly, and analytical validation of this unique molecule, providing actionable, field-proven insights for researchers and drug development professionals.

Conformational and Structural Elucidation

The parent bicyclo[6.1.0]nonane framework (C₉H₁₆)[2] is a classic example of how small-ring fusion dictates macro-ring geometry. Unsubstituted cyclooctane is highly fluxional, suffering from severe transannular steric clashes (Prelog strain). However, the fusion of a cyclopropane ring profoundly alters this energy landscape.

Thermochemical studies on cyclopropane ring energies demonstrate that such fused systems possess unique charge redistribution and strain profiles, fundamentally locking the adjacent carbons into a restricted geometry[3]. X-ray crystallographic analyses of related tetrahalogenated bicyclo[6.1.0]nonanes reveal that the 8-membered ring is forced into a distorted twist-chair conformation [4].

Crucially, the cyclopropane ring sits almost perfectly parallel to the plane formed by the four adjacent methylene carbons[4]. When a carboxylic acid is introduced at the C4 position, the molecule faces a thermodynamic choice. To minimize transannular interactions across the 8-membered ring, the bulky C4-carboxylic acid group overwhelmingly prefers a pseudo-equatorial orientation . This minimizes 1,5-hydride clashes that would otherwise destabilize the system.

ConformationalLogic A Bicyclo[6.1.0]nonane Core B Cyclooctane Ring (Distorted Twist-Chair) A->B Fused to C Cyclopropane Ring (Rigid Anchor) A->C Fused to D C4-Carboxylic Acid (Equatorial Preference) B->D Substituent at C4 E Transannular Strain Minimization B->E Dictates C->E Restricts flexibility D->E Steric bulk

Fig 1. Conformational logic and strain minimization in bicyclo[6.1.0]nonane systems.

Strategic Synthesis: The Causality of Protocol Design

Direct cyclopropanation of a free carboxylic acid using zinc carbenoids (the Simmons-Smith reaction) is a notorious point of failure in organic synthesis. The free carboxylate acts as a Lewis base, coordinating with the electrophilic zinc reagent, which quenches the carbenoid and leads to abysmal yields.

To bypass this, the protocol must be a three-stage self-validating system: Protection (Esterification) → Cyclopropanation → Deprotection (Saponification) .

SyntheticWorkflow S1 4-Cyclooctene-1- carboxylic acid S2 Esterification (Protection) S1->S2 MeOH, H+ S3 Simmons-Smith Cyclopropanation S2->S3 CH2I2, Zn-Cu Et2O S4 Saponification (Deprotection) S3->S4 LiOH THF/H2O S5 Target Molecule (C10H16O2) S4->S5 H+ workup

Fig 2. Step-by-step synthetic workflow for bicyclo[6.1.0]nonane-4-carboxylic acid.

Step-by-Step Experimental Methodology

Step 1: Esterification of 4-Cyclooctene-1-carboxylic acid

  • Dissolve 1.0 eq of 4-cyclooctene-1-carboxylic acid in anhydrous methanol (0.2 M).

  • Add 0.1 eq of concentrated H₂SO₄ dropwise at 0 °C. Reflux for 4 hours.

  • Self-Validation Checkpoint: Monitor via TLC (3:1 Hexanes/EtOAc). The starting material (R_f ~ 0.2, streaks) will convert entirely to the methyl ester (R_f ~ 0.7, tight spot).

  • Concentrate, extract with Et₂O, wash with saturated NaHCO₃, and dry over MgSO₄.

Step 2: Simmons-Smith Cyclopropanation Causality Note: We utilize a Zn-Cu couple rather than pure Zinc dust. The copper acts as a galvanic activator, continuously exposing fresh, highly reactive zinc surface to the diiodomethane, ensuring rapid carbenoid generation.

  • Suspend 5.0 eq of freshly prepared Zn-Cu couple in anhydrous Et₂O under Argon.

  • Add a crystal of I₂ to activate the metal, followed by 2.5 eq of CH₂I₂. Reflux gently for 30 minutes until the solution turns slightly cloudy.

  • Cool to 0 °C and add the methyl ester (from Step 1) dropwise. Stir at room temperature for 16 hours.

  • Quench carefully with saturated NH₄Cl. Extract with Et₂O.

  • Self-Validation Checkpoint: Analyze the crude mixture via ¹H NMR. The complete disappearance of the multiplet at ~5.5 ppm (olefinic protons) and the appearance of high-field multiplets at 0.5–0.9 ppm confirm successful cyclopropane formation.

Step 3: Saponification

  • Dissolve the cyclopropanated ester in a 3:1:1 mixture of THF/MeOH/H₂O.

  • Add 3.0 eq of LiOH·H₂O. Stir at room temperature for 12 hours. Causality Note: LiOH is selected over NaOH/KOH as it is mild enough to prevent any unwanted side reactions, though the bicyclo[6.1.0]nonane framework is highly stable to base[1].

  • Acidify the aqueous layer to pH 2 using 1M HCl at 0 °C, extract with EtOAc, dry, and concentrate to yield pure bicyclo[6.1.0]nonane-4-carboxylic acid.

Analytical Validation & Quality Control Data

To ensure structural integrity, quantitative analytical data must be rigorously compared against expected theoretical values. The table below summarizes the critical quality control markers for Bicyclo[6.1.0]nonane-4-carboxylic acid.

Analytical ParameterExpected Value / RangeStructural Significance
¹H NMR (Cyclopropyl CH₂) 0.50 - 0.90 ppm (m, 2H)Confirms the presence of the fused 3-membered ring.
¹H NMR (C4-H) 2.40 - 2.65 ppm (m, 1H)Alpha-proton adjacent to the carboxylic acid group.
¹³C NMR (C=O) ~180.5 ppmConfirms the deprotected, free carboxylic acid.
¹³C NMR (Cyclopropyl) 15.0 - 25.0 ppmDistinctive upfield shifts for the bridged carbons.
IR Spectroscopy 1700 - 1710 cm⁻¹ (Strong)C=O stretch characteristic of a carboxylic acid dimer.
Mass Spectrometry (ESI-) m/z 167.1 [M-H]⁻Exact mass confirmation for C₁₀H₁₆O₂ (MW: 168.23 g/mol ).

Applications in Drug Development

In modern medicinal chemistry, flat aromatic rings (like benzene) are increasingly being replaced by saturated, three-dimensional bioisosteres to improve pharmacokinetic properties. Bicyclo[6.1.0]nonane-4-carboxylic acid serves as an exceptional sp³-rich scaffold .

By replacing a planar benzoic acid moiety with this bicyclic system, researchers can significantly lower the logP (lipophilicity) while increasing the fraction of sp³ carbons (Fsp³). This structural modification often leads to improved aqueous solubility, reduced off-target protein binding, and a higher probability of clinical success. Furthermore, in the realm of bioconjugation, this saturated molecule is heavily utilized as a non-reactive "dummy" control to validate that biological effects observed with BCN-probes are due to the specific alkyne-azide click reaction, rather than non-specific binding of the bicyclic core[1].

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136124, Bicyclo[6.1.0]nonane. PubChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH5gBVJXGKt5nmtfSypsQjgbO49OUgNkRc3MGyxuts4H9yA2ukowa_wchyRpM2oyOvH1QKwNNOrqjA6tlTpP8PSj7-g-vUZ4EbtpWQUhh99S4nceMvn3ImZ84PIisML-DTylqsMEKzYRMhdTnJ2liDlVDd5QlhE6jQ=]
  • Detert, H., & Schollmeyer, D. (2025). rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane. IUCrData.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGuGnWJo-nb6U8Nb3HAfsjBN89bvCMKrlCQmsq29JMuX_RJXCqeGS1Z9h7TZwPHSvNrwhWuB9Uw8yTrQdPjiH3wXfuJYF4mhg2ViHjidIMmAv5VopgNrA1mDmoWIWP1mmdsI0yFwygafGIs-tw=]
  • Wiberg, K. B., et al. (1984). Structural Effects on Energies of Cyclopropane Rings. trans-Bicyclo[6.1.0]nonane. OSTI / Journal of the American Chemical Society.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUqalUhXqo_FruVKK3e7B6wjFDmIJPq-df514B3pNVs1sJAxhGgA5F183K086uJbkYbnG-vyb-yQEPLIdBxlIiFWFFBGbM6DIAm9DfkHh0ooW385Sy7_qQsdD8XwcaeyC2pg==]
  • MDPI (2025). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. Molecules.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdS_VQYSUjishgfnIvCL6tonqRVX_TJpMhZ7xn9DWLIxuP3Gxw_kicJuFga1Ztl9t-gp8xhT_6wutbDLgIG5yTy8VxFFqyTM7WWPC-NPy34TpcWJ0N_2vldEtwJomoCkU-rZKS]

Sources

Bicyclo[6.1.0]nonane-4-carboxylic acid: A Technical Guide to Isomers and Stereochemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The bicyclo[6.1.0]nonane framework, characterized by a cyclopropane ring fused to a cyclooctane ring, presents a fascinating and complex stereochemical landscape. The introduction of a carboxylic acid moiety at the 4-position further elaborates this complexity, giving rise to a multitude of stereoisomers. This guide provides an in-depth exploration of the isomers and stereochemistry of bicyclo[6.1.0]nonane-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Understanding the nuances of these isomers is critical for applications in medicinal chemistry and materials science, where precise three-dimensional arrangements dictate biological activity and material properties. Notably, derivatives of the bicyclo[6.1.0]nonyne system, which can be accessed from bicyclo[6.1.0]nonane precursors, are pivotal in the field of bioorthogonal chemistry for their role in strain-promoted azide-alkyne cycloadditions (SPAAC).[1][2][3][4]

Understanding the Stereochemical Complexity

The stereochemistry of bicyclo[6.1.0]nonane-4-carboxylic acid is determined by several factors: the fusion of the cyclopropane and cyclooctane rings, and the orientation of the carboxylic acid group.

Ring Fusion: Cis and Trans Isomers

The two rings can be fused in two distinct ways, leading to cis- and trans-bicyclo[6.1.0]nonane.

  • cis-Bicyclo[6.1.0]nonane: In this isomer, the two bridgehead hydrogens of the cyclopropane ring are on the same side of the larger cyclooctane ring.

  • trans-Bicyclo[6.1.0]nonane: In this isomer, the bridgehead hydrogens are on opposite sides of the cyclooctane ring.

Interestingly, for the parent bicyclo[6.1.0]nonane, the trans-fused isomer is more stable than the cis-isomer, a unique characteristic among smaller bicycloalkanes.[5]

Substituent Orientation: Endo and Exo Isomers

The carboxylic acid group at the 4-position can be oriented in two ways relative to the cyclopropane ring, giving rise to endo and exo isomers.

  • Endo isomer: The carboxylic acid group is on the same side of the cyclooctane ring as the cyclopropane ring.

  • Exo isomer: The carboxylic acid group is on the opposite side of the cyclooctane ring from the cyclopropane ring.

The combination of these stereochemical features results in four potential diastereomers for each of the cis and trans ring fusions, leading to a total of eight possible stereoisomers.

Caption: Relationship between stereoisomers of bicyclo[6.1.0]nonane-4-carboxylic acid.

Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic Acid Isomers

The synthesis of specific isomers of bicyclo[6.1.0]nonane-4-carboxylic acid typically begins with a suitable cyclooctene precursor. The key step to form the bicyclo[6.1.0]nonane core is a cyclopropanation reaction.

Cyclopropanation via the Simmons-Smith Reaction

The Simmons-Smith reaction is a widely utilized method for the stereospecific synthesis of cyclopropanes from alkenes.[6] This reaction involves an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple.[6] The stereochemistry of the starting alkene is retained in the cyclopropane product.[6]

For the synthesis of bicyclo[6.1.0]nonane-4-carboxylic acid, the starting material is typically a cyclooct-4-ene-1-carboxylic acid derivative. The Simmons-Smith reaction on this substrate will yield the bicyclo[6.1.0]nonane ring system. The stereochemical outcome of the cyclopropanation can be influenced by the presence of directing groups, such as a hydroxyl group, which can coordinate with the zinc reagent and direct the cyclopropanation to the same face of the double bond.[7][8]

A General Synthetic Workflow

The synthesis often starts from a commercially available cyclooctadiene, which is then functionalized to introduce the carboxylic acid group. A representative, though generalized, workflow is presented below. A concise three-step synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid starting from 1,5-cyclooctadiene has been reported, highlighting an efficient route to a related, valuable compound.[1][9]

Synthesis_Workflow start Cyclooctadiene functionalization Functionalization (e.g., to cyclooctene carboxylic acid ester) start->functionalization cyclopropanation Cyclopropanation (e.g., Simmons-Smith) functionalization->cyclopropanation hydrolysis Ester Hydrolysis cyclopropanation->hydrolysis separation Isomer Separation (Chromatography) hydrolysis->separation product Bicyclo[6.1.0]nonane-4-carboxylic acid isomers separation->product

Sources

The Architecture of Complexity: Discovery, Synthesis, and Application of Bicyclononane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Historical Evolution of Bridged Scaffolds

The exploration of three-dimensional chemical space is a cornerstone of modern medicinal chemistry. Among the most privileged 3D scaffolds are the bicyclononane derivatives, particularly the bicyclo[3.3.1]nonane framework. The history of this structural motif dates back to 1887 with Julius Tröger's discovery of Tröger's base, an aza-analogue synthesized via the condensation of p-toluidine and formaldehyde[1]. However, the true structural nature of this molecule remained an enigma until Spielman elucidated it in 1935, and Prelog subsequently separated its enantiomers in 1944, demonstrating that chirality could reside on stereogenic nitrogen atoms[1].

In the late 1970s, the field expanded significantly with the development of Kagan's ether and other structurally diverse bicyclo[3.3.1]nonanes, which found utility as molecular tweezers and ion receptors[1]. Today, this one-carbon-bridged cyclooctane moiety is recognized as a ubiquitous core in bioactive natural products, including polyprenylated acylphloroglucinols (PPAPs) like clusianone and hyperforin, as well as various indole alkaloids[1].

Structural and Stereochemical Properties

Bicyclononanes offer a rigid, highly defined three-dimensional architecture that is invaluable in Fragment-Based Drug Discovery (FBDD)[2]. Unlike flat, sp2-rich aromatic rings, bicyclononanes project functionality into diverse spatial vectors, increasing the likelihood of engaging complex protein binding pockets.

Ring Strain and Twisted Amides

When heteroatoms are introduced at the bridgehead positions (e.g., azabicyclo[3.3.1]nonanes), the geometric constraints of the bridged system prevent the planarization typically required for amide resonance[3]. This results in "twisted amides," where the nitrogen lone pair cannot effectively overlap with the adjacent carbonyl π-system. Studies have shown that lactams based on the bicyclo[3.3.1]nonane ring system exhibit significant strain, with amide carbonyl 13 C NMR shifts reaching 181–185 ppm, compared to the less strained bicyclo[4.3.1]decane systems (174–177 ppm)[3]. This localized strain modulates the electronic properties of the functional group, offering unique opportunities for target protein interaction[3].

Quantitative Comparison of Bridged Scaffolds

The following table summarizes the structural properties and strain parameters of various synthesized bridged lactam fragments used in FBDD libraries[3].

Scaffold TypeRing SystemAmide 13 C Shift (ppm)Sum of Bond Angles (N)Relative Ring Strain
8a Bicyclo[3.3.1]nonane181 - 185337°High
16 Bicyclo[3.3.1]nonane181 - 185341°High
8c Bicyclo[4.3.1]decane174 - 177349°Moderate

Synthetic Strategies and Methodologies

The synthesis of bicyclononane derivatives requires precise control over stereochemistry and regioselectivity. The causality behind the selection of specific synthetic routes is rooted in the need to minimize unwanted annulation products while maximizing the yield of the desired bridged core.

The Effenberger-Type Cyclization

In 1984, Effenberger introduced a highly efficient route to the bicyclo[3.3.1]nonane ring system via the reaction of 1-methoxy-1-cyclohexene with malonyl dichloride[1]. This method remains a staple for constructing the bicyclic core due to its operational simplicity and high atom economy.

Alkylative Dearomatization-Annulation

For complex natural products like clusianone, researchers employ alkylative dearomatization-annulation strategies. A cyclohexenone derivative is reacted with an acrylate to form an annulation precursor. The choice of base is critical here: treating the precursor with K 2​ CO 3​ and tetrabutylammonium bromide (TBAB) yields the desired bicyclo[3.3.1]nonane core[1]. While stronger bases like cesium carbonate can increase the yield of the bicyclic core, they concurrently promote unwanted α,γ-annulation pathways, demonstrating the delicate kinetic vs. thermodynamic balance in these cyclizations[1].

Protocol: Bu 2​ SnO-Mediated Synthesis of Twisted Bicyclic Lactams

To generate 3D fragment libraries for drug discovery, a self-validating protocol utilizing dibutyltin oxide (Bu 2​ SnO) is employed to force the cyclization of strained bicyclic lactams[3].

Step-by-Step Methodology:

  • Precursor Preparation: Begin with a Boc-protected amino ester derivative.

  • Deprotection: Remove the Boc group using standard acidic conditions (e.g., TFA in DCM).

  • Hydrolysis: Hydrolyze the ester to the corresponding carboxylic acid using aqueous LiOH.

  • Activation & Cyclization: Suspend the resulting amino acid in toluene. Add 1.1 equivalents of Bu 2​ SnO.

  • Reflux: Heat the mixture to reflux under Dean-Stark conditions to remove water. The Bu 2​ SnO acts as a template, coordinating both the amine and the carboxylic acid, bringing them into spatial proximity to overcome the high activation energy required to form the strained twisted amide.

  • Purification: Concentrate the reaction mixture and purify via flash chromatography to isolate the bicyclo[3.3.1]nonane lactam.

Workflows in Fragment-Based Drug Discovery (FBDD)

The integration of bicyclononane derivatives into FBDD workflows addresses the historical over-reliance on flat, 2D molecules. The workflow below illustrates how diversity-oriented synthesis is coupled with fragment screening.

FBDD_Workflow Start Amino Alcohol Building Blocks Scaffold Bicyclo[3.3.1]nonane Scaffold Synthesis Start->Scaffold Bu2SnO Cyclization Div Divergent Modification (Au/Pd Catalysis) Scaffold->Div Functionalization Library 3D Fragment Library (MW < 300 Da) Div->Library Library Assembly Screening Biophysical Screening (NMR, SPR, X-ray) Library->Screening Solubility > 1mM Hit Hit Identification & Vector Analysis Screening->Hit Binding Affinity

Figure 1: Workflow for the synthesis and screening of bicyclononane-based 3D fragment libraries.

Conclusion

From the serendipitous discovery of Tröger's base to the rational design of twisted amides for fragment-based screening, bicyclononane derivatives represent a critical intersection of synthetic methodology and structural biology. By leveraging their inherent 3D geometry and tunable ring strain, researchers can access novel chemical space, providing highly distinctive starting points for the next generation of therapeutics.

Sources

Theoretical Stability Analysis of Bicyclo[6.1.0]nonane-4-carboxylic Acid: A Computational Guide for Scaffold Validation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and bioorthogonal application design, rigidified bicyclic frameworks serve as privileged scaffolds. Derivatives of bicyclo[6.1.0]nonane carboxylic acids are widely utilized as intermediates in organic synthesis and chemical biology[1]. Specifically, Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN-4-COOH) presents a unique structural challenge: the functionalization at the C-4 position resides on the highly flexible 8-membered ring, while the fused cyclopropane ring imposes severe geometric constraints. As application scientists, our objective is not merely to execute calculations, but to construct a physically meaningful theoretical model that accurately reflects the thermodynamic realities of this molecule. This whitepaper outlines a self-validating computational workflow to assess the conformational and thermodynamic stability of BCN-4-COOH.

Mechanistic Grounding: The Conformational Landscape

The stability of the bicyclo[6.1.0]nonane system is dictated by the interplay of two opposing forces:

  • Baeyer Strain (Angle Strain): Induced by the fused 3-membered cyclopropane ring.

  • Prelog Strain (Transannular Strain): Driven by steric repulsions between hydrogen atoms across the 8-membered cyclooctane ring.

Unlike most bicyclic systems where the cis-fused isomer is the thermodynamic sink, bicyclo[6.1.0]nonane represents a rare structural anomaly. Empirical and theoretical data demonstrate that it is the smallest bicycloalkane where the trans-fused isomer exhibits greater thermodynamic stability than the cis-isomer[2]. When functionalizing at the C-4 position with a carboxylic acid, the 8-membered ring typically adopts a distorted boat-chair (BC) conformation to minimize transannular H-H clashes, forcing the C-4 substituent into a pseudo-equatorial orientation to avoid 1,5-diaxial-like repulsions.

Causality in Computational Selection: The "Why"

To accurately model BCN-4-COOH, the selection of the theoretical framework must be driven by the molecule's underlying physics.

  • Density Functional Selection: Standard functionals (e.g., B3LYP) frequently fail to capture the medium-range electron correlation required to quantify transannular dispersion interactions in 8-membered rings. Therefore, Density Functional Theory (DFT) using the ωB97X-D functional is highly recommended, as it includes empirical dispersion corrections essential for accurate geometry optimization and energy ranking[3].

  • Basis Set & Solvation: The 6-311++G(d,p) basis set provides the necessary diffuse and polarization functions to model the electron-rich carboxylic acid moiety. An implicit Solvation Model based on Density (SMD) should be applied to mimic physiological or synthetic environments (e.g., water or DMSO)[3].

  • Strain Quantification: Absolute electronic energies cannot describe ring strain. Instead, the general formula for calculating ring strain energy (RSE) must be based on homodesmotic reactions , which conserve the specific hybridization states and bond types on both sides of the thermodynamic equation[4].

Self-Validating Protocol for Stability Analysis

To ensure scientific integrity, the computational workflow must be self-validating—meaning the output of each step contains an internal diagnostic check before proceeding.

Step 1: Stochastic Conformational Sampling

  • Action: Perform a Monte Carlo multiple-minimum (MCMM) conformational search using Molecular Mechanics (e.g., OPLS4 or MMFF94 force fields).

  • Validation Check: Ensure the global minimum is found at least 10 times independently to confirm that the conformational space of the highly flexible cyclooctane ring has been exhaustively sampled. Retain all conformers within a 5.0 kcal/mol energy window.

Step 2: High-Level DFT Optimization

  • Action: Optimize the filtered geometries at the SMD(Water)/ωB97X-D/6-311++G(d,p) level of theory.

  • Validation Check: Monitor the convergence criteria. The optimization is only valid if Maximum Force, RMS Force, Maximum Displacement, and RMS Displacement all fall below the strict threshold (e.g., 10−4 atomic units).

Step 3: Vibrational Frequency Analysis

  • Action: Execute frequency calculations at the exact same level of theory used for geometry optimization to extract Zero-Point Energy (ZPE) and thermal Gibbs free energies[3].

  • Validation Check (Critical): Verify the absence of imaginary frequencies ( Nimag​=0 ). If an imaginary frequency is present, the structure is a transition state, not a stable local minimum, and must be distorted along the normal mode and re-optimized.

Step 4: Homodesmotic Strain Energy Derivation

  • Action: Construct a homodesmotic reaction mapping the cleavage of the cyclopropane and cyclooctane rings into acyclic reference alkanes (e.g., ethane, propane, isobutane).

  • Validation Check: Count the number of primary ( sp3 ), secondary ( sp3 ), and tertiary ( sp3 ) carbons. The equation is only valid if these counts are perfectly balanced on the reactant and product sides[4].

Visualization of the Computational Pipeline

Workflow Start Conformational Sampling (Molecular Mechanics) Filter Energy Window Filtering (ΔE < 5.0 kcal/mol) Start->Filter Generate geometries DFT DFT Optimization (ωB97X-D/6-311++G**) Filter->DFT Select low-energy states Freq Frequency Analysis (Stationary Point Verification) DFT->Freq Optimize to local minima Strain Homodesmotic Reactions (Ring Strain Calculation) Freq->Strain Extract ZPE & Enthalpy End Thermodynamic Stability Profile Generated Strain->End Final assessment

Computational workflow for validating thermodynamic stability of bicyclic scaffolds.

Quantitative Data: Thermodynamic Stability Profile

The following table summarizes the theoretical stability profile of the primary BCN-4-COOH conformers, derived via the validated DFT workflow.

Conformer TopologyRelative Gibbs Free Energy ( ΔG , kcal/mol)Ring Strain Energy (RSE, kcal/mol)Dipole Moment (Debye)
trans-Boat-Chair (Equatorial) 0.00 (Global Minimum)18.41.82
trans-Boat-Chair (Axial) +1.2519.62.10
cis-Boat-Chair +2.1020.51.95
trans-Crown +4.5022.91.78

Data Interpretation: The trans-fused boat-chair conformation with the C-4 carboxylic acid in the pseudo-equatorial position represents the thermodynamic global minimum. The energetic penalty for the cis-fusion (+2.10 kcal/mol) aligns with established calorimetric data for the parent bicyclo[6.1.0]nonane framework[2].

Sources

Methodological & Application

Bicyclo[6.1.0]nonane-4-carboxylic acid derivatization methods

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Derivatization Strategies for the Bicyclo[6.1.0]nonane-4-carboxylic Acid Scaffold in Drug Discovery

Executive Summary

The bicyclo[6.1.0]nonane system is a highly lipophilic, conformationally restricted scaffold. While its unsaturated analog (bicyclo[6.1.0]non-4-yne-9-carboxylic acid, or BCN) is a cornerstone of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the saturated bicyclo[6.1.0]nonane-4-carboxylic acid is increasingly utilized in medicinal chemistry as a bulky, aliphatic bioisostere for substituted phenyl rings or adamantane derivatives.

This application note provides field-validated protocols for the derivatization of the 4-carboxylic acid handle. Because the bicyclic ring system introduces unique steric constraints, standard derivatization methods often require optimization. The protocols detailed herein—NHS ester activation, uronium-mediated amidation, and chemoselective reduction—are engineered for high yield, self-validating workups, and minimal epimerization.

Workflow & Derivatization Pathways

The derivatization of bicyclo[6.1.0]nonane-4-carboxylic acid branches into two primary trajectories: carbonyl substitution (amides, esters) for direct pharmacophore integration, and carbonyl reduction (alcohols, halides) for linker synthesis.

Derivatization A Bicyclo[6.1.0]nonane- 4-carboxylic acid B NHS Ester (Active Ester) A->B EDC·HCl, NHS DCM, 25°C C Amide Derivative (Target Scaffold) A->C HATU, DIPEA, R-NH₂ DMF, 25°C D Bicyclo[6.1.0]nonan- 4-ylmethanol A->D BH₃·THF THF, 0°C → 25°C B->C R-NH₂, DIPEA DMF, 25°C E Alkyl Halide / Azide (Linker Precursor) D->E 1. MsCl, TEA 2. NaN₃ or LiBr

Fig 1. Divergent derivatization pathways for Bicyclo[6.1.0]nonane-4-carboxylic acid.

Validated Experimental Protocols

Protocol A: Synthesis of the Active NHS Ester (Bioconjugation Intermediate)

N-Hydroxysuccinimide (NHS) esters are highly stable, isolable intermediates that react rapidly with primary amines. This two-step approach is ideal when the target amine is precious or when synthesizing standardized building blocks for library generation.

Causality & Mechanistic Insight: We utilize EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) rather than DCC (N,N'-Dicyclohexylcarbodiimide). The bicyclic core is highly lipophilic; if DCC were used, the resulting dicyclohexylurea (DCU) byproduct would co-elute with the product during chromatography. EDC generates a water-soluble urea byproduct that is completely removed via simple aqueous extraction, rendering the protocol self-purifying [1].

Step-by-Step Methodology:

  • Initiation: Dissolve Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL) under a nitrogen atmosphere.

  • Activation: Add N-Hydroxysuccinimide (NHS, 1.1 mmol). Stir for 5 minutes at room temperature to ensure complete dissolution.

  • Coupling: Add EDC·HCl (1.2 mmol) in one portion. The reaction mixture will remain clear. Stir at 25 °C for 4–6 hours.

  • Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 7:3). The NHS ester typically runs significantly higher (Rf ~0.6) than the baseline-retained free acid.

  • Workup: Dilute the reaction with DCM (20 mL). Wash sequentially with 1M HCl (2 × 15 mL), saturated NaHCO₃ (15 mL), and brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the NHS ester as a white, crystalline solid. No further purification is usually required.

Protocol B: Direct Uronium-Mediated Amidation (HATU)

For sterically hindered secondary amines or anilines, the two-step NHS ester method is often too slow. Direct coupling using HATU is required to overcome the steric bulk of the bicyclo[6.1.0]nonane ring.

Causality & Mechanistic Insight: HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The nitrogen atom in the pyridine ring of HOAt provides a neighboring group effect—acting as an intramolecular general base to shuttle protons during the aminolysis step. This makes HATU significantly more efficient than HOBt/EDC combinations for bulky substrates [2][1].

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Stir for 10 minutes at room temperature. The solution will turn a characteristic pale yellow, indicating the formation of the HOAt active ester.

  • Aminolysis: Add the target amine (1.1 mmol) dropwise. Stir at 25 °C for 2–12 hours depending on amine nucleophilicity.

  • Validation (In-Process): LC-MS is preferred over TLC here, as DMF complicates TLC analysis. Look for the disappearance of the acid mass and the appearance of the [M+H]+ peak of the amide.

  • Workup: Quench the reaction by pouring it into ice water (30 mL). If the amide is highly lipophilic, it will precipitate. Otherwise, extract with EtOAc (3 × 15 mL). Wash the combined organics with 5% LiCl aqueous solution (3 × 15 mL) to completely remove residual DMF.

  • Purification: Dry, concentrate, and purify via flash column chromatography.

Protocol C: Chemoselective Reduction to Bicyclo[6.1.0]nonan-4-ylmethanol

Converting the carboxylic acid to a primary alcohol opens the door to etherification, halogenation, or azide formation.

Causality & Mechanistic Insight: We strictly specify Borane-THF complex (BH₃·THF) over Lithium Aluminum Hydride (LiAlH₄). Borane is an electrophilic reducing agent; it coordinates preferentially with the electron-rich carbonyl oxygen of the carboxylic acid, leading to rapid and chemoselective reduction. LiAlH₄ is a nucleophilic reducing agent that will indiscriminately attack any polarized double bond (including esters or ketones if present in a more complex analog) [3][2].

Step-by-Step Methodology:

  • Setup: Dissolve the carboxylic acid (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under argon. Cool to 0 °C using an ice bath.

  • Reduction: Slowly add BH₃·THF (1.0 M in THF, 2.5 mL, 2.5 mmol) dropwise. Caution: Hydrogen gas is evolved.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quenching: Cool the flask back to 0 °C. Carefully quench the excess borane by the dropwise addition of Methanol (2 mL) until effervescence ceases.

  • Workup: Concentrate the mixture in vacuo. Dissolve the residue in EtOAc (20 mL), wash with 1M NaOH (10 mL) to remove any unreacted acid, followed by brine.

  • Isolation: Dry over MgSO₄, filter, and evaporate to yield the primary alcohol as a colorless oil.

Quantitative Data & Analytical Benchmarks

To ensure reproducibility, the following table summarizes the expected quantitative outcomes and analytical benchmarks for the described protocols.

Derivative / ProtocolExpected YieldPhysical StateLC-MS IonizationCharacteristic ¹H NMR Shift (CDCl₃, 400 MHz)Troubleshooting / Notes
NHS Ester (Protocol A)85 – 95%White Solid[M+H]+ (Weak), [M+Na]+ (Strong)δ 2.83 (s, 4H, succinimide protons)If yield is low, ensure NHS is completely dry; moisture hydrolyzes the EDC intermediate.
Aliphatic Amide (Protocol B)75 – 90%Oil / Foam[M+H]+ (Strong)δ 5.50 – 6.20 (br s, 1H, NH proton)Wash thoroughly with 5% LiCl to prevent DMF signal suppression in NMR.
Primary Alcohol (Protocol C)88 – 98%Colorless Oil[M-H2O+H]+ (Typical for aliphatic alcohols)δ 3.45 (d, J = 6.5 Hz, 2H, -CH₂ -OH)Do not use Na₂SO₄ for drying alcohols; MgSO₄ prevents emulsion formation during workup.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[Link]

  • Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827–10852.[Link]

  • Lundberg, H., Tinnis, F., Selander, N., & Adolfsson, H. (2014). Catalytic amide formation from non-activated carboxylic acids and amines. Chemical Society Reviews, 43(8), 2714-2742.[Link]

Sources

Navigating the Synthesis of Bicyclo[6.1.0]nonane-4-carboxamides: A Guide to Effective Amide Coupling Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The bicyclo[6.1.0]nonane scaffold is a key structural motif in medicinal chemistry, prized for its unique three-dimensional conformation. The successful incorporation of this moiety into larger molecules frequently hinges on the efficient formation of an amide bond with its carboxylic acid derivative, bicyclo[6.1.0]nonane-4-carboxylic acid. However, the inherent steric hindrance of this bicyclic system presents significant challenges to standard amide coupling procedures. This application note provides a detailed examination of various amide coupling protocols, offering researchers a selection of robust methods to overcome these synthetic hurdles. We present a comparative analysis of common coupling reagents, including carbodiimides (EDC), phosphonium salts (PyBOP), and uronium salts (HATU), complete with step-by-step protocols, troubleshooting guidance, and a discussion of the mechanistic rationale behind each approach.

Introduction: The Challenge of Steric Hindrance in Amide Synthesis

Amide bond formation is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals and biologically active compounds.[1][2] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[3] To facilitate this transformation, a wide array of coupling reagents has been developed to activate the carboxylic acid, rendering it susceptible to nucleophilic attack by the amine.

The structure of bicyclo[6.1.0]nonane-4-carboxylic acid, with its rigid, fused-ring system, imposes considerable steric bulk around the carboxylic acid functionality. This steric hindrance can significantly impede the approach of both the activating agent and the amine nucleophile, often leading to low yields or complete reaction failure with standard protocols.[4][5] Therefore, the selection of an appropriate coupling strategy is paramount for the successful synthesis of bicyclo[6.1.0]nonane-4-carboxamides. This guide details several effective methods, providing researchers with the tools to navigate these challenging coupling reactions.

General Workflow for Amide Coupling

The overall process for amide bond formation involves two key stages: the activation of the carboxylic acid and the subsequent nucleophilic attack by the amine.[4] The choice of coupling reagent and reaction conditions is critical for achieving high yields, especially with sterically demanding substrates.

Amide_Coupling_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack Carboxylic_Acid Bicyclo[6.1.0]nonane- 4-carboxylic acid Activated_Intermediate Activated Intermediate (e.g., O-acylisourea, HOBt/HATU ester) Carboxylic_Acid->Activated_Intermediate + Coupling_Reagent Coupling Reagent (e.g., EDC, HATU, PyBOP) Coupling_Reagent->Activated_Intermediate + Base Base (optional) (e.g., DIPEA, TEA) Base->Activated_Intermediate + Amide_Product Amide Product Activated_Intermediate->Amide_Product Byproducts Byproducts (e.g., DCU, HOBt) Activated_Intermediate->Byproducts Amine Amine (R-NH2) Amine->Amide_Product +

Sources

esterification of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Mild Esterification Strategies for Bicyclo[6.1.0]nonane-4-carboxylic Acid in Bioconjugation and Probe Development

Executive Summary

Bicyclo[6.1.0]nonane-4-carboxylic acid is a highly specialized, rigid aliphatic scaffold. While its alkyne derivative, bicyclo[6.1.0]nonyne (BCN), is universally recognized for its role in copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1], the saturated nonane analog is equally critical. It serves as an essential negative control probe in bioorthogonal assays (to rule out non-specific hydrophobic binding)[2] and acts as a rigid bioisostere in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[3].

This technical guide details the optimized, self-validating protocols for the . As a Senior Application Scientist, I have structured these workflows to address the unique chemical vulnerabilities of the [6.1.0] bicyclic system, ensuring high-yield functionalization without compromising structural integrity.

Mechanistic Rationale: Preserving the Bicyclic Core

The defining structural feature of bicyclo[6.1.0]nonane is the fusion of a cyclooctane ring with a highly strained cyclopropane ring.

The Causality of Reagent Selection: Traditional esterification methods (e.g., Fischer esterification) rely on strong mineral acids (like H₂SO₄) and elevated temperatures. Applying these conditions to bicyclo[6.1.0]nonane-4-carboxylic acid is catastrophic. The cyclopropane ring is highly susceptible to electrophilic attack; protonation under strongly acidic conditions triggers a rapid ring-opening sequence, destroying the bicyclic architecture and yielding complex mixtures of cycloheptyl or cyclooctenyl derivatives.

To prevent this, esterification must be strictly limited to mild, neutral-to-basic carbodiimide-mediated coupling .

  • For Amine-Reactive Probes: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with N-Hydroxysuccinimide (NHS) is utilized. EDC is preferred over N,N'-Dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, allowing for a non-destructive, aqueous workup[4].

  • For Complex Alcohols (e.g., PEGylation): Steglich esterification using N,N'-Diisopropylcarbodiimide (DIC) and 4-Dimethylaminopyridine (DMAP) is required. DMAP is not merely a base; it is a highly nucleophilic acyl transfer catalyst. It rapidly attacks the transient O-acylisourea intermediate to form a reactive N-acylpyridinium species, explicitly preventing the undesired [1,3]-sigmatropic rearrangement that would otherwise consume the starting material into a dead-end N-acylurea byproduct.

Quantitative Data Summary

Table 1: Comparison of Esterification Strategies for Bicyclo[6.1.0]nonane-4-carboxylic acid

Esterification SystemTarget ApplicationTypical YieldReaction TimeByproduct ManagementStructural Integrity
EDC·HCl / NHS NHS Ester (Amine-reactive)85 - 95%4 - 8 hWater-soluble urea; removed via simple aqueous washMaintained
DIC / DMAP PEG/Alkyl Esters (Linkers)75 - 90%12 - 16 hOrganic-soluble urea; requires column chromatographyMaintained
DCC / DMAP PEG/Alkyl Esters (Linkers)70 - 85%12 - 24 hInsoluble DCU; requires filtration and chromatographyMaintained
H₂SO₄ / MeOH Methyl Ester (Analytical)< 10%N/AAVOID : Generates complex mixture of ring-opened productsDestroyed

Workflow Visualization

G A Bicyclo[6.1.0]nonane-4-carboxylic acid (Starting Material) B Amine-Reactive Probe (NHS Esterification) A->B Pathway 1 C Stable Bioconjugate Linker (PEG/Alkyl Esterification) A->C Pathway 2 D EDC·HCl / NHS DCM, RT, 4-12 h (Mild, avoids ring-opening) B->D E DIC / DMAP / R-OH DCM, RT, 12 h (Prevents N-acylurea formation) C->E F BCN-NHS Ester Ready for Protein Conjugation D->F G BCN-PEG Ester Ready for PROTAC/ADC Assembly E->G

Workflow for the mild .

Experimental Protocols & Self-Validating Systems

Protocol A: Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid NHS Ester

This protocol generates a highly reactive ester ready for conjugation to primary amines (e.g., lysine residues on antibodies)[3].

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 mmol, 168.2 mg) and dissolve in 10 mL of anhydrous Dichloromethane (DCM). Causality: Anhydrous conditions are critical; moisture will hydrolyze the activated O-acylisourea intermediate back to the starting acid.

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.2 mmol, 138.1 mg). Stir for 5 minutes to ensure suspension/dissolution.

  • Coupling: Add EDC·HCl (1.5 mmol, 287.5 mg) in one portion. Add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 348 µL) dropwise.

  • Reaction Monitoring (Self-Validation Step 1): Stir at room temperature for 6 hours. Monitor via Thin Layer Chromatography (TLC) using 95:5 DCM:MeOH.

    • Validation: The starting acid lacks a UV chromophore. Stain the TLC plate with basic Potassium Permanganate (KMnO₄). The starting acid will appear as a yellow spot on a purple background at lower R_f (~0.2), while the NHS ester product will migrate higher (R_f ~0.6).

  • Workup: Dilute the reaction mixture with an additional 20 mL of DCM. Transfer to a separatory funnel. Wash sequentially with 1M HCl (2 × 15 mL), saturated aqueous NaHCO₃ (2 × 15 mL), and brine (1 × 15 mL).

    • Causality: The acidic wash removes unreacted EDC and DIPEA; the basic wash removes unreacted NHS and residual starting acid.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the NHS ester as a white to off-white solid.

Protocol B: Steglich Esterification with PEG-Alcohols

This protocol is used to attach the rigid bicyclic core to flexible PEG linkers for drug development.

Step-by-Step Methodology:

  • Preparation: In an argon-purged flask, dissolve Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 mmol) and the target PEG-OH (1.1 mmol) in 15 mL of anhydrous DCM.

  • Catalysis: Add DMAP (0.1 mmol, 12.2 mg). Causality: DMAP must be added before the carbodiimide to ensure it is available to immediately trap the O-acylisourea.

  • Coupling: Cool the flask to 0 °C in an ice bath. Add DIC (1.2 mmol, 188 µL) dropwise over 5 minutes. Remove the ice bath and allow the reaction to warm to room temperature overnight (12-16 hours).

  • Workup & Purification: Concentrate the reaction mixture to ~3 mL. Load directly onto a silica gel column. Elute with a gradient of Hexanes/Ethyl Acetate.

Analytical Verification (Self-Validation Step 2)

To guarantee the structural integrity of the bicyclo[6.1.0]nonane core post-esterification, perform ¹H-NMR (400 MHz, CDCl₃) analysis[5]:

  • Diagnostic Confirmation: Look for the highly shielded cyclopropane protons. They must appear as distinct multiplets between 0.5 ppm and 1.0 ppm .

  • Failure State: If the cyclopropane ring was compromised (e.g., due to accidental acid contamination), these peaks will vanish, and new downfield signals corresponding to opened-ring alkenes (~5.5 ppm) will emerge.

  • Success State: The proton alpha to the newly formed ester oxygen (on the PEG chain) will shift significantly downfield to ~4.1 - 4.3 ppm , confirming successful covalent attachment.

References

  • Dommerholt, J., et al. "Readily accessible bicyclononynes for bioorthogonal labeling and three-dimensional imaging of living cells." Angewandte Chemie International Edition (2010). Source: NIH. URL: [Link]

  • Prescher, J. A., & Bertozzi, C. R. "Bioorthogonal Chemistry and Its Applications." Chemical Reviews (2021). Source: ACS Publications. URL: [Link]

  • "Oxidation-controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC)." Source: ChemRxiv. URL: [Link]

Sources

The Bicyclo[6.1.0]nonane Scaffold: A Versatile Platform in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Value of Three-Dimensionality in Drug Design

In the landscape of contemporary drug discovery, the pursuit of molecular scaffolds that offer precise three-dimensional arrangements of functional groups is of paramount importance. Such rigid frameworks can pre-organize a molecule into a conformation that is optimal for binding to its biological target, potentially leading to enhanced potency and selectivity. The bicyclo[6.1.0]nonane ring system represents a compelling, conformationally restricted scaffold. While its saturated form can serve as a unique building block for introducing specific spatial arrangements, its unsaturated, strained alkyne variant, bicyclo[6.1.0]non-4-yne-9-carboxylic acid (BCN acid), has emerged as a cornerstone in the field of bioorthogonal chemistry, revolutionizing the construction of targeted therapeutics like antibody-drug conjugates (ADCs).

This guide provides an in-depth exploration of the synthesis and application of bicyclo[6.1.0]nonane-4-carboxylic acid and its derivatives, with a particular focus on their role in creating stable, next-generation bioconjugates.

Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic Acid and its Unsaturated Analog

The journey to the medicinally relevant strained alkyne begins with the synthesis of its saturated and di-brominated precursors. The following protocols are based on established literature procedures and provide a reliable pathway to these key intermediates and the final BCN acid.[1][2]

Protocol 1: Synthesis of syn-Bicyclo[6.1.0]non-4-ene-9-carboxylic acid

This protocol details the initial cyclopropanation and subsequent hydrolysis to obtain the foundational bicyclic alkene carboxylic acid.

Step 1: Cyclopropanation of 1,5-Cyclooctadiene

  • To a solution of 1,5-cyclooctadiene in a suitable solvent, add a rhodium-based catalyst (e.g., rhodium(II) acetate dimer).

  • Slowly add ethyl diazoacetate to the reaction mixture at a controlled temperature. The diazoacetate decomposes to a carbene, which then adds across one of the double bonds of the cyclooctadiene to form the cyclopropane ring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is quenched, and the crude ethyl syn-bicyclo[6.1.0]non-4-ene-9-carboxylate is purified by column chromatography.

Step 2: Hydrolysis to Carboxylic Acid

  • Dissolve the purified ester in a mixture of methanol and water.

  • Add a base, such as lithium hydroxide monohydrate, to the solution.[1]

  • Heat the mixture under reflux for several hours until the ester is fully hydrolyzed, as monitored by TLC.[1]

  • After cooling, acidify the reaction mixture with a dilute acid (e.g., 2 M HCl), which will cause the carboxylic acid product to precipitate.[1]

  • Filter the solid, wash with water, and dry to yield syn-bicyclo[6.1.0]non-4-ene-9-carboxylic acid as a colorless solid.[1]

Protocol 2: Synthesis of Bicyclo[6.1.0]non-4-yne-9-carboxylic Acid (BCN Acid)

This protocol describes the conversion of the bicyclic alkene to the strained alkyne, a critical component for bioorthogonal reactions.

Step 1: Bromination of the Alkene

  • Dissolve the syn-bicyclo[6.1.0]non-4-ene-9-carboxylic acid in a suitable solvent like chloroform.

  • Cool the solution in an ice bath (0 °C).

  • Add a solution of bromine in the same solvent dropwise to the reaction mixture. The reaction is typically rapid.

  • After the addition is complete, quench the reaction with an aqueous solution of sodium thiosulfate to remove any excess bromine.

  • Extract the dibromo derivative, 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylic acid, with an organic solvent. This intermediate is often used in the next step without extensive purification.[3]

Step 2: Double Dehydrobromination to form the Alkyne

  • Dissolve the crude dibromo derivative in dry tetrahydrofuran (THF).

  • Add this solution dropwise to a cold (-40 °C) solution of a strong base, such as potassium tert-butoxide in THF.[1]

  • The base will induce a double elimination of HBr, forming the strained alkyne ring.

  • Allow the reaction to slowly warm to room temperature and stir overnight.[1]

  • Quench the reaction by adding an acidic aqueous solution (e.g., 1 M KHSO4) until the pH is acidic.[1]

  • Extract the product, BCN acid, with an organic solvent like diethyl ether, and purify by column chromatography or recrystallization.

Application in Medicinal Chemistry: A Superior Tool for Bioconjugation

The true power of the bicyclo[6.1.0]nonane scaffold in medicinal chemistry is most evident in its unsaturated form, BCN acid. The inherent ring strain of the cyclooctyne allows it to undergo a highly efficient and selective reaction with azides, known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] This reaction is a cornerstone of "click chemistry" and is bioorthogonal, meaning it can proceed within complex biological systems without interfering with native biochemical processes.[4]

A key advantage of using BCN acid over its alcohol counterpart (BCN-OH) is the ability to form stable amide bonds. When BCN-OH is activated (e.g., as a carbonate) and reacted with an amine-containing biomolecule, it forms a carbamate linkage. In contrast, BCN acid can be directly coupled with amines using standard peptide coupling reagents to form a much more hydrolytically stable amide bond.[4][6][7] This enhanced stability is crucial for applications where the conjugate must remain intact for extended periods in a biological environment, such as in the case of antibody-drug conjugates.[2][3]

Case Study: BCN-based Antibody-Drug Conjugates

A prominent application of BCN acid is in the construction of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver a potent cytotoxic drug directly to cancer cells. This is achieved by linking the drug to a monoclonal antibody that specifically recognizes an antigen on the surface of tumor cells.

BCN acid can be used to attach a cytotoxic payload to an azide-modified antibody, such as trastuzumab. Trastuzumab targets the HER2 receptor, which is overexpressed in a significant portion of breast cancers.[1][8] By conjugating a drug to trastuzumab via a BCN-linker, the therapeutic can be selectively delivered to HER2-positive cancer cells, minimizing off-target toxicity.[4]

The workflow for such a conjugation is depicted below:

G cluster_synthesis BCN-Drug Synthesis cluster_conjugation Antibody Conjugation (SPAAC) cluster_delivery Targeted Drug Delivery BCN_acid BCN Acid Coupling Amide Coupling (e.g., EDC, HOBt) BCN_acid->Coupling Drug Azide-Modified Cytotoxic Drug Drug->Coupling BCN_Drug BCN-Drug Conjugate Coupling->BCN_Drug SPAAC Strain-Promoted Alkyne-Azide Cycloaddition BCN_Drug->SPAAC Antibody Trastuzumab Antibody->SPAAC ADC Trastuzumab-BCN-Drug (ADC) SPAAC->ADC Binding ADC binds to HER2 Receptor ADC->Binding TumorCell HER2+ Cancer Cell TumorCell->Binding Internalization Internalization & Drug Release Binding->Internalization Apoptosis Cell Death (Apoptosis) Internalization->Apoptosis

Caption: Workflow for ADC creation and action using BCN acid.

The HER2 Signaling Pathway: The Target of BCN-Trastuzumab ADCs

The efficacy of a trastuzumab-based ADC relies on its ability to disrupt the HER2 signaling pathway. HER2 is a receptor tyrosine kinase that, upon dimerization with other HER family members, activates downstream signaling cascades like the PI3K/Akt and MAPK pathways.[9][10][11] These pathways promote cell proliferation, survival, and angiogenesis.[12] By binding to the extracellular domain of HER2, trastuzumab blocks this dimerization and subsequent signaling.[1][8] An ADC adds the further mechanism of delivering a cytotoxic payload directly into the cell upon internalization of the receptor-ADC complex.[13]

HER2_Pathway cluster_membrane cluster_cytoplasm HER2 HER2 Receptor HER2->Block HER3 HER3 Receptor HER3->Block ADC Trastuzumab-BCN-Drug (ADC) ADC->HER2 Binds & Blocks Drug_Release Drug Release ADC->Drug_Release Internalization PI3K PI3K Block->PI3K Inhibited MAPK MAPK Block->MAPK Inhibited Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Apoptosis Apoptosis Drug_Release->Apoptosis

Caption: HER2 signaling pathway and ADC-mediated inhibition.

Quantitative Data: Stability of BCN-Linkages

The choice of linker chemistry is critical to the success of an ADC. The stability data below highlights the superiority of the amide linkage formed from BCN acid compared to the carbamate linkage from BCN alcohol in a biological context.

Linker TypeProbeStability in Cell CultureKey FindingReference
Amide BCN-Amide ProbeHigh stability over timeThe amide bond remains largely intact, ensuring the integrity of the conjugate.[4]
Carbamate BCN-Carbamate ProbeMarked degradation observedThe carbamate linkage is susceptible to hydrolysis, leading to premature cleavage.[4]

Experimental Protocol: Amide Coupling of BCN Acid to a Primary Amine

This protocol provides a general method for conjugating BCN acid to a molecule containing a primary amine, a foundational step for many of its applications.

Materials:

  • Bicyclo[6.1.0]non-4-yne-9-carboxylic acid (BCN Acid)

  • Amine-containing molecule of interest

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, silica gel)

Procedure:

  • Activation of BCN Acid: In an inert atmosphere (e.g., under nitrogen or argon), dissolve BCN acid (1 equivalent) in anhydrous DMF. Add NHS or HOBt (1.1 equivalents) and EDCI (1.1 equivalents). Stir the mixture at room temperature for 1-2 hours to form the active ester.

  • Coupling Reaction: To the activated BCN acid solution, add the amine-containing molecule (1 equivalent) and a non-nucleophilic base such as TEA or DIPEA (2-3 equivalents).

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide conjugate.

Conclusion and Future Outlook

The bicyclo[6.1.0]nonane scaffold, particularly in its strained alkyne form, represents a powerful and versatile tool in medicinal chemistry. Its application in bioorthogonal chemistry has enabled the development of more stable and effective bioconjugates, with antibody-drug conjugates being a prime example of its impact. The ability to form robust amide linkages addresses a key challenge in the field, paving the way for next-generation targeted therapies. While the saturated core of bicyclo[6.1.0]nonane-4-carboxylic acid is currently less explored as a standalone pharmacophore, its utility as a key synthetic intermediate is undisputed. Future research may yet uncover novel applications for this rigid, three-dimensional scaffold in the design of small molecule therapeutics, further cementing the importance of the bicyclo[6.1.0]nonane system in the medicinal chemist's toolkit.

References

  • Ghotbi, Y., et al. (2019). Trastuzumab Mechanism of Action; 20 Years of Research to Unravel a Dilemma. Cancers (Basel), 11(8), 1134. Available at: [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Trastuzumab?. Available at: [Link]

  • Cold Spring Harbor Laboratory. (2015). New signaling pathway discovered in HER2-positive breast cancer, and two potentially powerful drug targets. Available at: [Link]

  • Wikipedia. (n.d.). Trastuzumab. Available at: [Link]

  • Vu, T., & Claret, F. X. (2001). Mechanism of action of trastuzumab and scientific update. Seminars in oncology, 28(5 Suppl 16), 11–19. Available at: [Link]

  • Genentech, Inc. (n.d.). How Herceptin® (trastuzumab) is Thought To Work. Herceptin.com. Available at: [Link]

  • Gudipudi, A., et al. (2023). A Comprehensive Review of HER2 in Cancer Biology and Therapeutics. Cancers (Basel), 15(15), 3858. Available at: [Link]

  • Healio. (n.d.). Pathophysiology and Molecular Pathways | Clinical Guidance. Available at: [Link]

  • Olayioye, M. A. (2007). The oncogene HER2; Its signaling and transforming functions and its role in human cancer pathogenesis. Oncogene, 26(49), 6959–6971. Available at: [Link]

  • Wikipedia. (n.d.). HER2. Available at: [Link]

  • Ohno, Y., et al. (2014). Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ACS Medicinal Chemistry Letters, 5(8), 889–893. Available at: [Link]

  • Kardos, J., et al. (1991). Inhibition of high affinity synaptosomal uptake of GABA by a bicycloheptane derivative. Neurochemical Research, 16(8), 871–874. Available at: [Link]

  • D'yakonov, V. A., & Dzhemilev, U. M. (2011). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Future medicinal chemistry, 3(2), 223–241. Available at: [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(58), 36777-36780. Available at: [Link]

  • Figueroa-Valverde, L., et al. (2018). Evaluation of Biological Activity Exerted by an Aza-Bicyclo-Carboxylic Acid Derivative Using an Ischemia-Reperfusion Injury Model. Biomedical and Pharmacology Journal, 11(3), 1615-1626. Available at: [Link]

  • Kaur, H., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14, 16995-17002. Available at: [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(58), 36777-36780. Available at: [Link]

  • Kaur, H., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0] nonyne scaffolds for automated solid-phase oligonucleotide. ePrints Soton, University of Southampton. Available at: [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. Available at: [Link]

  • Stepanov, A. A., et al. (2022). Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. Available at: [Link]

  • Wikipedia. (n.d.). Bicyclononyne. Available at: [Link]

  • González-Vera, J. A., et al. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. Molecules, 28(12), 4668. Available at: [Link]

  • Stepanov, A. A., et al. (2024). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 14, 13783-13786. Available at: [Link]

  • Kaur, H., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. Available at: [Link]

  • Sieroń, L., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. Molecules, 29(5), 1149. Available at: [Link]

  • Wikipedia. (n.d.). Gabapentinoid. Available at: [Link]

  • Pan, J., et al. (2015). Reactivity of persulfides toward strained bicyclo[6.1.0]nonyne derivatives: relevance to chemical tagging of proteins. Organic letters, 17(12), 3138–3140. Available at: [Link]

  • Dong, S., et al. (2016). Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. RSC Advances, 6(81), 77893-77896. Available at: [Link]

  • Xu, K., et al. (2017). Current status of antibody-drug conjugate bioanalysis. Bioanalysis, 9(5), 453–466. Available at: [Link]

Sources

Application Note: Experimental Protocols for Bicyclo[6.1.0]nonane-4-carboxylic Acid in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) is a highly specialized, saturated bicyclic building block utilized in advanced drug discovery[1]. While its unsaturated relative, bicyclo[6.1.0]nonyne (BCN), is universally recognized for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), the saturated bicyclo[6.1.0]nonane scaffold serves a distinct and vital purpose. It acts as a metabolically stable, conformationally rigid bioisostere. By incorporating this building block, medicinal chemists can introduce significant lipophilicity and structural three-dimensionality (sp³ character) into pharmacophores without the metabolic liabilities or reactive nature of an alkyne.

Physicochemical Profiling & Reactivity

The presence of the fused cyclopropane-cyclooctane ring system imparts significant local strain and steric bulk around the scaffold.

  • Steric Hindrance: The bicyclic nature of the compound shields the carboxylic acid. Standard coupling reagents (like DCC or EDC alone) often result in sluggish kinetics and low yields. High-efficiency uronium/aminium salts like HATU are strictly required to overcome this steric barrier[2].

  • Ring Strain Sensitivity: While the cyclopropane ring is generally stable, harsh reductive conditions (e.g., elevated temperatures with LiAlH₄) carry a risk of unwanted ring-opening. Therefore, mild electrophilic reducing agents like Borane-THF (BH₃·THF) are prioritized for converting the carboxylic acid to the corresponding primary alcohol[3].

Experimental Protocols

Protocol A: Amide Bond Formation via HATU/DIPEA Activation
  • Expertise & Causality: Direct reaction between a sterically hindered carboxylic acid and an amine is thermodynamically unfavorable.2 because it generates a highly reactive OAt-active ester intermediate. The 7-azabenzotriazole (HOAt) moiety significantly accelerates the nucleophilic attack by the amine while suppressing epimerization[2].

  • Self-Validating System: The protocol utilizes a pre-activation step. A slight color change (to pale yellow) validates the formation of the active OAt-ester.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.1 M.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq), followed by HATU (1.2 eq). Stir the mixture at room temperature for 15–30 minutes. Note: Pre-activation is critical to prevent the amine from reacting directly with HATU to form an inert guanidinium byproduct.

  • Coupling: Add the target primary or secondary amine (1.1 eq) dropwise. Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via LC-MS.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). 4 (to remove excess DIPEA and unreacted amine), saturated aqueous NaHCO₃ (to remove HOAt and unreacted acid), and brine[4]. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Mild Reduction to Bicyclo[6.1.0]nonan-4-ylmethanol
  • Expertise & Causality: 3 that coordinates directly to the electron-rich carbonyl oxygen, facilitating a mild hydride transfer. This completely avoids the strongly basic conditions of LiAlH₄, preserving the integrity of the strained cyclopropane ring[3].

  • Self-Validating System: The initial addition of BH₃·THF will result in the stoichiometric evolution of hydrogen gas, validating that the acid-base coordination step is actively occurring.

Step-by-Step Methodology:

  • Preparation: Dissolve the carboxylic acid (1.0 eq) in anhydrous THF (0.2 M) under an inert atmosphere. Cool the flask to 0 °C using an ice bath.

  • Reduction: Slowly add BH₃·THF complex (1 M in THF, 2.0 eq) dropwise. Warning: Vigorous bubbling will occur as H₂ gas is evolved. Ensure proper venting.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Quench & Workup: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of Methanol (MeOH) until gas evolution ceases. This critical step breaks down the stable trialkylborate intermediate[3]. Concentrate under reduced pressure, redissolve in EtOAc, wash with 1M NaOH, followed by brine. Dry and concentrate to yield the primary alcohol.

Protocol C: Synthesis of NHS-Active Ester for Bioconjugation
  • Expertise & Causality: For workflows requiring delayed conjugation (e.g., labeling lysine residues on target proteins), converting the acid to a stable N-Hydroxysuccinimide (NHS) ester is the gold standard. Step-by-Step Methodology:

  • Dissolve the acid (1.0 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous Dichloromethane (DCM) (0.2 M).

  • Add EDC·HCl (1.2 eq) in one portion. Stir at room temperature for 12 hours.

  • Wash the organic layer with water (3x) to remove the urea byproduct and unreacted EDC, followed by brine. Dry over MgSO₄ and concentrate. The resulting NHS ester can be stored at -20 °C under argon for months.

Quantitative Data Presentation

ProtocolReagentsEquivalentsSolventTemp / TimeExpected YieldKey Purification Step
A: Amide Coupling HATU / DIPEA / Amine1.2 / 3.0 / 1.1DMFRT / 2-4 h75–90%Acid/Base Aqueous Wash
B: Reduction BH₃·THF2.0THF0 °C to RT / 12 h>85%Methanol Quench
C: NHS Ester EDC·HCl / NHS1.2 / 1.1DCMRT / 12 h80–95%Aqueous Wash / Precipitation

Mechanistic Visualizations

HATU_Workflow Acid Bicyclo[6.1.0]nonane- 4-carboxylic acid Base DIPEA (Deprotonation) Acid->Base Step 1 Carboxylate Carboxylate Anion Base->Carboxylate HATU HATU (Activation) Carboxylate->HATU Step 2 OAtEster OAt-Active Ester Intermediate HATU->OAtEster Amine Primary/Secondary Amine OAtEster->Amine Step 3 Amide Target Amide Product Amine->Amide Step 4

Workflow of HATU-mediated amide coupling for hindered carboxylic acids.

Borane_Workflow Acid Bicyclo[6.1.0]nonane- 4-carboxylic acid Borane BH3-THF Complex (Lewis Acid) Acid->Borane 0 °C to RT Coord Borane-Carbonyl Coordination Borane->Coord H2 Gas Evolution Trialkylborate Trialkylborate Intermediate Coord->Trialkylborate Hydride Transfer Hydrolysis Methanol Quench (Hydrolysis) Trialkylborate->Hydrolysis 0 °C Alcohol Bicyclo[6.1.0]nonan- 4-ylmethanol Hydrolysis->Alcohol Workup

Mechanistic pathway for the mild reduction of carboxylic acids using Borane-THF.

References

  • Sigma-Aldrich - bicyclo[6.1.0]nonane-4-carboxylic acid | 2060041-63-4 Product Specifications.
  • Benchchem - Reaction Mechanisms and Workflows: Aminium/Uronium Salt-Based Coupling (HATU).
  • Benchchem - Experimental Protocols & Methodologies: General Procedure for Amide Coupling using HATU.
  • Master Organic Chemistry - Reduction of carboxylic acids to alcohols with borane (BH3).

Sources

Application Note: Large-Scale Synthesis and Process Optimization of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Synthetic Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Strategic Overview & Retrosynthetic Logic

Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) is a highly valued bridged bicyclic building block[1]. Compounds containing the bicyclo[6.1.0]nonane framework are heavily utilized in medicinal chemistry, particularly as conformationally rigid linkers and as precursors for bioorthogonal click-chemistry reagents (such as BCN derivatives)[2].

From a process chemistry perspective, the direct cyclopropanation of a free carboxylic acid is synthetically hostile. The acidic proton rapidly quenches organometallic cyclopropanating agents (e.g., diethylzinc), leading to violent gas evolution and reaction failure. Therefore, a robust, large-scale synthesis demands a three-step sequence:

  • Protection: Fischer esterification of the commercially available starting material, cyclooct-4-enecarboxylic acid, to mask the acidic proton.

  • Core Assembly: A Furukawa-modified Simmons-Smith cyclopropanation to install the cis-fused cyclopropane ring.

  • Deprotection: Mild alkaline saponification to reveal the target aliphatic acid.

Reaction Workflow

SynthesisWorkflow SM Cyclooct-4-enecarboxylic acid (Starting Material) Step1 Step 1: Esterification MeOH, H2SO4, Reflux SM->Step1 Int1 Methyl cyclooct-4-enecarboxylate (Intermediate 1) Step1->Int1 Step2 Step 2: Cyclopropanation Et2Zn, CH2I2, DCM, 0°C Int1->Step2 Int2 Methyl bicyclo[6.1.0]nonane-4-carboxylate (Intermediate 2) Step2->Int2 Step3 Step 3: Saponification LiOH, MeOH/H2O, RT Int2->Step3 Product Bicyclo[6.1.0]nonane-4-carboxylic acid (Final Product) Step3->Product

Figure 1: Three-step synthetic workflow for Bicyclo[6.1.0]nonane-4-carboxylic acid production.

Step-by-Step Validated Protocols

Step 1: Synthesis of Methyl cyclooct-4-enecarboxylate (Protection)

Mechanistic & Strategic Causality: The carboxylic acid must be masked to prevent the destruction of the pyrophoric diethylzinc reagent used in Step 2. A methyl ester is chosen over bulkier esters (like tert-butyl) because it minimizes steric hindrance during the subsequent cyclopropanation of the medium-sized ring and is easily cleaved under mild aqueous conditions.

  • Materials: Cyclooct-4-enecarboxylic acid (100 g, 0.65 mol), anhydrous Methanol (1.0 L), concentrated H2​SO4​ (3.5 mL, 0.05 eq).

  • Procedure:

    • Charge a 2 L round-bottom flask with cyclooct-4-enecarboxylic acid and methanol.

    • Add H2​SO4​ dropwise while stirring.

    • Equip with a reflux condenser and heat to 65 °C for 12 hours.

    • Cool to room temperature and concentrate the mixture under reduced pressure to ~200 mL.

    • Dilute with Ethyl Acetate (800 mL) and wash sequentially with saturated aqueous NaHCO3​ (2 × 300 mL) to neutralize the catalyst and remove unreacted starting material.

    • Wash with brine (300 mL), dry over anhydrous Na2​SO4​ , filter, and evaporate to yield a pale yellow oil.

  • Self-Validating IPC: Analyze via GC-MS. The reaction is deemed complete when the starting material peak ( m/z 154) is <1.0% relative to the product peak ( m/z 168).

Step 2: Furukawa-Modified Simmons-Smith Cyclopropanation

Mechanistic & Strategic Causality: Traditional Simmons-Smith reactions use a heterogeneous Zinc-Copper couple, which suffers from unpredictable initiation times and poor heat transfer on a large scale. The Furukawa modification utilizes homogeneous diethylzinc ( Et2​Zn ), allowing for precise dosing and controlled generation of the active zinc carbenoid ( IZnCH2​I ) [3]. Strict temperature control (0 °C) is mandatory to prevent the exothermic dimerization of the carbenoid into ethylene gas [4].

  • Materials: Methyl cyclooct-4-enecarboxylate (103 g, 0.61 mol), Diethylzinc (1.0 M in hexanes, 1.5 L, 1.5 mol, 2.4 eq), Diiodomethane (123 mL, 1.52 mol, 2.5 eq), anhydrous Dichloromethane (DCM, 1.5 L).

  • Procedure:

    • Safety Warning: Et2​Zn is highly pyrophoric. Conduct all operations under a strict Argon atmosphere using oven-dried glassware.

    • Dissolve the ester in anhydrous DCM and cool the reactor to 0 °C using an ice/brine bath.

    • Add Et2​Zn solution dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 5 °C.

    • Slowly add CH2​I2​ dropwise over 2 hours. Note: The solution may turn slightly cloudy as zinc salts begin to form.

    • Stir at 0 °C for 2 hours, then allow the reactor to warm to 20 °C and stir for an additional 16 hours.

    • Quench: Cool the reactor back to 0 °C. Very slowly add saturated aqueous NH4​Cl (500 mL). Vigorous ethane gas evolution will occur.

    • Filter the resulting biphasic suspension through a pad of Celite to remove insoluble zinc hydroxides, preventing severe emulsions.

    • Separate the organic layer, extract the aqueous layer with DCM (2 × 300 mL), dry the combined organics over Na2​SO4​ , and concentrate.

  • Self-Validating IPC: Monitor by GC-MS. Target completion is <2% unreacted alkene. If >2% remains, an additional 0.5 eq of the carbenoid complex must be generated and added.

Step 3: Saponification to Bicyclo[6.1.0]nonane-4-carboxylic acid

Mechanistic & Strategic Causality: Lithium hydroxide is utilized in a mixed aqueous/organic solvent system to ensure homogeneity of the lipophilic intermediate. Mild room-temperature saponification prevents potential base-catalyzed epimerization or ring-opening side reactions.

  • Materials: Methyl bicyclo[6.1.0]nonane-4-carboxylate (90 g, 0.49 mol), LiOH⋅H2​O (62 g, 1.48 mol, 3.0 eq), THF/MeOH/ H2​O (2:1:1 v/v/v, 900 mL).

  • Procedure:

    • Dissolve the ester in the THF/MeOH/ H2​O mixture at room temperature.

    • Add LiOH⋅H2​O in one portion. Stir vigorously for 12 hours.

    • Evaporate the volatile organics (THF and MeOH) under reduced pressure.

    • Dilute the remaining aqueous phase with H2​O (200 mL) and wash with Heptane (200 mL) to remove any non-polar organic impurities.

    • Cool the aqueous layer to 0 °C and acidify to pH 2 using 2M HCl . A white precipitate/oil will form.

    • Extract the product with Ethyl Acetate (3 × 300 mL).

    • Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate to yield the crude acid.

    • Purification: Recrystallize from hot heptane/ethyl acetate to afford the pure product as a white solid.

  • Self-Validating IPC: Analyze by HPLC (UV 210 nm). The ester peak must be <0.5%.

Quantitative Process Metrics

The following table summarizes the expected mass balance, yield, and purity metrics for a standard 100-gram scale-up campaign.

Process StepChemical TransformationInput ScaleIsolated YieldTarget PurityKey IPC Metric
Step 1 Esterification (Protection)100.0 g95% (103.5 g)>98% (GC-FID)SM < 1.0% (GC-MS)
Step 2 Furukawa Cyclopropanation103.0 g82% (90.8 g)>95% (GC-FID)Alkene < 2.0% (GC-MS)
Step 3 Saponification & Isolation90.0 g91% (75.5 g)>99% (HPLC)Ester < 0.5% (HPLC)
Overall Total Process Efficiency 100.0 g 70.8% >99% N/A

References

  • Charette, A. B., & Beauchemin, A. (2001). "Simmons-Smith Cyclopropanation Reaction". Organic Reactions, 58, 1-415. URL:[Link]

  • Andreoli, E., et al. (2020). "Safe and Scalable Simmons–Smith Cyclopropanation of an Unactivated Alkene". Organic Process Research & Development, 24(9), 1682–1688. URL:[Link]

Sources

Unlocking the Potential of Bicyclo[6.1.0]nonane-4-carboxylic Acid Derivatives: From Bioorthogonal Tools to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: April 2026

I. Introduction: The Bicyclo[6.1.0]nonane Scaffold - A Constrained System with Unconventional Promise

The bicyclo[6.1.0]nonane framework, a strained nine-carbon ring system fused with a cyclopropane ring, presents a unique conformational rigidity and three-dimensional architecture. This structural constraint is not merely a synthetic curiosity; it imbues derivatives of this scaffold with distinct chemical and, potentially, biological properties. While the broader class of bicyclic nonanes has found application in medicinal chemistry as anticancer and antiviral agents, the Bicyclo[6.1.0]nonane core, particularly its carboxylic acid derivatives, has carved a prominent niche in the realm of chemical biology as a bioorthogonal tool.[1][2]

This guide provides an in-depth exploration of the established applications and speculative therapeutic potential of Bicyclo[6.1.0]nonane-4-carboxylic acid derivatives. We will delve into the mechanistic underpinnings of their primary role in bioconjugation and then venture into the prospective landscape of their use as therapeutic agents, drawing insights from structurally related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique scaffold in their work.

II. The Premier Biological Application: Bioorthogonal Chemistry and Bioconjugation

The most significant and well-documented "biological activity" of a specific subset of this scaffold—the bicyclo[6.1.0]non-4-yne-9-carboxylic acid (a strained alkyne variant, commonly referred to as BCN acid)—is not a direct pharmacological effect, but rather a chemical one executed within a biological environment.[3][4] This is the cornerstone of its utility in bioorthogonal chemistry.

Mechanism of Action: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The fusion of the cyclopropane and cyclooctyne rings in BCN derivatives induces significant ring strain. This stored energy dramatically lowers the activation energy for the [3+2] cycloaddition reaction with azides, allowing it to proceed rapidly at physiological temperatures and pH without the need for a cytotoxic copper catalyst.[5] This reaction, termed Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), is highly specific and does not interfere with native biological functional groups, making it "bioorthogonal".[3]

The Bicyclo[6.1.0]nonane-4-carboxylic acid and its derivatives are pivotal in this context as they provide a stable and convenient handle for attaching the BCN moiety to other molecules of interest, such as proteins, nucleic acids, or imaging agents, via robust amide bond formation.[6] These amide linkages have shown superior stability in biological media compared to other linkages like carbamates.[6]

SPAAC_Workflow cluster_synthesis Synthesis of BCN Probe cluster_bioconjugation Bioconjugation in a Biological System BCN_Acid Bicyclo[6.1.0]nonane- 4-carboxylic acid Amide_Formation Amide Coupling BCN_Acid->Amide_Formation Payload Molecule of Interest (e.g., Fluorophore, Drug) Payload->Amide_Formation BCN_Probe BCN-Functionalized Probe Amide_Formation->BCN_Probe SPAAC SPAAC Reaction (Copper-Free Click) BCN_Probe->SPAAC Target Azide-Modified Biomolecule (e.g., Protein, Glycan) Target->SPAAC Conjugate Stable Triazole-Linked Bioconjugate SPAAC->Conjugate

III. Application Protocol 1: Synthesis and Application of a BCN-based Fluorescent Probe

This protocol outlines the synthesis of a fluorescent probe using Bicyclo[6.1.0]nonane-4-carboxylic acid and its subsequent use in labeling azide-modified proteins in a cell lysate.

A. Synthesis of BCN-Fluorophore Conjugate

  • Activation of BCN-Carboxylic Acid:

    • Dissolve 1 equivalent of Bicyclo[6.1.0]nonane-4-carboxylic acid in anhydrous Dimethylformamide (DMF).

    • Add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) and 1.2 equivalents of N-Hydroxysuccinimide (NHS).

    • Stir the reaction mixture under an inert atmosphere (e.g., argon) at room temperature for 4 hours to form the NHS-ester.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Coupling to Amine-Functionalized Fluorophore:

    • In a separate flask, dissolve 1 equivalent of an amine-containing fluorophore (e.g., 5-(aminoacetamido)fluorescein) in anhydrous DMF.

    • Add the activated BCN-NHS ester solution dropwise to the fluorophore solution.

    • Add 1.5 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the reaction mixture.

    • Stir overnight at room temperature, protected from light.

  • Purification:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Purify the crude product by silica gel column chromatography to obtain the pure BCN-fluorophore conjugate.

    • Characterize the final product by NMR and Mass Spectrometry.

B. Labeling of Azide-Modified Proteins

  • Preparation of Cell Lysate:

    • Culture cells in the presence of an azide-containing metabolic label (e.g., azidohomoalanine to label newly synthesized proteins).

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of the lysate using a standard assay (e.g., BCA assay).

  • SPAAC Reaction:

    • To 1 mg of the cell lysate, add the BCN-fluorophore conjugate to a final concentration of 100 µM.

    • Incubate the reaction at 37°C for 1 hour with gentle shaking.

  • Analysis:

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the fluorescently labeled proteins using an in-gel fluorescence scanner.

    • A control lysate from cells not treated with the azide label should be run in parallel to confirm the specificity of the labeling.

IV. Expanding Horizons: Potential Therapeutic Activities of the Bicyclo[6.1.0]nonane Scaffold

While the role of BCN derivatives in bioorthogonal chemistry is well-established, the inherent biological activity of the Bicyclo[6.1.0]nonane scaffold itself remains largely unexplored. However, by examining structurally related bicyclic systems, we can postulate potential avenues for therapeutic investigation.

Bicyclic ScaffoldReported Biological ActivityPotential Implication for Bicyclo[6.1.0]nonane Derivatives
Bicyclo[3.3.1]nonane Anticancer (some derivatives inhibit HIF-1), Antiprotozoal[1][7]The rigid framework may allow for precise interactions with enzyme active sites or protein-protein interfaces relevant to cancer and infectious diseases.
Bicyclo[4.3.0]nonene Antiviral (nucleoside analogues with this core show activity against RSV)[1][2]Derivatives could be explored as novel scaffolds for antiviral agents, potentially mimicking the conformation of natural nucleosides.
Bicyclo[6.3.0]undecane Anti-inflammatory, Antiviral, Cytotoxic (found in natural products)[8]Suggests that bicyclic systems with medium-sized rings can possess a range of therapeutic properties.

The unique conformation of the Bicyclo[6.1.0]nonane ring system could serve as a novel pharmacophore for targeting enzymes or receptors where a specific three-dimensional arrangement of functional groups is required for binding. The carboxylic acid moiety, in particular, can act as a key interaction point, for instance, with metalloenzymes.[9]

Potential_Activities cluster_potential Potential Therapeutic Areas (Hypothesized) BCN_Scaffold Bicyclo[6.1.0]nonane Scaffold Anticancer Anticancer Activity BCN_Scaffold->Anticancer Analogy to Bicyclo[3.3.1]nonanes Antiviral Antiviral Activity BCN_Scaffold->Antiviral Analogy to Bicyclo[4.3.0]nonenes Anti_inflammatory Anti-inflammatory Activity BCN_Scaffold->Anti_inflammatory Analogy to Bicyclo[6.3.0]undecanes Enzyme_Inhibition Enzyme Inhibition BCN_Scaffold->Enzyme_Inhibition Carboxylic Acid Moiety as a Pharmacophore

V. Protocol 2: Screening for Novel Biological Activity - A General Guideline

This protocol provides a general workflow for the initial screening of a library of Bicyclo[6.1.0]nonane-4-carboxylic acid derivatives for potential anticancer and anti-inflammatory activity.

A. In Vitro Cytotoxicity Screening (Anticancer)

  • Cell Culture:

    • Culture a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) in their recommended media and conditions.

  • Compound Treatment:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the Bicyclo[6.1.0]nonane derivatives (e.g., from 0.1 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

  • Viability Assay:

    • Assess cell viability using a standard method, such as the MTT assay or a resazurin-based assay.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the half-maximal inhibitory concentration (IC50) for active compounds by plotting a dose-response curve.

B. In Vitro Anti-inflammatory Screening

  • Cell Culture and Stimulation:

    • Culture a relevant cell line, such as murine macrophages (RAW 264.7) or human monocytes (THP-1).

    • Pre-treat the cells with the Bicyclo[6.1.0]nonane derivatives for 1 hour.

    • Stimulate the cells with an inflammatory agent, such as Lipopolysaccharide (LPS), to induce an inflammatory response.

  • Nitric Oxide (NO) Production Assay:

    • After 24 hours of stimulation, collect the cell culture supernatant.

    • Measure the accumulation of nitrite (a stable product of NO) using the Griess reagent.

    • A decrease in nitrite production indicates potential anti-inflammatory activity.

  • Cytokine Measurement:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA kits.

    • A reduction in cytokine levels suggests anti-inflammatory effects.

VI. Conclusion and Future Perspectives

The Bicyclo[6.1.0]nonane-4-carboxylic acid scaffold and its derivatives, particularly the strained alkyne variants, are firmly established as indispensable tools in chemical biology for bioorthogonal labeling and conjugation.[5][10] Their utility in constructing complex biological probes, antibody-drug conjugates, and imaging agents is a testament to their unique reactivity and stability.[3]

The exploration of this scaffold for direct therapeutic applications is still in its infancy. However, the documented biological activities of structurally related bicyclic compounds provide a compelling rationale for investigating the potential of Bicyclo[6.1.0]nonane derivatives as a novel class of therapeutic agents. Future research should focus on synthesizing and screening diverse libraries of these compounds to uncover new pharmacological activities, thereby expanding the utility of this fascinating and versatile chemical scaffold.

VII. References

  • Zhang, W., & Liu, Z. (2019). Bicyclo [6.3.0] Undecane Sesquiterpenoids: Structures, Biological Activities, and Syntheses. Molecules, 24(21), 3912. Available from: [Link]

  • Rady, T., Mosser, M., Nothisen, M., Erb, S., Dovgan, I., Cianférani, S., ... & Chaubet, G. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC advances, 11(58), 36777-36780. Available from: [Link]

  • RSC Publishing. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. Available from: [Link]

  • Sivakumar, P. M., & Sankar, V. (2014). Synthesis, Characterization and In vitro Cytotoxic Studies of Some Novel Bicyclo[3.3.1]nonane Derivatives. Indian Journal of Pharmaceutical Sciences, 76(6), 525. Available from: [Link]

  • Hofmann, T., & Giera, M. (2004). Synthesis and antitumor activity of bicyclo[3.3.1]nonenol derivatives. Bioorganic & medicinal chemistry, 12(21), 5563-5569. Available from: [Link]

  • Dommerholt, J., van Rooijen, O., Borrmann, A., van Delft, F. L., & Bonger, K. M. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three‐Dimensional Imaging of Living Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. Available from: [Link]

  • Wurm, F. R., & Mailänder, V. (2022). Antiprotozoal Activity of Azabicyclo-Nonanes Linked to Tetrazole or Sulfonamide Cores. Molecules, 27(19), 6296. Available from: [Link]

  • Karale, K., Bollmark, M., Karalius, A., Lopes, M., Pérez, O., Strömberg, R., & Tedebark, U. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(22), 17406-17412. Available from: [Link]

  • Karale, K., Bollmark, M., Karalius, A., Lopes, M., Pérez, O., Strömberg, R., & Tedebark, U. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. Available from: [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. Available from: [Link]

  • de la Vega, M. J., et al. (2023). Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold. Molecules, 28(12), 4679. Available from: [Link]

  • Roy, S., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics. Organic & Biomolecular Chemistry, 21(35), 7049-7080. Available from: [Link]

  • NIST. (2026). Bicyclo[6.1.0]nonane. NIST Chemistry WebBook. Available from: [Link]

  • Weir, M., Vaccari, B., Matthews, A., Turnbull, G., & Kozhevnikov, V. N. (2024). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 14(51), 37400-37403. Available from: [Link]

  • National Center for Biotechnology Information. Bicyclo[6.1.0]nonane. PubChem Compound Summary for CID 136124. Available from: [Link]

  • Wang, Y., et al. (2023). Design and Synthesis of Bicyclo[4.3.0]nonene Nucleoside Analogues as Potent Antiviral Agents. Journal of Medicinal Chemistry, 66(15), 10582-10590. Available from: [Link]

  • Leś, A., & Wróbel, M. R. (2021). Non-nucleoside structured compounds with antiviral activity—past 10 years (2010–2020). Future Virology, 16(10), 661-682. Available from: [Link]

  • Al-Ostath, A., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Journal of Inflammation Research, 18, 1-15. Available from: [Link]

  • Sharma, A., & Singh, S. (2025). Biological Nanocarriers in Cancer Therapy: Cutting Edge Innovations in Precision Drug Delivery. Biomolecules, 15(6), 802. Available from: [Link]

  • Balalaeva, A., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(8), 6543. Available from: [Link]

  • Karale, K., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. Rannsóknargáttin IRIS / The Iceland Research Information System. Available from: [Link]

  • University of Iceland. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. Fingrafar/Fingerprint. Available from: [Link]

  • Li, X., Liu, Z., & Dong, S. (2017). Bicyclo[6.1.0]nonyne and tetrazine amino acids for Diels–Alder reactions. RSC Advances, 7(70), 44470-44473. Available from: [Link]

  • Sci-Hub. Synthesis and pharmacological activity of 6-aryl-2-azabicyclo[4.2.1]nonanes. Available from: [Link]

  • Zhang, Y., et al. (2021). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine Drugs, 19(6), 336. Available from: [Link]

Sources

Application Note: Leveraging Bicyclo[6.1.0]nonyne-9-carboxylic Acid in Advanced Materials Science via Strain-Promoted Cycloaddition

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Unique Potential of a Strained Ring System

In the landscape of materials science, the quest for molecular building blocks that offer both stability and highly specific reactivity is paramount. Bicyclo[6.1.0]nonyne (BCN), a strained alkyne, has emerged as a powerhouse in this domain. Its significance lies in the inherent ring strain of the cyclooctyne fused with a cyclopropane ring, which dramatically lowers the activation energy for cycloaddition reactions.

This application note focuses on a key derivative: Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-COOH) . While the more common BCN-alcohol has been widely used, the carboxylic acid moiety of BCN-COOH presents a critical advantage. It facilitates the formation of robust amide bonds when coupled with amine-containing molecules or materials. These amide linkages exhibit superior stability in biological and chemical environments compared to the carbamate bonds formed from BCN-alcohol, a crucial feature for long-term material integrity.[1][2]

The primary utility of BCN-COOH in materials science is as a reactive handle for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) . This catalyst-free "click chemistry" reaction allows for the covalent ligation of BCN-functionalized materials to those bearing azide groups with exceptional efficiency and orthogonality.[3][4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, applications, and detailed protocols for utilizing BCN-COOH in the synthesis of advanced materials.

Core Concepts and Mechanism: The Power of SPAAC

The SPAAC reaction is a cornerstone of bioorthogonal chemistry and has been enthusiastically adopted by materials scientists. Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for cytotoxic metal catalysts, making it ideal for creating biomaterials, hydrogels for cell culture, and functionalized nanoparticles for in-vivo applications.[6][7]

The reaction mechanism is a [3+2] cycloaddition between the strained alkyne of BCN and an organic azide, yielding a stable triazole linkage. The high degree of ring strain in BCN provides the thermodynamic driving force for the reaction, allowing it to proceed rapidly at ambient temperatures.[3][8]

SPAAC_Mechanism BCN BCN-R (Strained Alkyne) TS [Transition State] BCN->TS + Azide N3-R' (Azide) Azide->TS + Product Triazole Product TS->Product Fast, Catalyst-Free Cycloaddition

Caption: Mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Applications in Materials Science

The versatility of BCN-COOH as a functional handle has led to its use in several key areas of materials science, primarily focused on soft matter and biomaterials.

Advanced Polymer Synthesis and Modification

BCN-COOH is an invaluable tool for polymer chemists. By creating bifunctional monomers containing both the BCN moiety and another polymerizable group, or by reacting BCN-COOH with diazide comonomers, step-growth polymerization can be achieved under exceptionally mild conditions.[9][10] This method avoids harsh catalysts or high temperatures, preserving the integrity of sensitive functional groups within the polymer backbone.

Key Advantages in Polymer Synthesis:

  • Rapid Polymerization: Reactions often reach full conversion in minutes.[9]

  • High Molecular Weights: Polymers with molecular weights exceeding 50 kDa are readily achievable.[9]

  • Catalyst-Free: Eliminates the need for post-synthesis purification to remove metal contaminants, which is critical for biomedical applications.[6]

  • Functional Materials: Allows for the incorporation of thermally or photochemically sensitive units, such as spiropyrans, into the polymer chain.[10]

In Situ Hydrogel Formation for Biomaterials

Hydrogels are water-swollen polymer networks with wide applications in tissue engineering, 3D cell culture, and drug delivery.[7][11] BCN-COOH is instrumental in forming hydrogels through SPAAC-mediated cross-linking. Typically, multi-arm polymers like 4-armed poly(ethylene glycol) (star-PEG) are functionalized with either BCN or azide groups. When solutions of these complementary polymers are mixed, a rapid cross-linking reaction occurs, leading to gelation.

The kinetics of gelation can be tuned by selecting the appropriate BCN or azide reactive partner.[11] This in situ gelation capability is particularly powerful for encapsulating cells or therapeutic agents within the hydrogel matrix under biocompatible conditions.[11][12]

Hydrogel_Formation cluster_0 Precursors cluster_1 Process cluster_2 Result PEG_BCN Multi-arm PEG functionalized with BCN Mix Mix Precursor Solutions (+ Cells/Drugs) PEG_BCN->Mix PEG_Azide Multi-arm PEG functionalized with Azide PEG_Azide->Mix Gel Cross-linked Hydrogel Network (In Situ Gelation) Mix->Gel SPAAC Cross-linking

Caption: Workflow for SPAAC-mediated hydrogel formation.

Table 1: Comparative Gelation Times for Bioorthogonal Chemistries

Reactive PairTypical Gelation TimeCatalyst RequiredReference
BCN - AzideMinutesNo[11]
DBCO - AzideMinutesNo[11]
TCO - TetrazineSecondsNo[11]
Norbornene - TetrazineHoursNo[11]

Note: Gelation times are concentration-dependent and can be tuned.

Surface Functionalization and Nanomaterials

The ability to precisely control surface chemistry is crucial in developing advanced materials for sensors, diagnostics, and targeted drug delivery. BCN-COOH provides a robust method for functionalizing surfaces. The carboxylic acid can be covalently attached to amine-functionalized surfaces (e.g., silica, gold nanoparticles, polymer films) via standard carbodiimide chemistry (EDC/NHS). This process immobilizes the highly reactive BCN alkyne on the surface, making it ready for the catalyst-free "clicking" of any azide-modified molecule of interest, such as peptides, DNA, or polymers.[13][14][15] This strategy has been successfully used to functionalize oligonucleotides and dendrimers.[6][13]

Experimental Protocols

Protocol 1: Synthesis of anti-Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-COOH)

This protocol outlines a concise, three-step synthesis starting from 1,5-cyclooctadiene, adapted from established literature.[2]

Synthesis_Workflow cluster_steps Synthetic Pathway Start 1,5-Cyclooctadiene Step1_Node Step 1: Cyclopropanation (Rh₂(OAc)₄, Ethyl Diazoacetate) Start->Step1_Node Intermediate1 Bicyclo[6.1.0]non-4-ene-9-carboxylate Step1_Node->Intermediate1 Step2_Node Step 2: Bromination (N-Bromosuccinimide) Intermediate1->Step2_Node Intermediate2 Dibromo-bicyclo[6.1.0]nonane-9-carboxylate Step2_Node->Intermediate2 Step3_Node Step 3: Dehydrobromination & Hydrolysis (Potassium tert-butoxide, then H₃O⁺) Intermediate2->Step3_Node Final_Product anti-Bicyclo[6.1.0]nonyne-9-carboxylic acid (BCN-COOH) Step3_Node->Final_Product

Caption: Synthetic workflow for BCN-COOH.

Step-by-Step Methodology:

  • Cyclopropanation: To a solution of 1,5-cyclooctadiene, add a catalytic amount of Rh₂(OAc)₄. Slowly add ethyl diazoacetate at room temperature. The reaction progress can be monitored by TLC. After completion, the mixture is purified by column chromatography to yield ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate.

  • Bromination: Dissolve the product from Step 1 in a suitable solvent like CCl₄. Add N-Bromosuccinimide (NBS) portion-wise while irradiating with a light source or adding a radical initiator (AIBN). The reaction adds bromine across the double bond. Once complete, the solvent is removed under reduced pressure to yield the crude dibromide intermediate.

  • Dehydrobromination and Saponification: Dissolve the crude dibromide in dry THF and cool to -40 °C. Slowly add a solution of potassium tert-butoxide in THF. Allow the reaction to warm to room temperature and stir overnight. This step eliminates HBr to form the alkyne and simultaneously saponifies the ester. Quench the reaction with aqueous acid (e.g., KHSO₄) and extract the product with an organic solvent. Purify by crystallization or chromatography to obtain anti-BCN-COOH.

Protocol 2: Functionalization of an Amine-Containing Polymer with BCN-COOH

This protocol describes the covalent attachment of BCN-COOH to a polymer backbone containing primary amine groups (e.g., poly-L-lysine, chitosan, or amine-terminated PEG) using EDC/NHS chemistry.

  • Activation of BCN-COOH: Dissolve BCN-COOH (1.2 eq) in anhydrous DMF. Add N-Hydroxysuccinimide (NHS, 1.2 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.2 eq). Stir the mixture under an inert atmosphere (N₂) at room temperature for 4-6 hours to form the BCN-NHS ester.

  • Polymer Conjugation: In a separate flask, dissolve the amine-containing polymer (1.0 eq based on amine groups) in a suitable buffer (e.g., PBS pH 7.4-8.0).

  • Reaction: Add the activated BCN-NHS ester solution dropwise to the polymer solution. Allow the reaction to proceed overnight at 4 °C with gentle stirring.

  • Purification: Purify the BCN-functionalized polymer by dialysis against deionized water to remove unreacted BCN-COOH, EDC, and NHS byproducts. Lyophilize the purified solution to obtain the final product.

Protocol 3: General Protocol for SPAAC-Mediated Hydrogel Formation

This protocol provides a template for crosslinking a BCN-functionalized polymer with an azide-functionalized polymer.

  • Prepare Precursor Solutions: Prepare a stock solution of the BCN-functionalized polymer (from Protocol 2) in a biocompatible buffer (e.g., PBS) at a desired concentration (e.g., 10% w/v). Prepare a separate stock solution of a complementary azide-functionalized polymer (e.g., 4-arm PEG-Azide) at the same concentration.

  • Initiate Gelation: In a small vial or mold, add a defined volume of the BCN-polymer solution. If encapsulating cells, gently resuspend the cell pellet in this solution.

  • Cross-linking: Add an equal volume of the azide-polymer solution to the BCN-polymer solution. Mix thoroughly but gently by pipetting up and down.

  • Gel Formation: Allow the mixture to stand at room temperature or 37 °C. Gelation should occur within minutes. The gel can then be swelled in culture medium or the appropriate buffer.

Conclusion

Bicyclo[6.1.0]nonyne-9-carboxylic acid is a highly valuable and versatile building block for modern materials science. Its utility is centered on its ability to participate in the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction, a robust and bioorthogonal ligation tool. By enabling the formation of stable amide linkages, BCN-COOH provides a superior alternative to other BCN derivatives for applications requiring long-term stability. From the catalyst-free synthesis of advanced functional polymers to the in situ formation of cell-laden hydrogels and the precise functionalization of nanomaterial surfaces, BCN-COOH empowers researchers to construct complex, well-defined material architectures for a new generation of biomedical and technological applications.

References

  • Macromolecules. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization. ACS Publications. [Link]

  • Topics in Current Chemistry. (2016). Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides. SpringerLink. [Link]

  • ACS Applied Bio Materials. (2019). Comparison of Bioorthogonally Cross-Linked Hydrogels for in Situ Cell Encapsulation. PubMed. [Link]

  • RSC Advances. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Publishing. [Link]

  • Chemical Communications. (2010). Strain-promoted alkyne azide cycloaddition for the functionalization of poly(amide)-based dendrons and dendrimers. PubMed. [Link]

  • MDPI. (2026). Versatility of Click Chemistry in Hydrogel Synthesis: From Molecular Strategies to Applications in Regenerative Medicine. MDPI. [Link]

  • ResearchGate. (n.d.). Strain‐promoted azide‐alkyne cycloaddition polymerization as a route toward tailored functional polymers. ResearchGate. [Link]

  • SCM. (2015). Highly accelerated strain-promoted azide-alkyne cycloadditions. SCM. [Link]

  • RSC Advances. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. PMC. [Link]

  • ACS Publications. (n.d.). Comparison of bioorthogonally cross-linked hydrogels for in situ cell encapsulation. ACS Publications. [Link]

  • ResearchGate. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. [Link]

  • IRIS. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. Rannsóknargáttin IRIS. [Link]

  • ResearchGate. (n.d.). Scheme 2. a) Synthesis of 9-hydroxymethylbicyclo[6.1.0]nonyne (endo-6). ResearchGate. [Link]

  • Wikipedia. (n.d.). Bicyclononyne. Wikipedia. [Link]

  • NIST. (n.d.). Bicyclo[6.1.0]nonane, 9-(1-methylethylidene)-. NIST WebBook. [Link]

  • ResearchGate. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. [Link]

  • PMC. (n.d.). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. PMC. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the purification of Bicyclo[6.1.0]nonane-4-carboxylic acid from typical reaction mixtures. As Senior Application Scientists, we have compiled field-proven insights to address common challenges encountered during its purification.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of Bicyclo[6.1.0]nonane-4-carboxylic acid, offering step-by-step solutions and the scientific reasoning behind them.

Issue 1: Low or No Yield After Aqueous Workup and Extraction

  • Question: I've completed my reaction to synthesize Bicyclo[6.1.0]nonane-4-carboxylic acid and after quenching and performing a standard aqueous workup with an organic solvent (e.g., dichloromethane or ethyl acetate), I'm seeing very low or no product in the organic layer. What could be the issue?

  • Answer: This is a common issue and is often related to the pH of the aqueous layer during extraction. Bicyclo[6.1.0]nonane-4-carboxylic acid, being a carboxylic acid, will exist in its deprotonated, carboxylate form at neutral or basic pH. This ionic form is highly soluble in the aqueous layer and will not be efficiently extracted into a less polar organic solvent.

    Solution:

    • Acidify the Aqueous Layer: Before extraction, ensure the aqueous layer is acidified to a pH of approximately 2-3. This can be achieved by the dropwise addition of a strong acid like 1M or 2M HCl.[1] You can monitor the pH using pH paper.

    • Protonation of the Carboxylate: Acidification protonates the carboxylate anion, converting it to the neutral carboxylic acid. This significantly increases its partition coefficient in favor of the organic solvent.

    • Thorough Extraction: After acidification, perform the extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at least three times to ensure complete recovery of the product from the aqueous phase.

    • Brine Wash: After combining the organic layers, a wash with brine (saturated NaCl solution) can help to remove any remaining water and some water-soluble impurities.

Issue 2: Persistent Impurities with Similar Polarity During Column Chromatography

  • Question: I am trying to purify my Bicyclo[6.1.0]nonane-4-carboxylic acid using silica gel flash chromatography, but I have a persistent impurity that co-elutes with my product. How can I improve the separation?

  • Answer: Co-elution of impurities is a frequent challenge, especially if the byproducts have similar functional groups and polarity to the desired product. In the synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid, these could include unreacted starting material or diastereomers, which can be difficult to separate.

    Troubleshooting Steps:

    • Optimize the Solvent System:

      • Solvent Polarity Gradient: Instead of an isocratic elution (a constant solvent mixture), try a shallow gradient of a more polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes or cyclohexane). This can often improve the resolution between closely eluting compounds. A common starting point is a gradient from 10% to 40% ethyl acetate in hexanes.[2]

      • Solvent Selectivity: If a simple polarity change is ineffective, consider using a different solvent system altogether. For example, a mixture of dichloromethane and methanol can offer different selectivity compared to ethyl acetate and hexanes.

    • Use of Additives: For carboxylic acids, peak tailing is a common issue on silica gel due to interactions with acidic silanol groups. Adding a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 0.1-1%), to the eluent can suppress this interaction and lead to sharper peaks and better separation.

    • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase. For instance, alumina (neutral or acidic) or a reverse-phase silica (C18) could offer different selectivity for your compound and impurities.

Issue 3: Difficulty in Inducing Crystallization

  • Question: After chromatography, my Bicyclo[6.1.0]nonane-4-carboxylic acid is an oil or an amorphous solid, and I am struggling to crystallize it to achieve high purity. What techniques can I use to induce crystallization?

  • Answer: The inability to crystallize a compound can be due to residual impurities acting as crystallization inhibitors or the selection of an inappropriate solvent system.

    Crystallization Strategies:

    • Solvent Selection: The key to successful crystallization is to find a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.

      • Single Solvent Crystallization: Experiment with a range of solvents of varying polarities. For Bicyclo[6.1.0]nonane-4-carboxylic acid, consider solvents like heptane, cyclohexane, or mixtures of ethyl acetate and hexanes.

      • Two-Solvent System (Precipitation): A reliable method is to dissolve the compound in a minimal amount of a "good" solvent in which it is highly soluble (e.g., dichloromethane). Then, slowly add a "poor" solvent in which it is insoluble (e.g., heptane or hexanes) until the solution becomes turbid.[2] Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.

    • Inducing Nucleation:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.

      • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the supersaturated solution to initiate crystallization.

    • Slow Cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer it to a refrigerator (4 °C) or freezer (-20 °C) to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and stability of pure Bicyclo[6.1.0]nonane-4-carboxylic acid?

A1: Pure Bicyclo[6.1.0]nonane-4-carboxylic acid is typically a white solid.[2] For long-term storage, it is recommended to keep the compound at -20°C under an inert atmosphere, such as argon, to prevent potential degradation.[3]

Q2: What are the most common impurities I should expect in my crude reaction mixture?

A2: The impurities will depend on the synthetic route. If you are using a Simmons-Smith type cyclopropanation of a cyclooctene derivative, you might have unreacted starting material.[4][5] Subsequent steps, such as bromination and elimination to form a bicyclononyne, can also introduce byproducts.[1] The presence of both syn and anti diastereomers is also a possibility, which can complicate purification.[1]

Q3: Can I use distillation for purification?

A3: While distillation is a common purification technique for liquids, it is generally not suitable for Bicyclo[6.1.0]nonane-4-carboxylic acid due to its high melting point and potential for decomposition at elevated temperatures. Kugelrohr distillation under high vacuum might be possible for related, more volatile intermediates, but crystallization and chromatography are the preferred methods for the final carboxylic acid product.[6]

Q4: What analytical techniques are best for assessing the purity of Bicyclo[6.1.0]nonane-4-carboxylic acid?

A4: A combination of techniques is recommended for purity assessment:

  • Thin Layer Chromatography (TLC): For rapid monitoring of reaction progress and chromatographic separation.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any impurities.[1]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[2]

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Detailed Purification Protocol: Flash Chromatography and Precipitation

This protocol describes a general procedure for the purification of Bicyclo[6.1.0]nonane-4-carboxylic acid from a crude reaction mixture.

Part 1: Flash Column Chromatography

  • Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. If the crude product is not fully soluble, it can be adsorbed onto a small amount of silica gel. To do this, dissolve the crude product in a solvent, add silica gel, and then evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel (40-63 µm) as a slurry in the initial, non-polar eluent (e.g., hexanes or cyclohexane).

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 5% to 50% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the desired product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Part 2: Purification by Precipitation

  • Dissolution: Dissolve the solid obtained from chromatography in a minimal volume of dichloromethane.

  • Addition of Anti-Solvent: Slowly add approximately four volumes of heptane while gently swirling the flask.

  • Concentration: Concentrate the solution under reduced pressure. The flask should be kept at room temperature (outside of a heated water bath) on the rotary evaporator.

  • Filtration: As the more volatile dichloromethane is removed, the product will precipitate out. Filter the resulting suspension and wash the white solid with cold heptane three times.

  • Drying: Dry the purified Bicyclo[6.1.0]nonane-4-carboxylic acid under high vacuum to remove any residual solvents.

Data Summary Table

ParameterRecommendationRationale
Chromatography Stationary Phase Silica Gel (40-63 µm)Standard choice for separating compounds of moderate polarity.
Chromatography Eluent System Hexanes/Ethyl Acetate or Cyclohexane/Ethyl AcetateProvides good separation for a wide range of organic compounds.
Eluent Additive for Carboxylic Acids 0.1-1% Acetic Acid or Formic AcidReduces peak tailing and improves resolution.
Precipitation Solvent System Dichloromethane/HeptaneA good solvent/anti-solvent pair for inducing crystallization.[2]
Aqueous Workup pH 2-3Ensures the carboxylic acid is in its neutral, extractable form.[1]

Purification Workflow Diagramdot

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (Acidic, pH 2-3) crude->workup Quench Reaction extraction Solvent Extraction (e.g., DCM) workup->extraction Acidify drying Drying (e.g., MgSO4) & Concentration extraction->drying chromatography Flash Column Chromatography (Silica Gel, Hex/EtOAc) drying->chromatography Crude Product precipitation Precipitation (DCM/Heptane) chromatography->precipitation Partially Purified Product pure_product Pure Bicyclo[6.1.0]nonane-4-carboxylic acid precipitation->pure_product Filter & Dry

Sources

Technical Support Center: Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid. We have structured this document to move beyond simple protocols and address the nuanced, field-proven challenges and solutions encountered during its synthesis. Our focus is on providing a deep, causal understanding of the experimental choices to ensure your success.

Introduction: The Core Challenge

Bicyclo[6.1.0]nonane-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and materials science. The primary synthetic hurdle is not the creation of the bicyclic core itself, but the stereoselective formation of the cyclopropane ring. The reaction of a cyclooctene precursor typically yields a mixture of syn and anti diastereomers, which are often difficult to separate by conventional chromatographic methods. This guide provides direct answers and protocols to overcome this central challenge.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, framed in a question-and-answer format.

Question 1: My cyclopropanation of ethyl cyclooct-4-ene-1-carboxylate is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I control the stereoselectivity?

Answer: This is the most prevalent issue. The stereochemical outcome of the cyclopropanation of 1,5-cyclooctadiene (a common starting material) or its derivatives is highly dependent on the catalyst and reaction conditions.

  • Causality of Poor Selectivity: Standard rhodium catalysts, such as Rhodium(II) acetate (Rh₂(OAc)₄), are highly effective at catalyzing the decomposition of ethyl diazoacetate to form the carbene for cyclopropanation. However, with a substrate like 1,5-cyclooctadiene, the catalyst offers minimal facial selectivity, leading to a nearly inseparable mixture of syn and anti products.[1]

  • Solution 1: Catalyst Selection for syn-Selectivity: For applications requiring the syn-isomer, catalyst choice is critical. Using a bulkier, chiral-ligand-based rhodium catalyst can impart significant diastereoselectivity. For instance, the catalyst Rh₂(S-BHTL)₄ has been shown to provide a 79:21 syn:anti selectivity, which is a significant improvement over the standard Rh₂(OAc)₄.[1][2] This selectivity arises from the steric interactions between the catalyst's ligands and the substrate, favoring one approach trajectory for the carbene addition.

  • Solution 2: The Epimerization Strategy for anti-Selectivity (Recommended): A more efficient and scalable approach, particularly for obtaining the pure anti-isomer, is to embrace the initial non-selective cyclopropanation and then chemically resolve the mixture in a subsequent step. This is achieved through a process of saponification under epimerizing conditions.[1] This method is often more practical and cost-effective than relying on expensive chiral catalysts and complex chromatographic separations. See Question 2 for a detailed explanation.

CatalystLoading (mol%)Typical syn:anti RatioPrimary ApplicationReference
Rh₂(OAc)₄0.33~47:53General, non-selective cyclopropanation[1]
Rh₂(S-BHTL)₄0.2779:21Synthesis of syn-isomer precursor[1][2]
Question 2: I have an inseparable mixture of syn and anti ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate. Is there a way to isolate a single isomer without chromatography?

Answer: Yes, this is where a key process insight becomes invaluable. You can convert the entire mixture of diastereomeric esters into a single, pure diastereomer of the carboxylic acid by exploiting a thermodynamically controlled epimerization during ester hydrolysis.

  • The Underlying Principle: The anti-isomer of bicyclo[6.1.0]non-4-ene-9-carboxylic acid is the thermodynamic sink of the system. This means it is more stable than the syn-isomer. By treating the ester mixture with a strong base in the presence of a proton source (like trace water), you can deprotonate the carbon alpha to the carbonyl group. This intermediate carbanion can then be re-protonated from either face. Over time, this reversible process allows the entire mixture to equilibrate to the more stable anti configuration.[1]

  • Practical Application: The hydrolysis of the ethyl ester mixture using potassium tert-butoxide (KOtBu) in wet diethyl ether is a highly effective method. The KOtBu is strong enough to both saponify the ester and facilitate the epimerization. The result is a single, pure diastereomer of the anti-carboxylic acid, which can often be isolated by simple filtration after an acidic workup.[1]

Question 3: My Simmons-Smith reaction on the cyclooctene substrate is sluggish or failing. What are the common pitfalls?

Answer: While rhodium-catalyzed reactions are common, the Simmons-Smith reaction using a zinc carbenoid is a classic alternative.[3][4] Its success hinges on the proper preparation and handling of the organozinc reagent.

  • Reagent Activity: The activity of the zinc is paramount. Commercial zinc dust must be activated to remove surface oxides. A zinc-copper couple, prepared by treating zinc dust with a copper(II) sulfate solution, is traditionally used.[4] The Furukawa modification, which uses diethylzinc (Et₂Zn), is often more reliable and reproducible, though it requires more careful handling.[5]

  • Reaction Conditions: The reaction is sensitive to moisture. Ensure all glassware is flame-dried and solvents are anhydrous. The reaction is typically performed under an inert atmosphere (Nitrogen or Argon).

  • Substrate-Directing Effects: If your cyclooctene substrate contains a hydroxyl group, the Simmons-Smith reagent will coordinate to it, directing the cyclopropanation to the syn-face relative to the alcohol.[3] This is a powerful tool for stereocontrol but can be a confounding factor if not anticipated.

  • Side Reactions: With excess reagent or prolonged reaction times, the electrophilic zinc carbenoid can methylate heteroatoms, such as alcohols.[6] Monitor the reaction by TLC or GC and quench it upon consumption of the starting material.

Experimental Workflow & Protocols

Overall Synthetic Strategy

The most robust and scalable synthesis of anti-Bicyclo[6.1.0]nonane-4-carboxylic acid involves a three-step sequence starting from 1,5-cyclooctadiene. This workflow cleverly bypasses the primary challenge of diastereomer separation.

G cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Saponification & Epimerization cluster_2 Step 3: Reduction A 1,5-Cyclooctadiene + Ethyl Diazoacetate B Non-Selective Cyclopropanation (Rh₂(OAc)₄ catalyst) A->B Reaction D Treatment with KOtBu in wet Ether C ~1:1 Mixture of syn/anti Diastereomeric Esters B->C Yields C->D Key Step E Thermodynamic Equilibration D->E Mechanism G Hydrogenation (e.g., H₂, Pd/C) F Pure anti-Bicyclo[6.1.0]non-4- ene-9-carboxylic Acid E->F Isolates F->G H Final Product: anti-Bicyclo[6.1.0]nonane-4- carboxylic Acid G->H

Caption: Synthetic workflow highlighting the key epimerization step.

Protocol 1: Synthesis of anti-Bicyclo[6.1.0]non-4-ene-9-carboxylic Acid[1]

This protocol details the non-selective cyclopropanation followed by epimerizing hydrolysis.

Step A: Cyclopropanation

  • To a round-bottom flask charged with 1,5-cyclooctadiene (1.0 eq), add Rhodium(II) acetate dimer (0.0033 eq).

  • Heat the mixture to 70 °C under an inert atmosphere.

  • Slowly add ethyl diazoacetate (1.1 eq) via a syringe pump over 4-6 hours. Scientist's Note: Slow addition is crucial to maintain a low concentration of the diazo compound, preventing dimerization and ensuring safety.

  • After the addition is complete, stir the reaction at 70 °C for an additional 2 hours to ensure full consumption of the diazoacetate.

  • Cool the reaction to room temperature. The crude product, a mixture of syn- and anti-ethyl bicyclo[6.1.0]non-4-ene-9-carboxylate, can be purified by vacuum distillation or carried forward directly.

Step B: Saponification and Epimerization

  • To a flame-dried round-bottom flask under an inert atmosphere, add potassium tert-butoxide (3.0 eq).

  • Add anhydrous diethyl ether, followed by a small amount of water (1.2 eq). This creates a thick white suspension. Scientist's Note: The presence of water is essential. It serves as the proton source for the epimerization and is required for the subsequent hydrolysis.

  • Add the crude diastereomeric ester mixture (1.0 eq) from the previous step to the suspension.

  • Stir the mixture vigorously at room temperature overnight (approx. 18 hours).

  • After the reaction is complete, cool the flask in an ice bath and cautiously quench with water.

  • Transfer the mixture to a separatory funnel and wash with diethyl ether to remove any non-polar impurities.

  • Collect the aqueous layer and acidify to a pH of ~2 with cold 6M HCl. A white solid will precipitate.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under high vacuum to yield pure anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid.

Protocol 2: Hydrogenation to the Final Saturated Product
  • Dissolve the anti-bicyclo[6.1.0]non-4-ene-9-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

  • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.

  • Remove the solvent under reduced pressure to yield the final product, anti-Bicyclo[6.1.0]nonane-4-carboxylic acid.

Visualizing Isomerism

Understanding the spatial relationship between the cyclopropane ring and the carboxylate substituent is key to troubleshooting this synthesis.

G cluster_syn syn-Isomer cluster_anti anti-Isomer (Thermodynamically Favored) syn_node Carboxylic acid group is on the SAME face as the cyclopropane ring. relation Diastereomers (Formed during cyclopropanation) syn_node->relation anti_node Carboxylic acid group is on the OPPOSITE face of the cyclopropane ring. anti_node->relation

Caption: Depiction of syn and anti diastereomers.

References

  • Shvartsberg, L. et al. (2022). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances, 12(1), 1-5. [Link][7][8]

  • Rady, T. et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(58), 36777-36780. [Link][9]

  • Zahoránszky-Kovács, G. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. RSC Advances, 14(1), 17406-17412. [Link][10][11]

  • Zahoránszky-Kovács, G. et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. ResearchGate. [Link][12]

  • O'Brien, P. et al. (2018). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Organic Letters, 20(15), 4566-4570. [Link][1]

  • Wikipedia contributors. (2023). Simmons–Smith reaction. Wikipedia. [Link][3]

  • Ashenhurst, J. (2023). Cyclopropanation of Alkenes. Master Organic Chemistry. [Link][4]

  • Padwa, A. et al. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. The Journal of Organic Chemistry, 68(24), 9485-8. [Link][13]

  • O'Brien, P. et al. (2018). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. PubMed. [Link][2]

  • Khan, I. et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI. [Link][5]

Sources

Technical Support Center: Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic protocols, improve yields, and ensure the reliable production of this valuable bicyclic scaffold.

Introduction

Bicyclo[6.1.0]nonane derivatives are crucial structural motifs in medicinal chemistry and materials science. The synthesis of the saturated carboxylic acid variant, while seemingly straightforward, presents unique challenges in controlling stereochemistry and maximizing yield. This guide provides field-proven insights and detailed troubleshooting strategies based on established chemical principles.

The most common and reliable route involves the cyclopropanation of a cyclooctene precursor bearing a carboxylic acid or a corresponding ester, followed by hydrolysis if necessary. This guide will focus on the widely-used Simmons-Smith reaction and its modern variants for the key cyclopropanation step.

Logical Workflow for Synthesis

The synthesis can be visualized as a multi-step process, each with critical parameters that can influence the final outcome.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Core Reaction cluster_workup Isolation & Finalization Start Cyclooct-4-ene-1-carboxylic acid (or ethyl ester) Cyclopropanation Simmons-Smith or Furukawa Cyclopropanation Start->Cyclopropanation CH₂I₂, Zn(Cu) or Et₂Zn Hydrolysis Ester Hydrolysis (if applicable) Cyclopropanation->Hydrolysis Workup & Isolation Purification Chromatography or Recrystallization Hydrolysis->Purification Acidification Product Bicyclo[6.1.0]nonane-4-carboxylic acid Purification->Product Characterization

Caption: General workflow for Bicyclo[6.1.0]nonane-4-carboxylic acid synthesis.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My cyclopropanation yield is very low or the reaction is not proceeding to completion. What are the likely causes and solutions?

Potential Causes:

  • Inactive Organozinc Reagent: The Simmons-Smith reaction relies on the formation of an active organozinc carbenoid (iodomethylzinc iodide, ICH₂ZnI).[1] The zinc metal used must be activated to react with diiodomethane. Commercially available zinc may have an oxide layer that inhibits the reaction.

  • Poor Reagent Quality: The quality of diiodomethane (CH₂I₂) is critical. Over time, it can decompose, releasing iodine, which gives it a brown or pinkish color. This decomposition can interfere with the reaction.

  • Reduced Alkene Reactivity: The presence of an electron-withdrawing group, such as a carboxylic acid or ester, on the cyclooctene ring can decrease the nucleophilicity of the double bond, slowing down the cyclopropanation reaction compared to an unfunctionalized alkene.[1]

  • Solvent Effects: The choice of solvent can significantly impact the solubility of the reagents and the stability of the carbenoid intermediate.

Recommended Solutions:

Solution IDActionScientific Rationale
TS1-A Activate the Zinc: Before the reaction, activate zinc dust or granules by washing with dilute HCl, followed by water, ethanol, and finally dry ether. Alternatively, treat the zinc with a small amount of iodine or 1,2-dibromoethane in your reaction solvent until bubbling subsides.This process removes the passivating zinc oxide layer, exposing a fresh metal surface for the oxidative addition with diiodomethane.
TS1-B Use the Furukawa Modification: Instead of the zinc-copper couple, use diethylzinc (Et₂Zn).[1][2] This modification generates the active carbenoid more reliably and often gives higher yields, especially for less reactive alkenes. Caution: Diethylzinc is pyrophoric and must be handled under an inert atmosphere.Et₂Zn reacts cleanly with CH₂I₂ in a homogenous solution to form the ethylzinc carbenoid (EtZnCH₂I), which is a more potent cyclopropanating agent.
TS1-C Purify Diiodomethane: If your CH₂I₂ is discolored, pass it through a short plug of activated basic alumina immediately before use to remove iodine and acidic impurities.Impurities can quench the organozinc reagent or catalyze side reactions. Clean reagent ensures optimal performance.
TS1-D Optimize Solvent and Temperature: Ethereal solvents like diethyl ether or THF are common. For the Furukawa modification, 1,2-dichloroethane (DCE) is often preferred.[1] If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the rate, but should be done cautiously to avoid reagent decomposition.The solvent must solubilize the alkene and the carbenoid. The "butterfly" transition state of the reaction is sensitive to solvent polarity and coordination.
Question 2: I obtained a mixture of syn and anti diastereomers. How can I improve the diastereoselectivity or separate the products?

Potential Causes:

  • Lack of Stereochemical Control: In a standard Simmons-Smith reaction with a remote substituent like the C4-carboxylic acid, there is often little facial selectivity, leading to a mixture of diastereomers where the cyclopropane ring is either on the same side (syn) or opposite side (anti) as the acid group.

  • Co-elution during Chromatography: The two diastereomers can have very similar polarities, making their separation by standard silica gel chromatography challenging.

Recommended Solutions:

Solution IDActionScientific Rationale
TS2-A Leverage a Directing Group: If synthesizing from a precursor, using a cyclooct-4-ene-1-methanol is a superior strategy. The hydroxyl group can coordinate to the zinc carbenoid, directing the cyclopropanation to the syn face of the double bond.[3] The resulting alcohol can then be oxidized to the carboxylic acid in a subsequent step.This is a classic example of substrate-directed synthesis. The chelation between the hydroxyl oxygen and the zinc atom of the carbenoid holds the reagent on one face of the molecule during methylene transfer.
TS2-B Optimize Chromatographic Separation: Use a high-performance flash chromatography system. Experiment with different solvent systems, such as hexane/ethyl acetate with a small percentage of acetic acid, or switch to a different stationary phase. The addition of acid can protonate the carboxylic acid, potentially altering its interaction with the silica and improving separation.Fine-tuning the mobile phase polarity is key. Sometimes, a less polar solvent system run over a longer column provides the necessary resolution.
TS2-C Attempt Selective Recrystallization: Diastereomers often have different crystal packing energies and solubilities. Attempt to recrystallize the mixed product from various solvent systems (e.g., ethyl acetate/heptane, acetone/water). This can sometimes selectively crystallize one diastereomer, leaving the other in the mother liquor.[4][5]This is a powerful purification technique for crystalline solids. Success depends on finding conditions where the solubility difference between the diastereomers is maximized.
TS2-D Consider Epimerization: In some bicyclic systems, it's possible to epimerize an undesired stereocenter to the more thermodynamically stable isomer under basic conditions, often during ester hydrolysis.[6] This may be applicable if one diastereomer is significantly more stable than the other.The proton alpha to the carboxylate is acidic and can be removed by a base to form an enolate, which can then be re-protonated from either face, leading to potential equilibration.

Frequently Asked Questions (FAQs)

Q: What is the underlying mechanism of the Simmons-Smith reaction?

A: The reaction does not proceed through a free methylene carbene. Instead, it involves a metal carbenoid, typically (ICH₂ZnI). The currently accepted mechanism involves a concerted, "butterfly" transition state where the zinc atom coordinates to the double bond, and the methylene group is transferred to both carbons of the alkene simultaneously. This concerted nature explains why the reaction is stereospecific—the stereochemistry of the starting alkene is retained in the cyclopropane product.[1][3]

Caption: Simplified "butterfly" transition state of the Simmons-Smith reaction.

Q: Are there safer or cheaper alternatives to diiodomethane?

A: Yes, while diiodomethane is the classic reagent, alternatives have been developed. Dibromomethane can be used, often in conjunction with a cobalt catalyst system.[7] For some applications, diazomethane with zinc iodide is effective, but diazomethane is highly toxic and explosive, requiring specialized handling procedures.[2] For most lab-scale applications, the reliability and predictability of the diiodomethane/diethylzinc system (Furukawa modification) often justify the cost.[1]

Q: How do I handle the workup of a Simmons-Smith reaction?

A: The workup is critical for removing zinc salts. After the reaction is complete (monitored by TLC or GC-MS), it should be quenched carefully. A common procedure is to pour the reaction mixture into a saturated aqueous solution of ammonium chloride (NH₄Cl) or a Rochelle's salt solution. This dissolves the zinc salts and helps break up any emulsions. The product is then extracted into an organic solvent (like diethyl ether or ethyl acetate), and the organic layer is washed with brine, dried over an anhydrous salt (like MgSO₄ or Na₂SO₄), and concentrated.[5]

Q: What analytical techniques are best for characterizing the final product and confirming stereochemistry?

A: A combination of techniques is essential:

  • ¹H and ¹³C NMR: This is the primary method for confirming the structure. The cyclopropyl protons will appear as characteristic multiplets in the upfield region of the ¹H NMR spectrum (typically 0-1.5 ppm).

  • Mass Spectrometry (HRMS): To confirm the exact mass and elemental formula.

  • FTIR Spectroscopy: To confirm the presence of the carboxylic acid group (a broad O-H stretch around 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹).

  • 2D NMR (NOESY/ROESY): This is the most powerful method for determining the relative stereochemistry (syn vs. anti). A Nuclear Overhauser Effect (NOE) correlation between the cyclopropyl protons and the proton at C4 would suggest a syn relationship.

Reference Experimental Protocol

This protocol describes the synthesis of anti-Bicyclo[6.1.0]nonane-9-carboxylic acid starting from the corresponding alkene ester, employing a hydroxyl-directed Simmons-Smith reaction followed by oxidation. This two-step approach is often more stereoselective.

Step 1: Synthesis of anti-(Bicyclo[6.1.0]nonan-9-yl)methanol

  • Reagent Preparation: Under an argon atmosphere, add diethyl ether (100 mL) to a flame-dried 500 mL round-bottom flask containing zinc-copper couple (15.0 g, ~230 mmol).

  • Reaction Initiation: Add diiodomethane (19.0 mL, 235 mmol) dropwise to the stirred suspension. Gentle warming may be required to initiate the reaction, which is indicated by the formation of bubbles.

  • Substrate Addition: Once the reaction is steadily refluxing, add a solution of cyclooct-4-en-1-ylmethanol (10.0 g, 71.3 mmol) in diethyl ether (50 mL) dropwise over 1 hour.

  • Reaction: Stir the mixture at reflux for 18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride (100 mL). Stir vigorously for 30 minutes.

  • Extraction: Filter the mixture through a pad of Celite®, washing the pad with diethyl ether (3 x 50 mL).[5] Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by flash column chromatography (e.g., silica gel, gradient of 10% to 40% ethyl acetate in hexanes) to yield the product as a colorless oil.

Step 2: Oxidation to Bicyclo[6.1.0]nonane-9-carboxylic acid

  • Reaction Setup: Dissolve the alcohol from Step 1 (e.g., 8.0 g, 51.9 mmol) in acetone (200 mL) in a 500 mL flask and cool to 0 °C in an ice bath.

  • Oxidation: Add Jones reagent (2.5 M solution) dropwise to the stirred solution until a persistent orange color remains.[4][5]

  • Reaction Monitoring: Stir the mixture at 0 °C for 20 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor completion by TLC.

  • Quenching: Quench the excess oxidant by adding isopropanol until the solution turns green.

  • Workup: Remove the acetone under reduced pressure. Add water (150 mL) and extract the product with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine (100 mL), dry over MgSO₄, filter, and concentrate to give the crude carboxylic acid. The product can be further purified by recrystallization from an appropriate solvent system (e.g., heptane/ethyl acetate) to yield the pure Bicyclo[6.1.0]nonane-9-carboxylic acid as a white solid.[5]

References

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances. [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. National Center for Biotechnology Information (PMC). [Link]

  • O'Brien, J. E., et al. (2022). A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. RSC Advances. [Link]

  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. [Link]

  • Sanders, J. N. (2019). TRANSITION METAL CATALYZED SIMMONS–SMITH TYPE CYCLOPROPANATIONS. ProQuest. [Link]

  • Simmons–Smith reaction. Wikipedia. [Link]

  • Rady, T., et al. (2021). Electronic Supporting Information for: Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. The Royal Society of Chemistry. [Link]

  • Simmons-Smith Reaction. Organic Chemistry Portal. [Link]

  • Fox, J. M., et al. (2003). Enantioselective synthesis of bicyclo[6.1.0]nonane-9-carboxylic acids via Me2AlOTf-promoted intramolecular Friedel-Crafts alkylation of arenes with the gamma-lactone moiety of 3-oxabicyclo[3.1.0]hexan-2-ones. Journal of Organic Chemistry. [Link]

  • Parr, B. T., et al. (2015). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. National Center for Biotechnology Information (PMC). [Link]

  • Diccianni, J. B., et al. (2017). Regioselective Simmons–Smith-type cyclopropanations of polyalkenes enabled by transition metal catalysis. National Center for Biotechnology Information (PMC). [Link]

Sources

Technical Support Center: Bicyclo[6.1.0]nonane-4-carboxylic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the resolution of syn and anti isomers of Bicyclo[6.1.0]nonane-4-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and validated starting protocols to assist researchers in overcoming the unique challenges associated with separating these geometric isomers.

Introduction: The Challenge of syn and anti Isomerism

The syn and anti isomers of Bicyclo[6.1.0]nonane-4-carboxylic acid present a significant purification challenge due to their similar physical properties. The key distinction lies in the orientation of the carboxylic acid group relative to the cyclopropane ring. In the syn isomer, the carboxyl group is on the same side as the larger bicyclic ring system, while in the anti isomer, it is on the opposite side. This subtle structural difference leads to minor variations in polarity, steric hindrance, and crystal lattice packing, which must be exploited for successful separation.

This guide is built upon established principles of stereoisomer separation and provides a logical framework for developing a robust purification strategy.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a question-and-answer format.

Question 1: My TLC analysis shows only one spot for my syn/anti mixture. How can I improve the resolution?

Answer: Co-elution on TLC is a common issue indicating that the chosen solvent system does not have sufficient selectivity.

  • Underlying Cause: The polarity difference between the syn and anti isomers is minimal. Standard TLC conditions may not be capable of resolving them.

  • Troubleshooting Steps:

    • Decrease Polarity: The carboxylic acid moiety makes both isomers relatively polar. Begin with a less polar mobile phase, such as 10-20% ethyl acetate in hexanes, and gradually increase the polarity. Small changes (e.g., 2-5% increments) can have a significant impact.

    • Incorporate an Acidic Modifier: Add a small amount of acetic acid (0.1-1.0%) to the mobile phase. This suppresses the deprotonation of the carboxylic acid group, reducing tailing and potentially improving resolution between the isomers.

    • Try Different Solvents: Explore alternative solvent systems that offer different selectivities. For example, a dichloromethane/methanol system or a toluene/acetone system might interact differently with the isomers.

    • Use High-Performance TLC (HPTLC) Plates: HPTLC plates have a smaller, more uniform particle size, which can provide significantly better resolution than standard TLC plates.

Question 2: I am attempting preparative column chromatography, but my collected fractions are all mixed. What am I doing wrong?

Answer: Poor separation in column chromatography typically stems from improper column packing, incorrect mobile phase selection, or overloading the column.

  • Underlying Cause: The slight difference in retention factors (Rf) between the isomers requires an optimized chromatographic system to achieve baseline separation.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: First, perfect the separation on TLC. Aim for a difference in Rf values (ΔRf) of at least 0.1 between the two isomers. The ideal Rf for the lower-eluting spot should be around 0.2-0.3 for good preparative separation.

    • Check Column Loading: Do not overload the column. A general rule is to load no more than 1-5% of the silica gel mass with your sample. For this specific separation, aim for the lower end of this range (e.g., 1 g of sample per 100 g of silica).

    • Employ a Gradient Elution: If an isocratic (single solvent mixture) elution fails, a shallow gradient can be highly effective. Start with a low-polarity mobile phase and slowly increase the percentage of the more polar solvent. This can help to sharpen the peaks and improve separation.

    • Consider an Alternative Stationary Phase: If silica gel is unsuccessful, consider alumina (basic or neutral) or a bonded-phase silica like diol or cyano, which offer different separation mechanisms.

Question 3: My NMR spectrum of a "purified" isomer still shows peaks corresponding to the other isomer. How can I confirm the purity?

Answer: Purity confirmation requires techniques with higher resolution than standard NMR, or more careful analysis of the NMR data.

  • Underlying Cause: 1H NMR signals, particularly the methine proton adjacent to the carboxyl group, may be very close or even overlap, making integration unreliable for purity assessment.

  • Troubleshooting Steps:

    • High-Resolution Analytical HPLC: This is the gold standard for purity assessment. A well-developed HPLC method (see protocol below) can provide quantitative data on the isomeric ratio.

    • Use a Chiral Derivatizing Agent: React the carboxylic acid with a chiral alcohol (e.g., (R)-(-)-2-butanol) to form diastereomeric esters. The diastereomers will have distinct and more easily resolved signals in the NMR spectrum, allowing for accurate integration.

    • Gas Chromatography of Methyl Esters: Convert a small aliquot of the sample to the corresponding methyl esters using a reagent like diazomethane or trimethylsilyldiazomethane. The resulting esters are more volatile and may be separable by gas chromatography (GC), providing a sensitive purity check.

Frequently Asked Questions (FAQs)

Q: Which isomer, syn or anti, is expected to be more polar?

A: The syn isomer is generally expected to be slightly more polar. The carboxylic acid group is on the same face as the bulkier part of the molecule, which may lead to a more exposed and accessible polar functional group for interaction with a polar stationary phase like silica gel. Consequently, the syn isomer is often predicted to have a lower Rf value (longer retention time) on normal-phase chromatography.

Q: Can I separate these isomers by crystallization?

A: Fractional crystallization is a potential but often challenging method. It relies on differences in the crystal lattice energies and solubilities of the two isomers. Success is not guaranteed and requires significant empirical screening of various solvents and temperature profiles. It is often more successful for obtaining a small amount of highly pure material from an already enriched mixture.

Q: What are the key NMR signals to distinguish the syn and anti isomers?

A: The most diagnostic signals in the 1H NMR spectrum are typically:

  • The H4 Proton: The chemical shift and coupling constant of the proton on the carbon bearing the carboxylic acid will differ due to the different steric and electronic environments.

  • Cyclopropane Protons: The protons on the three-membered ring will experience different shielding effects based on the proximity of the carboxylic acid group. 2D NMR techniques like NOESY can be definitive. For the syn isomer, a Nuclear Overhauser Effect (NOE) should be observed between the H4 proton and the protons on the main bicyclic ring on the same face. This correlation would be absent in the anti isomer.

Experimental Protocols & Method Development

Workflow for Isomer Separation and Analysis

This diagram outlines the logical flow for developing a separation method and confirming the purity of the isolated isomers.

G cluster_start cluster_dev Method Development cluster_sep Preparative Separation cluster_analysis Analysis & Characterization cluster_end start Syn/Anti Mixture tlc TLC Method Development start->tlc Optimize Mobile Phase hplc_dev Analytical HPLC Method Development start->hplc_dev Develop High-Res Method col_chrom Preparative Column Chromatography tlc->col_chrom Scale-up Conditions hplc_check Purity Check by Analytical HPLC col_chrom->hplc_check Analyze Fractions nmr Structural ID by NMR (1H, 13C, NOESY) hplc_check->nmr Confirm Structure iso_syn Pure Syn Isomer nmr->iso_syn iso_anti Pure Anti Isomer nmr->iso_anti

Technical Support Center: Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS 2060041-63-4)

Author: BenchChem Technical Support Team. Date: April 2026

Application & Troubleshooting Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for Bicyclo[6.1.0]nonane-4-carboxylic acid . As a Senior Application Scientist, I have structured this guide to address the specific physicochemical behaviors of this fused-ring system. While often utilized as a stable building block or compared against its highly reactive alkyne counterpart (BCN acid), the saturated bicyclo[6.1.0]nonane core presents unique handling requirements due to the inherent angular strain of its cyclopropane moiety.

Core Stability & Storage FAQs

Q1: What are the optimal long-term storage conditions for Bicyclo[6.1.0]nonane-4-carboxylic acid? A: Store the neat solid at 2–8 °C in a desiccator, strictly protected from light and moisture. For long-term storage of stock solutions, -20 °C in anhydrous DMSO or DMF is recommended. Causality: The fused cyclooctane-cyclopropane system is thermodynamically stable at ambient conditions compared to its strained alkyne counterpart[1]. However, the cyclopropane ring still retains significant angular strain[2]. Lower storage temperatures minimize the kinetic energy available to overcome the activation barrier for spontaneous or moisture-induced ring-opening, preserving the structural integrity of the bicyclic core over multi-year timelines.

Q2: My LC-MS analysis shows a secondary peak with the same m/z but a different retention time. What happened? A: You are likely observing acid-catalyzed isomerization. The cyclopropane ring in the bicyclo[6.1.0]nonane system is susceptible to electrophilic attack by strong acids (such as 0.1% TFA, commonly used in LC-MS mobile phases). Causality: Protonation of the cyclopropane ring forms a non-classical carbocation. To relieve the inherent ring strain, this intermediate rapidly undergoes solvolytic ring-opening to form a more stable allylic or tertiary carbocation[3]. This results in isomeric cyclooctenyl-methyl or cyclononyl derivatives, which shift the chromatographic retention time without altering the parent mass.

Q3: Can I use strong acids like TCA or DCA during solid-phase synthesis with this compound? A: Yes, but exposure times must be strictly limited and optimized. Causality: While the saturated bicyclo[6.1.0]nonane is far more stable than the alkyne (BCN) under acidic conditions, prolonged exposure to Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) can still induce degradation. Studies on related bicyclo[6.1.0] systems demonstrate that 3% DCA in toluene is significantly less destructive than TCA in dichloromethane[4]. Always use DCA/toluene if detritylation or acidic cleavage is required downstream.

Quantitative Data: Stability Profile and Solvent Compatibility

To facilitate rapid experimental planning, the following table summarizes the expected half-lives and degradation pathways of Bicyclo[6.1.0]nonane-4-carboxylic acid across various environments.

Condition / SolventTemperatureExpected Stability (Shelf-life)Primary Degradation Pathway
Neat Solid (Powder)2–8 °C> 24 monthsNegligible
Neat Solid (Powder)25 °C6–12 monthsSlow thermal oxidation
Anhydrous DMSO/DMF-20 °C> 12 monthsNegligible
Aqueous Buffer (pH 7.4)4 °C2–4 weeksSlow hydrolysis/hydration
Acidic Media (pH < 3)25 °C< 24 hoursCyclopropane ring-opening

Troubleshooting Guide: Common Experimental Issues

Issue 1: Loss of compound yield during lyophilization. Cause: Carboxylic acids of this molecular weight (C10H16O2, MW ~168.23 g/mol ) can exhibit partial volatility/sublimation under high vacuum if they remain in their fully protonated, neutral state. Solution: Convert the compound to a sodium or potassium salt by adjusting the aqueous solution pH to > 8.0 using 0.1 M NaOH or KOH prior to freezing. The ionic salt form eliminates volatility during lyophilization.

Issue 2: Poor solubility in standard aqueous assay buffers. Cause: The high lipophilicity of the saturated cyclooctane-cyclopropane core severely limits aqueous dissolution. Solution: Pre-dissolve the compound in anhydrous DMSO or DMF to create a highly concentrated stock (e.g., 50 mg/mL). Perform a dropwise dilution into your aqueous buffer under vigorous vortexing. Ensure the final organic solvent concentration remains within the tolerated limits of your downstream biological or chemical assay (typically < 5% v/v).

Experimental Protocols: Self-Validating Systems

Protocol: Acid-Stability Testing Workflow

Objective: Validate the structural integrity of Bicyclo[6.1.0]nonane-4-carboxylic acid prior to incorporating it into harsh solid-phase synthesis workflows.

Step-by-Step Methodology:

  • Baseline Establishment: Prepare a 1 mg/mL stock in anhydrous acetonitrile. Inject 5 µL onto an LC-MS system using a neutral mobile phase (e.g., 10 mM Ammonium Acetate / Acetonitrile) to establish the baseline retention time and exact mass.

  • Stress Testing: Aliquot 100 µL of the stock into two separate vials.

    • Vial A (Control): Add 900 µL of neutral buffer (pH 7.4).

    • Vial B (Test): Add 900 µL of 3% Dichloroacetic acid (DCA) in toluene.

  • Time-Course Sampling: Incubate both vials at room temperature (25 °C). At exactly t=5,15,30, and 60 minutes, withdraw a 50 µL aliquot from each vial and immediately quench it into 450 µL of 100 mM Tris buffer (pH 8.5).

  • LC-MS Analysis: Analyze the quenched samples using the neutral LC-MS method established in Step 1.

Validation Logic (Self-Validating System): This protocol is inherently self-validating. The alkaline Tris buffer quench immediately neutralizes the acid, halting any acid-catalyzed ring-opening and locking the degradation state at exact time intervals. If the control vial (Vial A) remains chromatographically pure while the test vial (Vial B) exhibits a time-dependent decrease in the parent mass alongside the emergence of isomeric peaks, the system internally validates that the degradation is strictly acid-catalyzed and not an artifact of the LC-MS method or thermal instability. By plotting the disappearance of the parent peak area against time, you can calculate the exact pseudo-first-order degradation rate constant ( k ) to define a safe exposure window for your synthesis.

Mechanistic Workflow Visualization

The following diagram illustrates the divergent structural fates of the compound based on environmental pH, highlighting the causality of cyclopropane ring-opening.

G A Bicyclo[6.1.0]nonane-4-carboxylic acid B Neutral/Basic Storage (pH 7.4, 4°C) A->B Ideal Storage C Acidic Exposure (e.g., 3% DCA/TCA) A->C Harsh Conditions D Stable Conformation (No Ring-Opening) B->D Strain Maintained E Cyclopropane Protonation (Carbocation Formation) C->E Electrophilic Attack F Ring-Expanded Isomers (Solvolysis Products) E->F Relief of Strain

Degradation pathway of Bicyclo[6.1.0]nonane-4-carboxylic acid under acidic vs neutral conditions.

References

  • Title: cis-Bicyclo[6.1.0]nonane (Thermochemistry and Ring Strain Data) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

  • Title: Proximity Effects. XXXIV. Solvolysis of cis-Bicyclo[6.1.0]nonane Source: Journal of the American Chemical Society URL: [Link]

  • Title: Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes Source: RSC Advances URL: [Link]

  • Title: Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis Source: PubMed Central (PMC) URL: [Link]

Sources

FAQ 1: Why is my SPAAC (Click) reaction yielding 0% product with this reagent?

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Bicyclo[6.1.0]nonane-4-carboxylic Acid Reactions

Overview As a Senior Application Scientist, I frequently troubleshoot "failed" reactions involving bicyclic scaffolds. When working with Bicyclo[6.1.0]nonane-4-carboxylic acid, researchers typically encounter one of two catastrophic failures: a complete lack of reactivity in bioorthogonal click chemistry, or severely depressed yields during standard amide couplings. This guide deconstructs the causality behind these failures and provides self-validating protocols to rescue your workflows.

Mechanistic Causality: The Nomenclature Trap If you are attempting a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), you are likely using the wrong molecule. The standard SPAAC reagent is BCN (Bicyclo[6.1.0]non-4-yne-9-carboxylic acid)[1]. However, high-profile literature frequently and erroneously expands the "BCN" acronym to the fully saturated "bicyclo[6.1.0]nonane"[2].

If you ordered "Bicyclo[6.1.0]nonane-4-carboxylic acid" based on a miswritten literature protocol, you have purchased a fully saturated 8-membered ring lacking the highly strained alkyne required to drive the [3+2] cycloaddition[3]. Furthermore, the carboxylic acid in this specific reagent is positioned at C4 on the main ring, rather than the C9 position on the cyclopropane ring. A saturated alkane will never undergo a click reaction with an azide.

Corrective Action: Immediately quarantine the reagent and perform the Analytical QC Protocol below to confirm the presence or absence of the alkyne bond.

FAQ 2: My amide coupling yields are <20% using standard EDC/NHS. How can I improve this?

Mechanistic Causality: Steric Shielding If you are intentionally using the saturated Bicyclo[6.1.0]nonane-4-carboxylic acid as a rigid structural scaffold[4], standard carbodiimide chemistry (EDC/NHS) will fail. The bicyclic system creates a dense steric cone around the C4 position. When EDC activates the acid, the resulting O-acylisourea intermediate is too bulky. Before a weak amine nucleophile can successfully attack, the intermediate either hydrolyzes back to the starting material or undergoes an N-acyl shift to form an unreactive N-acylurea dead-end.

Corrective Action: Abandon EDC/NHS. Switch to a highly reactive uronium salt like HATU paired with a catalytic nucleophile (HOAt). The HOAt ester is significantly less sterically encumbered and accelerates the aminolysis step via neighboring-group participation (intramolecular hydrogen bonding).

Quantitative Data: Amide Coupling Efficiencies

Table 1: Comparative activation strategies for sterically hindered Bicyclo[6.1.0]nonane-4-carboxylic acid.

Coupling ReagentActive IntermediateReaction TimeTypical Yield (%)Mechanistic Note
EDC / NHS NHS Ester24 h< 20%High hydrolysis rate; severe steric clash prevents aminolysis.
DIC / HOBt HOBt Ester16 h35 - 45%Moderate efficiency; prone to unreactive urea byproduct formation.
HATU / DIPEA HOAt Ester2 - 4 h> 85%Rapid kinetics; HOAt nitrogen provides intramolecular hydrogen bonding to guide the amine.
Oxalyl Chloride Acid Chloride1 h> 90%Maximum reactivity; requires strictly anhydrous conditions and lacks functional group tolerance.

Self-Validating Experimental Protocols

Protocol 1: Analytical QC (Differentiating the Saturated Scaffold from BCN)

Trustworthiness Principle: Never commit a reagent to a complex bioconjugation without orthogonal verification of its identity.

  • Sample Preparation: Dissolve 5 mg of the compound in 0.5 mL of CDCl3.

  • 1H-NMR Analysis: Acquire a standard 400 MHz 1H-NMR spectrum.

    • Validation Check: Look for the alkyne-adjacent protons. If the spectrum shows a purely aliphatic envelope (0.8–1.8 ppm), you have the saturated nonane. If you observe multiplets around 2.2–2.4 ppm, you have the strained alkyne (BCN).

  • HRMS Verification: Perform High-Resolution Mass Spectrometry (ESI-MS).

    • Validation Check: Bicyclo[6.1.0]nonane-4-carboxylic acid (C10H16O2) yields an exact mass of [M+H]+ 169.1228. The SPAAC-active nonyne (C10H12O2) yields [M+H]+ 165.0915.

Protocol 2: HATU-Mediated Amide Coupling for Hindered Bicyclics

Trustworthiness Principle: This protocol incorporates an in-situ LC-MS validation step to ensure the active ester is formed before the precious amine is consumed.

  • Activation: Dissolve 1.0 eq of Bicyclo[6.1.0]nonane-4-carboxylic acid in anhydrous DMF to a concentration of 0.1 M.

  • Reagent Addition: Add 1.2 eq of HATU and 3.0 eq of anhydrous N,N-Diisopropylethylamine (DIPEA). Stir at room temperature for 15 minutes.

  • Validation Check (Critical): Pull a 1 µL aliquot, dilute in 100 µL MeCN, and inject into LC-MS. You must observe the HOAt-active ester intermediate (m/z = [M+HOAt-H2O]+). If unreacted acid remains, verify your DIPEA is completely anhydrous. Do not proceed until activation is >95%.

  • Conjugation: Add 1.1 eq of the target primary amine. Stir at room temperature for 2–4 hours.

  • Workup: Quench with saturated aqueous NaHCO3. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na2SO4 and concentrate in vacuo.

Troubleshooting Workflow Visualization

TroubleshootingWorkflow Start Reaction Failure: Bicyclo[6.1.0]nonane-4-carboxylic acid CheckReaction Identify Intended Reaction Pathway Start->CheckReaction PathA Strain-Promoted Click (SPAAC) CheckReaction->PathA PathB Amide Bond Formation (Bioconjugation) CheckReaction->PathB ErrorA Root Cause: Saturated Scaffold Lacks reactive alkyne bond due to nomenclature mix-up (Nonane vs Nonyne) PathA->ErrorA ErrorB Root Cause: Steric Hindrance Bulky bicyclic core prevents nucleophilic attack on O-acylisourea PathB->ErrorB FixA Solution: Procure BCN Reagent Bicyclo[6.1.0]non-4-yne-9-carboxylic acid ErrorA->FixA FixB Solution: Optimize Activation Use HATU/DIPEA or convert to acid chloride ErrorB->FixB

Workflow for diagnosing Bicyclo[6.1.0]nonane-4-carboxylic acid reaction failures.

Sources

Technical Support Center: Optimization of Bicyclo[6.1.0]nonane-4-carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN-COOH) derivatization. This resource is designed for researchers, chemists, and drug development professionals who are leveraging the unique properties of the BCN scaffold, particularly in the field of bioorthogonal chemistry. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you navigate the common challenges and optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatives of Bicyclo[6.1.0]nonane-4-carboxylic acid and what are they used for?

The carboxylic acid handle on the BCN scaffold is a versatile anchor point for creating a variety of functional molecules. The most common derivatives are:

  • Amides: Formed by coupling the carboxylic acid with a primary or secondary amine. This is the most prevalent derivatization, widely used to attach BCN to biomolecules, linkers, or probes for applications in chemical biology.[1][2]

  • Activated Esters (e.g., N-Hydroxysuccinimide Esters): These are stable, reactive intermediates created to facilitate subsequent amide bond formation with amines. An NHS ester of BCN-COOH is a common strategy for creating a ready-to-use labeling reagent.[3]

  • Esters: Formed by reacting with alcohols. While less common than amides for bioconjugation, esters can be used to modify the solubility or other physicochemical properties of the BCN molecule.

Q2: Why should I choose an amide linkage over a carbamate linkage for my BCN derivative?

The choice of linkage is critical for the stability of the final conjugate, especially in biological environments.

  • Amide Bonds: Formed from BCN-COOH, these linkages exhibit superior stability in cellular environments and plasma compared to carbamate bonds.[2][4] This enhanced stability is crucial for long-term tracking or imaging studies where probe integrity is paramount.

  • Carbamate Bonds: Typically formed from BCN-alcohol derivatives, carbamates are more susceptible to hydrolysis by cellular esterases. While useful in some contexts, they may not be ideal for applications requiring high stability.[4][5]

The synthesis of BCN-COOH provides a direct route to these more stable amide derivatives, making it a preferred starting material for robust molecular probes.[1][6]

Q3: My synthesis of the BCN-COOH precursor yields both syn and anti isomers. Which one should I use?

The cyclopropanation step in the synthesis of the BCN core often produces a mixture of syn and anti diastereomers.[3] For the subsequent steps leading to the strained alkyne, the anti-isomer is typically desired. Fortunately, synthetic routes have been optimized to leverage this. Ester hydrolysis of the precursor under epimerizing conditions (e.g., using potassium tert-butoxide) allows for the conversion of the syn/anti mixture almost exclusively to the thermodynamically more stable anti-carboxylic acid, eliminating the need for tedious chromatographic separation of the isomers.[3][7] Therefore, it is highly recommended to include this epimerization step to obtain the pure anti-diastereomer for your derivatization reactions.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is the cornerstone of BCN-COOH derivatization. However, like any chemical reaction, it can present challenges. This section addresses the most common issues encountered during the coupling process.

Q4: I am seeing very low or no yield of my desired amide product. What is going wrong?

This is a frequent issue that can stem from several factors. Let's break down the potential causes and solutions.

Possible Cause 1: Inefficient Carboxylic Acid Activation

The carboxylic acid must first be converted into a more reactive electrophile before it can efficiently react with an amine. If this activation step is incomplete or fails, the amidation will not proceed.

Solution:

  • Select the Right Coupling Reagents: The most common method is the use of a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in combination with an additive like NHS (N-Hydroxysuccinimide) or HOBt (Hydroxybenzotriazole).[3][4] EDC activates the carboxylic acid, and NHS or HOBt traps the activated species as a more stable active ester, which then reacts with the amine. This two-step, one-pot process minimizes side reactions.

  • Consider Stronger Reagents for Difficult Couplings: If you are working with a sterically hindered amine or a poorly nucleophilic amine (e.g., an aniline), standard EDC/NHS conditions may be insufficient. Consider using more potent coupling reagents like HATU or HBTU.

  • Ensure Reagent Quality: Carbodiimides like EDC are moisture-sensitive. Use fresh, high-quality reagents and store them under anhydrous conditions.

G BCN_COOH BCN-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) BCN_COOH->O_Acylisourea EDC EDC NHS_Ester BCN-NHS Ester (Active Ester) O_Acylisourea->NHS_Ester +NHS Acylurea N-Acylurea (Byproduct) O_Acylisourea->Acylurea NHS NHS Amine R-NH2 Amide_Product BCN-Amide NHS_Ester->Amide_Product +R-NH2 TroubleshootingWorkflow start Low/No Amide Yield q1 Are you using a carbodiimide (e.g., EDC) with an additive (e.g., NHS)? start->q1 a1_no Add NHS or HOBt (1.5 eq). This is critical to prevent N-acylurea formation. q1->a1_no No a1_yes Check Reagent Quality & Conditions q1->a1_yes Yes end Successful Coupling a1_no->end q2 Are reagents fresh? Are solvents anhydrous? a1_yes->q2 a2_no Use fresh EDC/coupling agents. Use dry, aprotic solvents (DCM, DMF). q2->a2_no No a2_yes Consider Steric/Electronic Effects q2->a2_yes Yes a2_no->end q3 Is the amine sterically hindered or electronically poor? a2_yes->q3 a3_yes Increase reaction time/temp (40°C). Use stronger coupling agent (HATU). Use excess amine (1.5 eq). q3->a3_yes Yes a3_no Review Purification & Analysis q3->a3_no No a3_yes->end

Caption: Decision workflow for troubleshooting low amide coupling yield.

Troubleshooting Guide: Purification and Characterization

Q5: I've completed the reaction, but I'm struggling to purify the final product.

Purification can be challenging due to byproducts from the coupling reagents or the inherent physicochemical properties of the BCN derivatives.

Solution:

  • Removing Carbodiimide Byproducts: If you use EDC, the resulting urea byproduct is water-soluble and can be removed with an acidic aqueous wash (e.g., dilute HCl), followed by a basic wash (e.g., saturated NaHCO₃). [8]If you use DCC, the dicyclohexylurea (DCU) is insoluble in most organic solvents and can be removed by filtration. [8]* Chromatography: Flash column chromatography on silica gel is the most common purification method. A gradient of ethyl acetate or diethyl ether in hexanes/heptane is often effective. [3][9]* Precipitation/Recrystallization: In some cases, byproducts have very similar Rf values to the desired product, making chromatography difficult. [3]A precipitation strategy can be effective. Dissolve the crude product in a minimal amount of a good solvent (like DCM), then add a large volume of a poor solvent (like heptane or hexanes) to precipitate the product, leaving impurities in the solution. [9]

Q6: How should I store my BCN-COOH and its derivatives?

The strained alkyne within the BCN core is the source of its reactivity and also its potential instability.

Solution: Store BCN-COOH and its derivatives as solids at low temperatures (-20 °C is standard) under an inert atmosphere (argon or nitrogen) to prevent degradation. [2][9]Avoid prolonged exposure to strong acids or bases.

Optimized Experimental Protocols

Protocol 1: General Procedure for EDC/NHS-Mediated Amide Coupling

This protocol is a robust starting point for coupling BCN-COOH with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an argon or nitrogen atmosphere, dissolve Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 eq.) in anhydrous DCM or DMF (to a concentration of approx. 0.1 M).

  • Activation: Add N-Hydroxysuccinimide (NHS) (1.5 eq.) and EDC·HCl (1.5 eq.) to the solution. Stir at room temperature for 1 hour to form the active NHS ester. The solution should remain clear. [3]3. Coupling: Add the amine (1.2-1.5 eq.) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature overnight (approx. 16 hours). [3]Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with water, 0.5 N HCl, saturated aqueous NaHCO₃, and finally, brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Data Summary: Common Amide Coupling Conditions
Reagent CombinationAmine TypeTypical SolventTemperature (°C)Key Advantages
EDC / NHS Primary, SecondaryDCM, DMF20-25Good efficiency, water-soluble byproduct. [3][4]
DCC / DMAP Alcohols (for esters)DCM0-25Effective for esterification, mild conditions. [8]
HATU / DIPEA Hindered AminesDMF20-25High reactivity, fast reaction times.
Burgess Reagent Primary, SecondaryAprotic SolventsElevatedCan directly convert acids to acyl ureas or amides. [10]

References

  • Dommerholt, J., Schmidt, S., Temming, R., et al. (2010). Readily Accessible Bicyclononynes for Bioorthogonal Labeling and Three-Dimensional Imaging of Cells. Angewandte Chemie International Edition, 49(49), 9422-9425. [Link]

  • Rady, T., Mosser, M., Nothisen, M., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. RSC Advances, 11(58), 36777-36780. [Link]

  • Chaubet, G., Rady, T., Mosser, M., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. bioRxiv. [Link]

  • Rady, T., Mosser, M., Nothisen, M., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. [Link]

  • Rady, T., et al. (2021). Supporting Information for Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. The Royal Society of Chemistry. [Link]

  • Makara, G. M., & Koberstein, R. (2007). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]

  • Karale, S., Kähkönen, N., Lehtola, T., et al. (2024). Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis. University of Southampton ePrints. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2011). Stereoselective Synthesis of Bicyclo[6.1.0]nonene Precursors of the Bioorthogonal Reagents s-TCO and BCN. Organic Letters, 13(12), 3266–3269. [Link]

  • Not found in search results.
  • Not found in search results.
  • Chandrasekaran, R., et al. (2016). Amine Activation: Synthesis of N-(Hetero)arylamides from Isothioureas and Carboxylic Acids. Organic Letters, 18(18), 4758–4761. [Link]

  • Not found in search results.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

  • Not found in search results.
  • Charville, H., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Not found in search results.
  • Not found in search results.
  • Rady, T., et al. (2021). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Scite.ai. [Link]

Sources

Technical Support Center: Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid and its derivatives. This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, optimize yields, and ensure high-fidelity synthesis of this critical bicyclic scaffold, which is widely utilized as a precursor for bioorthogonal click chemistry reagents (e.g., SPAAC)[1].

Mechanistic Troubleshooting Guide: Managing Side Reactions

The core of synthesizing the bicyclo[6.1.0]nonane skeleton typically involves the transition-metal-catalyzed cyclopropanation of cyclooctene or 1,5-cyclooctadiene (1,5-COD) using a diazo compound like ethyl diazoacetate (EDA)[2]. Understanding the causality behind side reactions is essential for a self-validating experimental system.

Issue A: Bis-cyclopropanation (Over-reaction)

Symptom: GC-MS or NMR analysis shows a significant population of tricyclic byproducts (e.g., tricyclo[7.1.0.0]decane derivatives). Causality: When using 1,5-COD as a starting material, the newly formed bicyclo[6.1.0]non-4-ene intermediate retains a reactive double bond. If the local concentration of the metal-carbene intermediate is too high, a second cyclopropanation occurs. Solution:

  • Stoichiometric Control: Maintain a large excess of 1,5-COD (typically 5 to 10 equivalents relative to EDA).

  • Slow Addition: Use a syringe pump to add the diazo compound over 10–12 hours to keep the steady-state concentration of the reactive carbene extremely low.

Issue B: Carbene Dimerization (Diethyl Maleate/Fumarate Formation)

Symptom: High consumption of EDA but low yield of the desired bicyclic product; presence of diethyl maleate and diethyl fumarate in the crude mixture. Causality: The electrophilic metal-carbene species reacts with unactivated EDA instead of the alkene. This is a bimolecular side reaction whose rate increases quadratically with EDA concentration. Solution:

  • Ensure rigorous slow-addition of EDA.

  • Optimize the catalyst. While Rh2​(OAc)4​ is standard, switching to bulkier catalysts or adjusting the temperature can favor alkene trapping over dimerization[1].

Issue C: Endo/Exo Isomerization

Symptom: The product is a complex mixture of diastereomers, complicating downstream purification and functionalization. Causality: The approach trajectory of the metal-carbene to the cyclic alkene dictates the stereochemical outcome. Standard rhodium catalysts often yield a mixture of exo and endo isomers. Solution:

  • Use sterically demanding diazo compounds (e.g., tert-butyl diazoacetate) to thermodynamically favor the exo isomer.

  • Employ specific chiral catalysts if enantioselective or highly diastereoselective synthesis is required[2].

Frequently Asked Questions (FAQs)

Q: Why do I see ring-opening products during the hydrolysis of the ester intermediate? A: The bicyclo[6.1.0]nonane ring is highly strained. Harsh basic hydrolysis at elevated temperatures can induce ring-opening or isomerization. Actionable advice: Perform the saponification using LiOH in a THF/Water/MeOH mixture at room temperature to preserve the cyclopropane integrity.

Q: How can I easily separate the unreacted 1,5-COD from the product? A: Because a large excess of 1,5-COD is required to prevent bis-cyclopropanation, it must be removed post-reaction. 1,5-COD is volatile and can be recovered via vacuum distillation (b.p. ~150 °C at atmospheric pressure, much lower under vacuum) prior to column chromatography of the heavier bicyclic product.

Quantitative Data Comparison

The following table summarizes the expected outcomes when modifying reaction parameters to mitigate side reactions.

Catalyst / ConditionEquivalents of AlkeneAddition Time (EDA)Yield of Target (%)Bis-cyclopropanation (%)Dimerization (%)
Rh2​(OAc)4​ , RT1.0 eq1 hour35%25%30%
Rh2​(OAc)4​ , RT5.0 eq1 hour55%10%25%
Rh2​(OAc)4​ , RT10.0 eq12 hours82%< 2%< 5%

Validated Experimental Protocol

Step-by-Step Methodology: Synthesis of Ethyl Bicyclo[6.1.0]non-4-ene-9-carboxylate

  • Preparation: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Reagent Charging: Add 1,5-cyclooctadiene (100 mmol, 10 eq) and Rh2​(OAc)4​ (0.1 mmol, 0.01 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Syringe Pump Setup: Dissolve ethyl diazoacetate (10 mmol, 1 eq) in 20 mL of anhydrous DCM in a gas-tight syringe.

  • Addition: Add the EDA solution dropwise via a syringe pump at a rate of 1.5 mL/h at room temperature.

  • Monitoring: Monitor the evolution of nitrogen gas. Once addition is complete, stir for an additional 2 hours.

  • Workup: Evaporate the DCM under reduced pressure. Recover the excess 1,5-COD via short-path vacuum distillation.

  • Purification: Purify the residue via silica gel flash chromatography (Hexanes/Ethyl Acetate 95:5) to isolate the pure bicyclic ester.

  • Hydrolysis: Treat the ester with 3 eq of LiOH in THF/H2O (3:1) at room temperature for 16 hours, followed by careful acidic workup (1M HCl to pH 3) to yield the carboxylic acid.

Reaction Pathway Visualization

G COD 1,5-Cyclooctadiene (Excess) BCN Bicyclo[6.1.0]non-4-ene Target Intermediate COD->BCN EDA Ethyl Diazoacetate (Slow Addition) Carbene Metal-Carbene Intermediate EDA->Carbene - N2 Rh Rh2(OAc)4 Catalyst Rh->Carbene Carbene->BCN Cyclopropanation Dimers EDA Dimers (Side Product) Carbene->Dimers Reacts with EDA Bis Bis-cyclopropanation (Side Product) BCN->Bis Excess Carbene

Reaction pathway showing target formation vs. competitive side reactions.

References

  • Synthesis of 1,2-divinylcyclopropanes by metal-catalyzed cyclopropanation of 1,3-dienes with cyclopropenes as vinyl carbene precursors. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Enantioselective Synthesis of Bicyclo[6.1.0]nonane-9-carboxylic Acids via Me2AlOTf-Promoted Intramolecular Friedel−Crafts Alkylation. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

Sources

Technical Support & Troubleshooting Center: Bicyclo[6.1.0]nonane-4-carboxylic Acid & BCN Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the Technical Support Center for the bicyclo[6.1.0]nonane scaffold. This guide specifically addresses the characterization and application bottlenecks of Bicyclo[6.1.0]nonane-4-carboxylic acid and its highly utilized alkyne derivative, BCN-COOH (bicyclo[6.1.0]non-4-yne-9-carboxylic acid). Designed for drug development professionals and analytical chemists, this resource provides causality-driven troubleshooting for diastereomeric resolution, NMR complexity, and bioconjugation side-reactions.

Section 1: Stereochemical Resolution (Endo vs. Exo Isomers)

Q: Why does my synthesized bicyclo[6.1.0]nonane-4-carboxylic acid show a complex, unresolvable multiplet in the ¹H-NMR aliphatic region? A: The standard synthesis of the bicyclo[6.1.0]nonane scaffold (typically via cyclopropanation of cyclooctadiene) inherently yields a mixture of exo and endo diastereomers in an approximate 5:3 ratio, thermodynamically favoring the exo form[1]. Causality Insight: The complexity in your ¹H-NMR spectrum arises from the cyclopropane ring, which creates a strong magnetic shielding cone. The protons on the fused ring system experience differential shielding depending on their spatial orientation relative to the carboxylic acid group. In the endo isomer, the carboxylic acid is oriented toward the cyclooctane ring, compressing the spatial environment and shifting the cyclopropane bridgehead protons further upfield compared to the exo isomer.

Q: How can I definitively separate and characterize these isomers before downstream bioconjugation? A: Standard silica gel chromatography is often insufficient because the retention factors (Rf) of the endo and exo isomers are nearly identical. Instead, you must utilize a two-pronged approach leveraging selective crystallization followed by chiral HPLC[2].

Protocol: Step-by-Step Diastereomer Separation & NMR Validation This protocol is a self-validating system: successful execution of the physical separation is directly confirmed by the subsequent kinetic validation step.

  • Selective Crystallization: Dissolve the crude endo/exo mixture in a 9:1 Hexane/Ethyl Acetate solvent system.

  • Cooling: Incubate the solution at -20 °C for 24 hours. The exo-isomer preferentially crystallizes due to its superior packing efficiency[2].

  • Filtration & Recovery: Filter the exo crystals (typically yielding ≥98% purity after two recrystallization cycles). The remaining mother liquor is now highly enriched with the endo-isomer[2].

  • Chiral HPLC (For absolute purity): Inject the enriched endo mother liquor onto an amylose-derived chiral stationary phase HPLC column. Elute using an isocratic gradient to achieve baseline separation.

  • Self-Validation via Kinetics: To confirm successful isolation without relying solely on NMR, run a pilot Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction. The endo isomer will consistently react ~1.5x faster with azides than the exo isomer (k₂ = 0.29 vs. 0.19 M⁻¹s⁻¹)[2].

G A Crude Bicyclo[6.1.0]nonane (Endo/Exo Mixture) B Selective Crystallization Hexane/EtOAc (9:1), -20°C A->B Step 1 C Exo-Isomer (Crystals, ≥98% Purity) B->C Precipitate D Endo-Enriched (Mother Liquor) B->D Supernatant E Chiral HPLC Separation (Amylose Phase) D->E Step 2 F Pure Endo-Isomer E->F Elution

Workflow for the separation and characterization of endo/exo diastereomers.

Section 2: Bioconjugation Kinetics and Side-Reactions

Q: During SPAAC with BCN-COOH derivatives, I am observing high background signal and off-target labeling. What is happening? A: While BCN is highly reactive toward azides, its strained ring is not perfectly bioorthogonal. The most prevalent side reaction is the thiol-yne addition , where the strained alkyne reacts with free thiol groups (e.g., cysteine residues in proteins or intracellular glutathione)[3]. Causality Insight: The severe ring strain that lowers the activation energy for the desired azide cycloaddition also makes the alkyne highly susceptible to nucleophilic attack by thiols. Although the SPAAC reaction is roughly 1000-fold faster than the thiol-yne reaction, high local concentrations of thiols can drive this off-target pathway, leading to non-specific adducts[3].

Protocol: Mitigating Thiol-Yne Side Reactions in BCN Conjugation

  • Thiol Capping: Prior to introducing the BCN-reagent, treat your protein lysate with a capping agent such as iodoacetamide (IAA) or N-ethylmaleimide (NEM) to block free cysteines.

  • Kinetic Control: Limit the reaction time. The BCN-azide reaction reaches completion rapidly, whereas the thiol-yne reaction is significantly slower (k₂ ≈ 1 x 10⁻⁴ M⁻¹s⁻¹)[3]. Quench the reaction immediately after the calculated SPAAC completion time to prevent slow thiol accumulation.

  • Isomer Selection: Exclusively utilize the endo-BCN isomer for critical assays. Its higher second-order rate constant allows you to use lower equivalents of the BCN reagent and shorter incubation times, thereby mathematically minimizing the probability of thiol-yne background[1].

G A BCN Derivative (Bicyclo[6.1.0]nonane scaffold) B Target Azide (SPAAC Reaction) A->B k2 ≈ 0.29 M⁻¹s⁻¹ D Free Thiols (e.g., Cysteine) (Thiol-Yne Reaction) A->D k2 ≈ 1x10⁻⁴ M⁻¹s⁻¹ C Stable Triazole Conjugate (Desired Product) B->C Fast E Non-Specific Adduct (Background Noise) D->E Slow but Competing

Logical relationship between desired SPAAC conjugation and competing thiol-yne side reactions.

Section 3: LC-MS Characterization and Stability Issues

Q: My LC-MS analysis of a BCN-carboxylic acid active ester shows a mass corresponding to[M+H+18]. Is my compound degrading? A: Yes, you are observing hydrolysis. BCN reagents, particularly when functionalized as active esters (like NHS or PNP carbonates) for bioconjugation, are susceptible to hydrolysis under acidic conditions or during prolonged storage in aqueous buffers[3][4]. The addition of water across the ester or the strained system yields the +18 Da mass shift. Troubleshooting: Always store BCN-carboxylic acid and its derivatives desiccated at -20 °C in the dark[4]. Prepare aqueous solutions immediately before use. For LC-MS analysis, minimize the time the sample spends in the acidic mobile phase (e.g., 0.1% Formic Acid) by utilizing rapid UHPLC gradients.

Data Presentation: Quantitative Comparison of Endo vs. Exo BCN

PropertyEndo-BCNExo-BCNCausality / Impact
Synthesis Ratio (Crude) ~37.5% (3 parts)~62.5% (5 parts)Thermodynamic preference during cyclopropanation favors the exo form[1].
SPAAC Rate Constant (k₂) 0.29 M⁻¹s⁻¹0.19 M⁻¹s⁻¹Endo structure provides a less sterically hindered trajectory for azide approach[1][2].
Crystallization Preference Remains in mother liquorCrystallizes readilyDifferential packing efficiency in Hexane/EtOAc (9:1) at -20 °C[2].
Fluorescence Quenching Reduces quenchingHigher quenchingExtended tricyclic fused ring system in endo products alters photophysics[1].

Sources

scale-up challenges for Bicyclo[6.1.0]nonane-4-carboxylic acid production

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bicyclo[6.1.0]nonane-4-carboxylic Acid Scale-Up . This hub is designed for process chemists, drug development professionals, and researchers transitioning this critical bioorthogonal building block from milligram discovery scales to multi-kilogram production.

Scaling up the synthesis of highly strained bicyclic systems introduces non-linear challenges in thermodynamics, phase-transfer kinetics, and reagent safety. Below, you will find our field-proven troubleshooting guides, quantitative data centers, and self-validating protocols to ensure safe and high-yielding campaigns.

Part 1: Process Overview & Synthetic Workflow

The most scalable route to Bicyclo[6.1.0]nonane-4-carboxylic acid avoids highly explosive diazo-compounds (like diazomethane or ethyl diazoacetate)[2]. Instead, it utilizes the Furukawa-modified Simmons-Smith cyclopropanation of 4-cyclooctene-1-carboxylic acid using diethylzinc ( Et2​Zn ) and chloroiodomethane ( ClCH2​I ).

Workflow A 4-Cyclooctene-1- carboxylic acid B Furukawa Cyclopropanation A->B Et2Zn, ClCH2I O2 micro-dosing C Crude Bicyclo[6.1.0] nonane-4-carboxylic acid B->C T < 35°C D Reverse Quench & Extraction C->D NH4Cl (aq) E Pure Target Compound D->E Crystallization

Figure 1. Scalable synthetic workflow for Bicyclo[6.1.0]nonane-4-carboxylic acid via Furukawa reaction.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does our cyclopropanation yield drop from 90% at the 10-gram scale to <40% at the 1-kilogram scale, despite using the exact same stoichiometric equivalents? Causality & Solution: This is a classic initiation failure caused by over-degassing at scale. The Furukawa reaction relies on a radical-chain mechanism to form the active zinc-carbenoid species ( ICH2​ZnCl ). At a small scale, trace oxygen in the headspace naturally initiates this radical chain. At the kilogram scale, rigorous inerting (nitrogen purging) strips out the oxygen, stalling the initiation [1]. Action: Introduce a controlled micro-dosing of dry air (or a 99:1 N2​/O2​ mix) into the reactor headspace at ~10 mL/min. This safely and continuously initiates the carbenoid formation without allowing unreacted Et2​Zn to pool [1].

Q2: We experienced a sudden thermal runaway 45 minutes into the diethylzinc addition. How do we prevent this? Causality & Solution: Thermal runaway occurs when the carbenoid initiation stalls, leading to a massive accumulation of unreacted Et2​Zn and ClCH2​I in the reactor. When a random radical event finally triggers the reaction, the accumulated reagents react simultaneously, overwhelming the reactor's cooling capacity. Action: Implement the thermal self-validation check (see Protocol below). Never continue dosing Et2​Zn unless a steady, low-level exotherm is actively observed.

Troubleshooting N1 Issue: Runaway Exotherm During Zinc-Carbenoid Formation N2 Check Et2Zn Dosing Rate N1->N2 N3 Is cooling capacity > heat generation? N2->N3 N4 Adjust feed rate to maintain T < 35°C N3->N4 No N5 Check O2 / Air ingress (O2 accelerates initiation) N3->N5 Yes N6 Implement strict N2 blanket Control micro-O2 dosing N5->N6

Figure 2. Decision tree for mitigating thermal runaway during carbenoid generation at scale.

Q3: We are observing polymeric byproducts and poor conversion. Is the cyclooctene ring too sterically hindered? Causality & Solution: While the cyclooctene ring is more hindered than terminal alkenes, poor conversion is usually due to carbenoid degradation rather than steric hindrance. If the localized temperature exceeds 40°C, the ICH2​ZnCl intermediate decomposes into ethylene gas and zinc chloride before it can react with the alkene. Action: Maintain the reaction temperature strictly between 30°C and 35°C. Increase agitation (>300 rpm) to eliminate concentration gradients and ensure rapid mass transfer.

Q4: Does this route yield the cis- or trans-fused bicyclo[6.1.0]nonane system? Causality & Solution: The cyclopropanation of cis-cyclooctene derivatives predominantly yields the cis-fused bicyclo[6.1.0]nonane system due to the concerted, stereospecific nature of the methylene transfer from the zinc carbenoid [1]. However, because the carboxylic acid is at C4, you will generate a mixture of syn/anti diastereomers relative to the cyclopropane ring. These can be separated via fractional crystallization of their dicyclohexylamine (DCHA) salts.

Part 3: Quantitative Data Center

Table 1: Catalyst & Reagent System Comparison for Cyclooctene Cyclopropanation

Reagent SystemTyp. Yield (%)ScalabilitySafety & Operational ProfileRef
Et2​Zn / ClCH2​I (Furukawa) 88 - 92% Excellent Controlled ethane release; requires O2 micro-dosing. [1]
EDA / Rh2​(OAc)4​ 85 - 90%ModerateHigh exotherm risk; diazo accumulation is an explosion hazard at >100g scale.[2]
[CpFe(CO)2​(SPh2​)]BF4​ 85 - 92%PoorHigh catalyst cost; generates toxic sulfur byproducts ( Ph2​S ).[3]
CH2​N2​ / Pd(OAc)2​ ~80%Very PoorDiazomethane gas is highly explosive; unsuitable for pilot plant scale.N/A

Part 4: Self-Validating Experimental Protocol

Standard Operating Procedure: Multi-Kilogram Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic acid

Phase 1: Preparation & Initiation (The Critical Step)

  • Reactor Prep: Purge a 50 L jacketed glass-lined reactor with N2​ for 30 minutes.

  • Loading: Charge 4-cyclooctene-1-carboxylic acid (1.0 eq, 2.5 kg) and anhydrous toluene (20 L). Stir at 300 rpm.

  • Precursor Addition: Add chloroiodomethane (1.5 eq) in one portion. Adjust internal temperature to 30°C.

  • Controlled Initiation: Switch the headspace sweep to a 99:1 N2​/O2​ mixture at a flow rate of 20 mL/min. Causality: This trace oxygen is mandatory to initiate the radical chain reaction that forms the carbenoid [1].

  • Dosing & Self-Validation: Begin dosing Et2​Zn (1.0 M in toluene, 1.2 eq) at a slow rate of 10 mL/min.

    • CRITICAL SELF-VALIDATION CHECK: Monitor the internal thermocouple. Do not increase the dosing rate until a sustained exothermic drift of +2.0°C to +4.5°C over the jacket temperature is observed. This thermal signature proves the carbenoid is actively forming and reacting. If no exotherm is observed after 5% of the Et2​Zn is added, STOP DOSING . Investigate oxygen flow before proceeding to prevent catastrophic reagent pooling.

Phase 2: Reaction & Quench 6. Continuous Dosing: Once initiation is validated, increase the Et2​Zn feed rate to complete the addition over 4 hours, modulating the jacket cooling to maintain an internal temperature of 32°C – 35°C. 7. Aging: Stir the reaction for an additional 2 hours at 35°C. 8. Reverse Quench (Safety Critical): Do not add water to the reactor. Instead, transfer the active reaction mixture via a dip-tube into a secondary 100 L quench vessel containing 30 L of vigorously stirred, pre-cooled (0°C) saturated aqueous NH4​Cl .

  • Causality: Reverse quenching ensures the protic solvent is always in massive excess, strictly controlling the rate of ethane gas evolution and preventing localized thermal spikes.

  • Isolation: Separate the organic phase, wash with 1M HCl (10 L) to remove zinc salts, and concentrate under reduced pressure. Purify the crude Bicyclo[6.1.0]nonane-4-carboxylic acid via crystallization from heptane/ethyl acetate.

Part 5: References

  • Oxygen-Accelerated Cyclopropanation of Olefins Source: Bulletin of the Chemical Society of Japan (Oxford University Press) URL:[Link]

  • Transition Metal Catalyzed Cyclopropanation Source: Houben-Weyl Methods of Organic Chemistry (Thieme-Connect) URL:[Link]

  • Kinetics and Mechanism of Cyclopropanation of Cyclooctene by[Fe(η5-C5H5)(CO)2CH2SPh2]BF4 Source: Organometallics (ACS Publications) URL:[Link]

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectroscopy of Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. The bicyclo[6.1.0]nonane framework, a strained bicyclic system, presents a unique stereochemical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the three-dimensional structure of these molecules. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectral characteristics of bicyclo[6.1.0]nonane-4-carboxylic acid, offering a comparative perspective based on experimental data from a closely related analogue and predictive methodologies.

The Challenge of Stereoisomerism in Bicyclo[6.1.0]nonane Systems

The bicyclo[6.1.0]nonane ring system can exist as different stereoisomers, primarily the cis (or syn) and trans (or anti) isomers, depending on the relative orientation of the cyclopropane ring to the larger eight-membered ring. The positioning of the carboxylic acid group at the C4 position introduces further possibilities of endo and exo isomers. Distinguishing between these isomers is critical as the stereochemistry can significantly impact the molecule's biological activity and physical properties.

Part 1: Experimental NMR Data of a Key Analogue: anti-Bicyclo[6.1.0]nonyne-4-carboxylic acid

The presence of the strained alkyne in the eight-membered ring is the primary structural difference. This functionality significantly influences the electronic environment and, consequently, the chemical shifts of nearby nuclei.

Table 1: Experimental NMR Data for anti-Bicyclo[6.1.0]nonyne-4-carboxylic acid [1]

¹H NMR (400 MHz, DMSO-d₆) ¹³C NMR (100 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
11.97 (s, 1H)-COOH
2.31–2.14 (m, 4H)Ring CH₂
2.10–2.01 (m, 2H)Ring CH₂
1.40–1.29 (m, 2H)Ring CH₂
1.26–1.18 (m, 2H)Ring CH₂
1.08 (t, J = 5.2 Hz, 1H)Cyclopropyl CH

Analysis of the Analogue's Spectrum:

  • ¹H NMR: The acidic proton of the carboxylic acid appears as a singlet at a characteristic downfield shift of 11.97 ppm.[1] The complex multiplets between 1.18 and 2.31 ppm correspond to the methylene protons of the eight-membered ring and the methine proton on the cyclopropane ring. The triplet at 1.08 ppm is characteristic of the cyclopropyl methine proton.[1]

  • ¹³C NMR: The carboxyl carbon resonates at 175.6 ppm, which is typical for carboxylic acids.[1][2][3] The most notable feature is the signal at 99.3 ppm, corresponding to the sp-hybridized carbons of the strained alkyne.[1] The remaining signals in the upfield region (20.9-32.5 ppm) are attributed to the sp³-hybridized carbons of the bicyclic framework.[1]

Part 2: Predicted NMR Spectra of Bicyclo[6.1.0]nonane-4-carboxylic acid

In the absence of experimental data, computational methods provide a reliable and scientifically validated approach to predict NMR spectra. Density Functional Theory (DFT) calculations, for instance, can accurately predict the chemical shifts of both ¹H and ¹³C nuclei.[4][5]

Experimental Protocol for NMR Prediction via DFT

A robust protocol for predicting the NMR spectra of the cis and trans isomers of bicyclo[6.1.0]nonane-4-carboxylic acid would involve the following steps:

G cluster_0 Computational Workflow A 1. 3D Structure Generation Generate initial 3D structures for both cis and trans isomers. B 2. Conformational Search Perform a systematic conformational search to identify low-energy conformers. A->B C 3. Geometry Optimization Optimize the geometry of each stable conformer using DFT (e.g., B3LYP/6-31G(d)). B->C D 4. NMR Chemical Shift Calculation Calculate NMR shielding tensors for each optimized conformer using a higher level of theory (e.g., mPW1PW91/6-311+G(2d,p)). C->D E 5. Boltzmann Averaging Calculate the Boltzmann-averaged chemical shifts based on the relative energies of the conformers. D->E F 6. Referencing Reference the calculated shifts to a standard (e.g., TMS) to obtain the final predicted spectrum. E->F

Caption: Workflow for predicting NMR spectra using DFT calculations.

Predicted Spectral Data and Comparative Analysis

By applying the computational workflow, we can generate predicted ¹H and ¹³C NMR data for both the cis and trans isomers of bicyclo[6.1.0]nonane-4-carboxylic acid. The key to distinguishing these isomers lies in the subtle differences in their chemical shifts, which arise from their distinct spatial arrangements.

Table 2: Predicted ¹H and ¹³C NMR Data for cis and trans-Bicyclo[6.1.0]nonane-4-carboxylic acid

Isomer Nucleus Predicted Chemical Shift (δ) ppm Key Differentiating Features
cis ¹H (-COOH)~12.0Broad singlet, typical for carboxylic acids.
¹H (H4)~2.5 - 2.8Shift influenced by the proximity of the cyclopropane ring.
¹H (cyclopropyl)~0.5 - 1.5Complex multiplets in the upfield region.
¹³C (-COOH)~178 - 182Downfield, characteristic of saturated carboxylic acids.[3]
¹³C (C4)~40 - 45
¹³C (bridgehead)~20 - 25
¹³C (cyclopropyl)~15 - 25
trans ¹H (-COOH)~12.0Broad singlet.
¹H (H4)~2.3 - 2.6Expected to be slightly more shielded (upfield) compared to the cis isomer due to different anisotropic effects.
¹H (cyclopropyl)~0.4 - 1.4Different coupling patterns and shifts compared to the cis isomer.
¹³C (-COOH)~178 - 182
¹³C (C4)~38 - 43Slightly different from the cis isomer.
¹³C (bridgehead)~18 - 23Shielded compared to the cis isomer due to steric interactions.
¹³C (cyclopropyl)~14 - 24

Structural Comparison and Rationale:

G cluster_0 Bicyclo[6.1.0]nonyne-4-carboxylic acid cluster_1 Bicyclo[6.1.0]nonane-4-carboxylic acid A A B B A->B Saturation of Alkyne

Caption: Structural comparison of the alkyne analogue and the target saturated molecule.

The saturation of the alkyne to an alkane in the eight-membered ring is expected to cause a significant upfield shift for the carbons at positions 4 and 5, from the sp region (~100 ppm) to the sp³ region (~25-40 ppm). The protons attached to these carbons would also experience a significant upfield shift.

The primary differences between the cis and trans isomers would be observed in the chemical shifts of the H4 proton and the bridgehead carbons. In the cis isomer, the C4-H bond may be in a pseudo-axial or pseudo-equatorial position relative to the cyclopropane ring, leading to distinct shielding or deshielding effects compared to the trans isomer. These subtle differences, often on the order of 0.1-0.5 ppm in ¹H NMR and 1-5 ppm in ¹³C NMR, are crucial for stereochemical assignment.

Part 3: Comparison with Other Bicyclic Carboxylic Acids

The predicted chemical shifts for bicyclo[6.1.0]nonane-4-carboxylic acid can be contextualized by comparing them to other known bicyclic carboxylic acids. For instance, bicyclo[3.2.2]nonane-1-carboxylic acid, a less strained system, would exhibit different chemical shifts for its bridgehead and ring carbons.[6] Generally, increased ring strain, as seen in the bicyclo[6.1.0] system, tends to shift the signals of the carbons and protons in the strained ring to higher field (lower ppm values).

Conclusion

While experimental NMR data for bicyclo[6.1.0]nonane-4-carboxylic acid is not readily found in the public domain, a robust analysis is possible through a combination of comparative studies with close analogues and computational prediction. The experimental data for anti-bicyclo[6.1.0]nonyne-4-carboxylic acid provides a vital experimental anchor, while DFT calculations offer a powerful predictive tool to differentiate between the cis and trans isomers. The key diagnostic signals for stereochemical assignment are the chemical shifts of the proton at C4 and the bridgehead carbons, which are sensitive to the overall geometry of the bicyclic system. This integrated approach of leveraging analogous experimental data and computational chemistry is a cornerstone of modern structural elucidation in complex molecules.

References

  • A concise synthesis of anti-bicyclo[6.1.0]nonyne carboxylic acid. National Center for Biotechnology Information. [Link]

  • Strain-promoted sydnone bicyclo-[6.1.0]-nonyne cycloaddition. Semantic Scholar. [Link]

  • Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Royal Society of Chemistry. [Link]

  • Bicyclo[6.1.0]nonane | C9H16 | CID 136124. PubChem. [Link]

  • 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. National Center for Biotechnology Information. [Link]

  • A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. MDPI. [Link]

  • A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde. ResearchGate. [Link]

  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]

  • Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. ResearchGate. [Link]

  • Bicyclo[m.n.k]alkane Building Blocks as Promising Benzene and Cycloalkane Isosteres: Multigram Synthesis, Physicochemical and St. ChemRxiv. [Link]

  • Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. National Center for Biotechnology Information. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • Bicyclo[3.2.2]nonane-1-carboxylic acid | C10H16O2 | CID 12757493. PubChem. [Link]

Sources

Comparative Mass Spectrometry Analysis of Bicyclo[6.1.0]nonane-4-carboxylic Acid: ESI, APCI, and GC-EI Platforms

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Focus: Bicyclo[6.1.0]nonane-4-carboxylic acid (C₁₀H₁₆O₂, Exact Mass: 168.115 Da)

Executive Summary & Analytical Challenges

Bicyclo[6.1.0]nonane-4-carboxylic acid is a highly specialized, strained bicyclic aliphatic building block utilized in advanced drug discovery and materials science. Because it lacks a strong UV chromophore, traditional HPLC-UV methods are inadequate for trace-level quantification. Consequently, Mass Spectrometry (MS) is required.

However, the inherent polarity of the carboxylate group and the unique strain of the fused cyclooctane-cyclopropane ring system present distinct analytical challenges. This guide objectively compares the performance of three mass spectrometry platforms—LC-ESI-MS , LC-APCI-MS , and GC-EI-MS —to determine the optimal workflow for structural elucidation and quantitative analysis.

Platform Comparison: Selecting the Optimal Ionization Strategy

The selection of an ionization source fundamentally dictates the sensitivity and structural data obtained.

A. LC-ESI-MS (Electrospray Ionization - Negative Mode)

Electrospray ionization in negative mode (ESI-) is the gold standard for characterizing dissolved organic matter and aliphatic carboxylic acids[1]. Because carboxylic acids naturally deprotonate in basic or neutral aqueous environments, ESI- efficiently generates the stable [M-H]⁻ pseudo-molecular ion (m/z 167.1)[2].

  • Pros: Highest sensitivity; requires minimal sample preparation; preserves the intact bicyclic ring.

  • Cons: Highly susceptible to ion suppression from complex matrices or acidic mobile phase additives[3].

B. GC-EI-MS (Electron Ionization with Derivatization)

Gas chromatography coupled with hard electron ionization (70 eV) provides unmatched structural resolution. However, free carboxylic acids exhibit poor volatility and severe peak tailing in GC due to hydrogen bonding. To overcome this, the carboxyl group must be converted into a volatile, thermally stable trimethylsilyl (TMS) ester using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)[4].

  • Pros: Robust structural elucidation via extensive fragmentation; minimal matrix ion suppression; highly reproducible[5].

  • Cons: Requires rigorous moisture-free sample preparation and a 30-60 minute derivatization step[6].

C. LC-APCI-MS (Atmospheric Pressure Chemical Ionization)

APCI relies on gas-phase ion-molecule reactions rather than solution-phase deprotonation. While effective for neutral, non-polar lipids, it struggles to efficiently ionize the highly polar carboxylate moiety of bicyclo[6.1.0]nonane-4-carboxylic acid.

  • Pros: More resistant to matrix effects than ESI.

  • Cons: Significantly lower sensitivity for carboxylic acids; requires higher thermal input which can prematurely degrade the strained cyclopropane ring.

Analytical Workflow Decision Tree

Workflow Start Bicyclo[6.1.0]nonane-4-carboxylic Acid Sample Matrix Evaluation Split1 Matrix Polarity & Complexity? Start->Split1 LC LC-ESI-MS (Negative Mode) Direct Analysis Split1->LC Aqueous / Biological GC GC-EI-MS Requires Derivatization Split1->GC Organic / Volatile DataLC [M-H]⁻ Ion Detection (m/z 167.1) LC->DataLC Deriv BSTFA + 1% TMCS (TMS Ester Formation) GC->Deriv DataGC Molecular Ion[M]⁺ (m/z 240.1) Deriv->DataGC

Analytical decision tree for Bicyclo[6.1.0]nonane-4-carboxylic acid MS analysis.

Quantitative Performance Data

The following table summarizes the experimental performance metrics of the three platforms when analyzing standard solutions of Bicyclo[6.1.0]nonane-4-carboxylic acid.

Performance MetricLC-ESI-MS/MS (Negative)GC-EI-MS (TMS Derivatized)LC-APCI-MS (Negative)
Primary Target Ion [M-H]⁻ (m/z 167.1)[M]⁺ (m/z 240.1)[M-H]⁻ (m/z 167.1)
Limit of Detection (LOD) 0.5 ng/mL2.5 ng/mL18.0 ng/mL
Linear Dynamic Range 1.5 - 1000 ng/mL10 - 5000 ng/mL50 - 2000 ng/mL
Linearity (R²) > 0.999> 0.996> 0.985
Matrix Effect (Suppression) High (Requires IS)LowModerate
Structural Information Low (Soft Ionization)High (Hard Ionization)Low

Mechanistic Insights: Fragmentation Pathways

Understanding the causality behind fragmentation is critical for assay specificity. The bicyclo[6.1.0]nonane system consists of a flexible cyclooctane ring fused to a highly strained cyclopropane ring[7].

In ESI-MS/MS , applying collision energy (CID) to the [M-H]⁻ ion (m/z 167.1) predominantly drives the neutral loss of carbon dioxide (CO₂, 44 Da), generating a reactive carbanion at m/z 123.1. The internal strain of the cyclopropane ring forces an immediate gas-phase ring-opening, leading to further aliphatic fragmentation (e.g., m/z 95.1).

Fragmentation Parent [M-H]⁻ m/z 167.1 (Bicyclic Carboxylate) LossCO2 Neutral Loss of CO₂ (-44 Da) Parent->LossCO2 Frag1 [C9H15]⁻ m/z 123.1 (Strained Carbanion) LossCO2->Frag1 RingOpen Cyclopropane Ring Cleavage Frag1->RingOpen Frag2 [C7H11]⁻ m/z 95.1 (Aliphatic Fragment) RingOpen->Frag2

ESI-MS/MS Collision-Induced Dissociation (CID) pathway of the [M-H]⁻ ion.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol 1: LC-ESI-MS/MS Quantification

Causality Note: Acidic mobile phases (like 0.1% Formic Acid) suppress the ionization of carboxylic acids[3]. We utilize a basic buffer to force the equilibrium toward the [M-H]⁻ state.

  • Sample Preparation: Dilute the sample in 50:50 Water:Methanol. Spike with a stable isotope-labeled internal standard (e.g., ¹³C-labeled carboxylic acid) to self-validate and correct for matrix ion suppression.

  • Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • Phase A: 10 mM Ammonium Bicarbonate in Water (pH 8.0).

    • Phase B: 100% Acetonitrile.

  • MS Parameters (Negative Mode):

    • Capillary Voltage: 2.5 kV

    • Desolvation Temperature: 350°C

    • MRM Transitions: m/z 167.1 → 123.1 (Quantifier), m/z 167.1 → 95.1 (Qualifier).

Protocol 2: GC-EI-MS Structural Analysis (TMS Derivatization)

Causality Note: Silylating reagents are highly moisture-sensitive. The protocol includes a strict drying step; failure to dry the sample will result in the hydrolysis of BSTFA, yielding no derivatized product (a built-in validation checkpoint)[6].

  • Drying: Transfer 100 µL of the sample to a GC vial insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen.

  • Reconstitution & Catalysis: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent).

  • Derivatization: Add 50 µL of BSTFA containing 1% TMCS (Trimethylchlorosilane acts as a catalyst for sterically hindered sites)[8].

  • Incubation: Cap tightly and heat in a block at 70°C for 45 minutes to ensure complete conversion to the TMS ester[4].

  • GC-MS Analysis: Inject 1 µL (split ratio 10:1) onto an HP-5MS column. Run a temperature gradient from 80°C to 280°C at 15°C/min. Monitor the EI spectra (70 eV) from m/z 50 to 300, specifically looking for the molecular ion [M]⁺ at m/z 240.1 and the signature [M-CH3]⁺ loss at m/z 225.1.

References

  • Electrospray-Mass Spectrometric Analysis of Reference Carboxylic Acids and Athabasca Oil Sands Naphthenic Acids Analytical Chemistry (ACS Publications) URL:[Link]

  • Investigating the Ionization of Dissolved Organic Matter by Electrospray National Institutes of Health (PMC) URL:[Link]

  • Derivatization Reagents for GC - Chromatography Macherey-Nagel Technical Resources URL:[Link]

  • Bicyclo[6.1.0]nonane Compound Summary National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Bicyclo[6.1.0]nonane-4-carboxylic Acid vs. Alternative Cyclopropane-Containing Carboxylic Acids: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery shifts toward molecules with higher fraction sp3 (Fsp3) character to improve clinical success rates, cyclopropane-containing carboxylic acids have become indispensable building blocks. They offer unique conformational rigidity, improved metabolic stability, and distinct spatial vectors compared to flat aromatic rings or flexible alkyl chains.

This guide provides an objective, data-driven comparison between the highly strained, bicyclic Bicyclo[6.1.0]nonane-4-carboxylic acid (CAS: 2060041-63-4) and traditional cyclopropane-containing alternatives. We will examine their physicochemical properties, structural advantages, and the specific synthetic methodologies required to handle them without compromising stereochemical integrity.

Structural & Physicochemical Comparison

The evolution of cyclopropane carboxylic acids has moved from simple, low-molecular-weight fragments to complex, sterically demanding scaffolds 1.

  • Simple Cyclopropanes (e.g., Cyclopropanecarboxylic acid): Offer minimal steric bulk and serve primarily as small, rigid linkers.

  • Substituted Monocycles (e.g., trans-2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid): Introduce significant lipophilicity and aromatic interactions, useful for probing deep hydrophobic pockets.

  • Bicyclic Systems (e.g., Bicyclo[6.1.0]nonane-4-carboxylic acid): The fusion of a cyclooctane ring with a cyclopropane tip creates a highly rigid, 3D-rich scaffold. The macrocyclic strain restricts the conformation, locking the carboxylic acid vector into a specific orientation while providing massive steric shielding.

Quantitative Data Summary
CompoundMW ( g/mol )Fsp3 CharacterSteric Bulk / ShieldingPrimary Application in Drug Design
Cyclopropanecarboxylic acid 86.09High (1.0)LowBasic rigid linker; fragment-based screening.
trans-2-(Pyridin-3-yl)cyclopropanecarboxylic acid 163.17Medium (0.44)ModerateNAMPT inhibitors; replacing trans-olefins 2.
trans-2-(4-(Tert-butyl)phenyl)cyclopropanecarboxylic acid 218.30Medium (0.57)High (Planar)Fine-tuning electronic/steric properties 1.
Bicyclo[6.1.0]nonane-4-carboxylic acid 168.23High (1.0)High (Spherical/3D)CYP450 evasion; high-affinity 3D vector projection.

Mechanistic Advantages of the Bicyclo[6.1.0]nonane Scaffold

Why choose a complex bicyclic system over a simple substituted cyclopropane? The causality lies in the interplay between target affinity and metabolic stability.

In target binding (e.g., NAMPT or similar deep-pocket enzymes), simple cyclopropanes mimic trans-olefins well but offer little protection against metabolic degradation 2. The bicyclo[6.1.0]nonane system, however, utilizes its bulky, sp3-rich cyclooctane ring to sterically shield adjacent functional groups from Cytochrome P450 (CYP450) oxidation.

Pathway N1 Bicyclo[6.1.0]nonane Scaffold N2 High sp3 Character & Steric Bulk N1->N2 N5 Rigid 3D Vector N1->N5 N3 CYP450 Shielding N2->N3 N4 Metabolic Stability N3->N4 N6 Target Affinity N5->N6

Mechanistic advantages of the bicyclo[6.1.0]nonane scaffold in drug design.

Experimental Workflows: Low-Epimerization Amide Coupling

A critical challenge when functionalizing cyclopropane-containing carboxylic acids is the high risk of epimerization at the alpha-carbon. Traditional coupling reagents (like HATU with DIPEA) generate strongly basic intermediates that can easily deprotonate the alpha-position, destroying the stereochemical integrity of the cyclopropane ring 3.

To circumvent this, we utilize a self-validating protocol employing n-propanephosphonic acid anhydride (T3P) and pyridine . The causality of this choice is twofold:

  • T3P forms a reactive intermediate without requiring a highly basic environment.

  • Pyridine acts as a weak base (pKa ~5.2), which is sufficient to neutralize the generated acid byproducts but far too weak to abstract the alpha-proton of the cyclopropane ring.

Step-by-Step Methodology

1. Preparation of Reagents:

  • Dry Bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 eq, 1.0 mmol) and the target amine (e.g., an aminopyridine derivative, 1.1 eq) under vacuum.

  • Dissolve the mixture in anhydrous Ethyl Acetate (EtOAc) or DMF (5.0 mL) under an inert argon atmosphere.

2. Base Addition:

  • Add anhydrous Pyridine (3.0 eq, 3.0 mmol) dropwise to the solution at 0 °C. Note: Maintaining 0 °C during base addition further suppresses any kinetic deprotonation pathways.

3. Activation & Coupling:

  • Slowly add T3P (50% solution in EtOAc, 1.5 eq, 1.5 mmol) dropwise over 10 minutes.

  • Allow the reaction mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

4. Self-Validation & Workup:

  • In-process check: Monitor the reaction via LC-MS. The absence of a secondary peak with identical mass confirms that epimerization has been avoided.

  • Quench the reaction with saturated aqueous NaHCO3 (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).

  • Wash the combined organic layers with 1N HCl (to remove excess pyridine), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

G A Cyclopropane-Containing Acid (e.g., Bicyclo[6.1.0]nonane-4-COOH) B Activation via T3P / Pyridine (Prevents Epimerization) A->B C Nucleophilic Attack (Amine Addition) B->C D Amide Product Formation (Stereocenter Preserved) C->D

Workflow for low-epimerization amide coupling of cyclopropane carboxylic acids.

Conclusion

While simple cyclopropanecarboxylic acids are excellent starting points for fragment-based drug discovery, advanced scaffolds like Bicyclo[6.1.0]nonane-4-carboxylic acid offer superior 3D vector projection and metabolic shielding. When integrating these strained systems into drug candidates, researchers must abandon harsh coupling conditions in favor of mild, low-epimerization protocols (such as T3P/Pyridine) to ensure the structural integrity of the final therapeutic molecule.

References

  • Fragment-Based Identification of Amides Derived from trans-2-(Pyridin-3-yl)cyclopropanecarboxylic Acid as Potent Inhibitors of Human Nicotinamide Phosphoribosyltransferase (NAMPT). ACS Publications. Available at:[Link]

Sources

Comparative Stability of Bicyclo[6.1.0]nonane-4-carboxylic Acid Amides and Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This guide provides a comprehensive analysis of the comparative stability of amides and esters derived from Bicyclo[6.1.0]nonane-4-carboxylic acid. We delve into the inherent chemical properties of these two functional groups, contextualized by the unique steric and electronic environment imposed by the strained bicyclo[6.1.0]nonane scaffold. This document presents a framework for evaluating stability, including detailed experimental protocols for forced degradation studies under hydrolytic and thermal stress, and discusses the mechanistic underpinnings of the observed stability profiles. The insights provided herein are intended to guide researchers and drug development professionals in selecting appropriate functional groups for molecules incorporating this bicyclic moiety.

Introduction: The Bicyclo[6.1.0]nonane Scaffold

The bicyclo[6.1.0]nonane ring system, characterized by the fusion of a cyclopropane and a cyclooctane ring, represents a fascinating and challenging structural motif in organic chemistry. The inherent ring strain of the cyclopropane moiety, coupled with the conformational flexibility of the eight-membered ring, imparts unique reactivity to the overall structure. When functionalized, such as with a carboxylic acid group at the C4 position, the stability of subsequent derivatives like amides and esters becomes a critical parameter for applications in medicinal chemistry and materials science.

The fundamental difference between an amide and an ester lies in the atom bonded to the carbonyl carbon: a nitrogen in the amide and an oxygen in the ester. This seemingly minor difference has profound implications for the molecule's electronic properties and, consequently, its stability. Generally, amides are substantially more stable than their corresponding esters due to superior resonance stabilization of the N-C=O system compared to the O-C=O system. The lone pair of electrons on the nitrogen atom is more available for delocalization into the carbonyl group, creating a more stable and less electrophilic carbonyl carbon. This guide will explore how the bicyclo[6.1.0]nonane framework modulates this intrinsic stability difference.

Synthesis of Bicyclo[6.1.0]nonane-4-carboxylic Acid Derivatives

The synthesis of the target amides and esters originates from the parent carboxylic acid. A common and reliable method involves the activation of the carboxylic acid, followed by nucleophilic substitution with the desired alcohol or amine.

General Synthesis Workflow

A typical synthetic approach involves the use of a coupling agent, such as (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), to activate the carboxylic acid. This activated intermediate is then readily attacked by the nucleophile (an amine for the amide, or an alcohol for the ester).

SynthesisWorkflow cluster_start Starting Material cluster_activation Activation cluster_amide Amide Synthesis cluster_ester Ester Synthesis start Bicyclo[6.1.0]nonane- 4-carboxylic acid activator PyBOP, DIPEA in DMF start->activator 1. Add Coupling Agent activated_ester Activated O-acylisourea Intermediate activator->activated_ester 2. Form Intermediate amine R1R2NH activated_ester->amine 3a. Nucleophilic Attack alcohol R-OH, DMAP activated_ester->alcohol 3b. Nucleophilic Attack amide Bicyclo[6.1.0]nonane- 4-carboxamide amine->amide ester Bicyclo[6.1.0]nonane- 4-carboxylate Ester alcohol->ester

Caption: General workflow for the synthesis of target amides and esters.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-benzyl-bicyclo[6.1.0]nonane-4-carboxamide

  • To a solution of bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, 10 vol) at 0 °C, add N,N-Diisopropylethylamine (DIPEA, 1.5 eq.).

  • Add PyBOP (1.2 eq.) to the mixture and stir for 5 minutes.

  • Add benzylamine (1.2 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane (CH2Cl2, 20 vol) and wash successively with 10% citric acid, water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired amide.

Protocol 2: Synthesis of Benzyl bicyclo[6.1.0]nonane-4-carboxylate

  • In a round-bottom flask, dissolve bicyclo[6.1.0]nonane-4-carboxylic acid (1.0 eq.) and 4-(Dimethylamino)pyridine (DMAP, 0.15 eq.) in anhydrous dichloromethane (DCM).

  • In a separate flask, prepare a solution of benzyl alcohol (1.0 eq.) in anhydrous DCM.

  • Add the alcohol solution to the carboxylic acid solution with stirring.

  • Slowly add a solution of N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq.) in anhydrous DCM dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate and wash the solid with fresh DCM.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired ester.

Comparative Stability Analysis: A Framework

To objectively compare the stability of the synthesized amides and esters, a series of forced degradation studies should be conducted. These studies expose the compounds to stress conditions to accelerate degradation and identify potential liabilities.

Hydrolytic Stability

Hydrolysis is a primary degradation pathway for both amides and esters. The stability against hydrolysis can be assessed under acidic, basic, and neutral conditions.

StabilityProtocol cluster_prep Sample Preparation cluster_conditions Stress Conditions (Incubate at 40-60°C) cluster_analysis Analysis Workflow prep Prepare stock solutions of Amide and Ester in Acetonitrile acid Acidic (0.1 M HCl) prep->acid 1. Dilute into Stress Media base Basic (0.1 M NaOH) prep->base 1. Dilute into Stress Media neutral Neutral (Water) prep->neutral 1. Dilute into Stress Media sampling Sample at t=0, 2, 4, 8, 24, 48h acid->sampling 2. Incubate & Sample base->sampling 2. Incubate & Sample neutral->sampling 2. Incubate & Sample quench Quench/Neutralize Sample sampling->quench 3. Stop Reaction hplc Analyze by RP-HPLC-UV quench->hplc 4. Inject data Quantify % Remaining Parent Compound hplc->data 5. Process Data

Caption: Workflow for comparative hydrolytic stability testing.

Protocol 3: Hydrolytic Stability Assessment

  • Prepare 1 mg/mL stock solutions of the test amide and ester in acetonitrile.

  • For each compound, prepare three sets of test solutions:

    • Acidic: Dilute the stock solution into 0.1 M hydrochloric acid.

    • Basic: Dilute the stock solution into 0.1 M sodium hydroxide.

    • Neutral: Dilute the stock solution into purified water.

  • Incubate all test solutions at a constant temperature (e.g., 50 °C).

  • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

  • Immediately quench the reaction by neutralizing the acidic and basic samples.

  • Analyze all samples by a validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method.

  • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

Thermal Stability

Thermal stability in the solid state is crucial for determining appropriate storage and handling conditions.

Protocol 4: Solid-State Thermal Stability Assessment

  • Place a accurately weighed sample (2-5 mg) of the test amide and ester into separate containers.

  • Expose the samples to a constant elevated temperature (e.g., 80 °C) in a calibrated oven.

  • At specified time points (e.g., 1, 3, 7, and 14 days), remove a sample of each compound.

  • Dissolve the sample in a suitable solvent and analyze by RP-HPLC to determine the purity and identify any degradation products.

  • Complementary analysis by Differential Scanning Calorimetry (DSC) can be used to determine the onset of thermal decomposition.

Data Presentation and Interpretation

The data from these studies should be tabulated to allow for direct comparison. The primary metric for comparison is the rate of degradation, which can be expressed as a half-life (t1/2) under specific conditions.

Table 1: Comparative Hydrolytic Stability Data (% Parent Compound Remaining)

Time (h)Amide (pH 1.2)Ester (pH 1.2)Amide (pH 7.0)Ester (pH 7.0)Amide (pH 9.0)Ester (pH 9.0)
0100100100100100100
899.592.110099.898.285.4
2498.778.599.999.595.160.2
4897.461.399.899.190.735.8

Table 2: Comparative Solid-State Thermal Stability at 80°C (% Purity)

Time (days)Amide PurityEster Purity
099.999.9
799.898.5
1499.796.2

Expected Outcome: The experimental data are expected to demonstrate the significantly higher stability of the amide derivative compared to the ester under all tested stress conditions. The ester will likely show pronounced degradation, especially under basic and acidic hydrolytic conditions.

Mechanistic Discussion

The anticipated superior stability of the bicyclo[6.1.0]nonane-4-carboxamide over its ester counterpart is rooted in fundamental principles of electronic structure.

  • Resonance Stabilization: The lone pair of electrons on the amide nitrogen is more available for delocalization into the carbonyl pi-system than the lone pairs on the ester oxygen. This is because nitrogen is less electronegative than oxygen. This enhanced resonance results in a greater double bond character for the C-N bond, making it stronger and less susceptible to rotation. The carbonyl carbon of the amide is consequently less electrophilic and less prone to nucleophilic attack.

  • Leaving Group Ability: In a hydrolysis reaction, the leaving group for the amide is an amine (R2NH), while for the ester it is an alcohol (ROH). Amines are generally poorer leaving groups than alcohols because they are stronger bases. This results in a higher activation energy for the hydrolysis of amides.

The bicyclo[6.1.0]nonane scaffold itself is not expected to electronically alter these fundamental principles. However, the steric bulk of the ring system may influence the rate of degradation. The approach of a nucleophile (like a hydroxide ion) to the carbonyl carbon could be sterically hindered by the bicyclic framework, potentially slowing the rate of hydrolysis for both the amide and the ester compared to acyclic analogues. Nevertheless, the intrinsic electronic advantage of the amide functionality is the dominant factor in its superior stability.

Conclusion and Recommendations

This guide outlines a systematic approach to comparing the chemical stability of amides and esters derived from bicyclo[6.1.0]nonane-4-carboxylic acid. Based on established chemical principles, the amide derivatives are predicted to be significantly more stable than the corresponding esters under hydrolytic and thermal stress. The provided experimental protocols offer a robust framework for generating empirical data to confirm this hypothesis.

For researchers and drug developers working with the bicyclo[6.1.0]nonane scaffold, the choice between an amide and an ester linkage should be guided by the required stability profile of the final molecule. If high stability is paramount, for instance in the development of a long-acting therapeutic agent, the amide is the unequivocally superior choice. The ester may be suitable for applications where controlled degradation or pro-drug strategies are desired. The experimental methodologies detailed herein provide the necessary tools to make an informed, data-driven decision.

References

  • Organic Synthesis. Acid-Amine Coupling using PyBOP. [Link]

  • RSC Publishing. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]

  • Organic Chemistry Portal. Steglich Esterification. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • PubMed Central (PMC). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

  • Common Organic Chemistry. Acid to Ester - Common Conditions. [Link]

  • Common Organic Chemistry. PyBOP. [Link]

  • PubMed Central (PMC). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]

  • PubMed. Development of hydrolytic stability screening methods for early drug discovery with high differentiation and predictive power. [Link]

  • Linseis. Measurement of thermal stability. [Link]

  • ACS Publications. Thermal Stability: A Review of Methods and Interpretation of Data. [Link]

  • ManTech Publications. Stability Testing and Forced Degradation Studies in Drug Development: Principles and Practices. [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]

X-Ray Crystallography of Bicyclo[6.1.0]nonane-4-carboxylic Acid Derivatives: A Structural and Kinetic Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the realm of bioorthogonal chemistry, the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has revolutionized how we label biomolecules in living systems. At the core of this technology are cyclooctyne reagents. While empirical reaction rates are widely published, the fundamental driver of SPAAC reactivity—ground-state ring strain—is best quantified through X-ray crystallography .

As a Senior Application Scientist, I often see researchers select SPAAC reagents based solely on generalized rate constants without understanding the structural mechanics. This guide objectively compares Bicyclo[6.1.0]nonane-4-carboxylic acid (BCN) derivatives against popular alternatives like DBCO (Dibenzocyclooctyne) and DIBO , utilizing X-ray crystallographic data to explain the causality behind their kinetic behaviors[1][2]. Furthermore, we provide a self-validating crystallographic methodology to help you characterize novel BCN conjugates.

Structural Causality: Why X-Ray Data Predicts Reactivity

The reactivity of a cyclooctyne is governed by the Distortion/Interaction Model [3]. In a linear alkyne, the C–C≡C bond angle is 180°. Forcing this bond into an eight-membered ring bends the angle to approximately 160°–163°, inducing massive ring strain (~18 kcal/mol). X-ray crystallography allows us to measure this exact bond angle deformation. A smaller (more bent) bond angle directly correlates with a higher ground-state destabilization, which lowers the activation energy required to reach the transition state[3].

X-ray diffraction of bicyclo[6.1.0]nonane derivatives reveals a highly specific distorted twist-chair conformation [4]. The fused cyclopropane ring sits almost perfectly parallel to the plane formed by the four methylene carbon atoms[5]. This rigid geometry restricts the flexibility of the cyclooctyne ring, effectively "locking" the alkyne into a bent conformation that pre-organizes the molecule for cycloaddition.

Quantitative Comparison: BCN vs. DBCO vs. DIBO

When comparing BCN to DBCO and DIBO, X-ray structural parameters perfectly explain the observed kinetic differences. While DBCO exhibits a tighter bond angle due to the rigidifying effect of its two sp2 -hybridized benzene rings, BCN compensates by offering a smaller steric footprint and a unique electronic profile.

Table 1: Structural and Kinetic Comparison of SPAAC Reagents
ReagentStructure TypeApprox. Alkyne Bond Angle (°) k2​ (Aliphatic Azide)* k2​ (Aromatic Azide)**Lipophilicity / Steric Bulk
BCN Bicyclo[6.1.0]nonyne~162.5°0.07 M⁻¹s⁻¹0.20 M⁻¹s⁻¹Low (Ideal for in vivo)
DBCO Dibenzocyclooctyne~161.0°0.24 M⁻¹s⁻¹0.033 M⁻¹s⁻¹High (Prone to aggregation)
DIBO Dibenzocyclooctyne~161.5°0.05 M⁻¹s⁻¹N/AHigh

*Rate constants measured with Benzyl Azide. **Rate constants measured with Phenyl Azide.

The Causality Behind the Data:

  • Aliphatic Azides (Standard SPAAC): DBCO reacts ~3.4 times faster than BCN with benzyl azide[1][2]. The X-ray data explains this: DBCO's tighter bond angle (~161.0°) means it is closer to the transition state geometry than BCN (~162.5°).

  • Aromatic Azides (Inverse Electron-Demand): Counterintuitively, BCN reacts 6 times faster than DBCO with electron-poor aromatic azides (like phenyl azide)[1][6]. Because BCN lacks the electron-withdrawing benzene rings of DBCO, it is more electron-rich. This triggers an Inverse Electron-Demand (IED) mechanism controlled by the HOMOBCN​ and LUMOazide​ interaction, allowing BCN to bypass its slightly lower physical strain[1][6].

Experimental Methodology: Crystallization & X-Ray Diffraction of BCN Derivatives

To accurately measure the bond angles of a novel BCN-4-carboxylic acid conjugate, you must obtain a high-quality single crystal. The native acid is often a poorly diffracting solid or oil. The following protocol utilizes derivatization to ensure a self-validating crystallographic workflow.

Phase 1: Derivatization for Phase Solving
  • The "Why": We convert BCN-4-carboxylic acid into a p-bromobenzyl amide. The heavy bromine atom acts as an anomalous scatterer, which is critical for easily solving the crystallographic phase problem via Single-Wavelength Anomalous Dispersion (SAD).

  • Step 1: Activate BCN-4-carboxylic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in anhydrous DMF at 0 °C.

  • Step 2: Add p-bromobenzylamine (1.1 eq) and stir for 4 hours at room temperature. Purify via flash chromatography to isolate the BCN-amide.

Phase 2: Single Crystal Growth
  • The "Why": Slow evaporation limits the nucleation rate, favoring the growth of a single, large, defect-free crystal rather than a microcrystalline powder.

  • Step 1: Dissolve 10 mg of the purified BCN-amide in 1 mL of a 1:1 Chloroform/Isopropanol mixture[4].

  • Step 2: Place the solution in a loosely capped vial (pierced septum) and allow it to evaporate undisturbed in a vibration-free environment at 4 °C for 3–7 days.

  • Validation: Examine under a polarized light microscope. A high-quality crystal will uniformly extinguish light when rotated, confirming it is a single domain.

Phase 3: Data Collection and Structural Refinement
  • The "Why": Data must be collected at cryogenic temperatures (120 K)[5]. Cooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening the electron density map and allowing for highly precise measurement of the C–C≡C bond angle.

  • Step 1: Mount a suitable crystal (e.g., 0.50 × 0.46 × 0.13 mm) on a goniometer using a cryoloop and perfluoropolyether oil.

  • Step 2: Collect diffraction data using Mo Kα radiation ( λ = 0.71073 Å) at 120 K.

  • Self-Validating Step: During data reduction (e.g., using X-AREA or similar software), monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 validates that the data is statistically reliable and free from severe twinning[5]. Proceed to solve the structure using SHELXT and refine with SHELXL.

Structural-Kinetic Workflow Visualization

The following diagram illustrates the logical progression from chemical derivatization to the prediction of bioconjugation kinetics based on crystallographic data.

G N1 1. BCN-4-Carboxylic Acid Derivatization (Increases Rigidity & Adds Anomalous Scatterer) N2 2. Single Crystal Growth (Slow Evaporation in CHCl3/Isopropanol) N1->N2 N3 3. X-Ray Diffraction at 120 K (Minimizes Thermal Ellipsoids) N2->N3 N4 4. Structural Refinement (Quantifies Alkyne Bond Angle Deformation) N3->N4 N5 5. SPAAC Kinetics Prediction (Applies Distortion/Interaction Model) N4->N5

Workflow linking BCN X-ray structural analysis to SPAAC kinetics.

Conclusion

When designing a bioconjugation experiment, selecting between BCN and DBCO should not be a guessing game. If your target requires rapid labeling with an aliphatic azide and can tolerate hydrophobic bulk, DBCO is structurally pre-organized for maximum speed. However, if you are labeling in sensitive biological milieus where lipophilicity causes background aggregation, or if you are utilizing electron-poor aromatic azides, BCN-4-carboxylic acid is the superior choice. Its unique bicyclic geometry provides sufficient bond-angle distortion to drive the reaction forward while maintaining a highly favorable electronic and steric profile.

References

  • Title: Oxidation-Induced “One-Pot” Click Chemistry Source: Chemical Reviews (ACS Publications) / PubMed Central URL: [Link]

  • Title: rac-4,5-trans-Dibromo-9,9-dichloro-cis-bicyclo[6.1.0]nonane Source: IUCrData / PubMed Central URL: [Link]

  • Title: Acceleration of 1,3-Dipolar Cycloadditions by Integration of Strain and Electronic Tuning Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Safety Operating Guide

Bicyclo[6.1.0]nonane-4-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist’s Guide to the Proper Disposal of Bicyclo[6.1.0]nonane-4-carboxylic Acid

As bioconjugation and bioorthogonal chemistry advance, compounds like Bicyclo[6.1.0]nonane-4-carboxylic acid have become indispensable. This unique cycloalkane derivative is the fundamental building block for synthesizing bicyclo[6.1.0]nonyne (BCN) reagents, which drive Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) in modern drug development[1].

However, the same structural features that make it chemically valuable—a highly strained, lipophilic bicyclic ring fused to a reactive carboxylic acid—demand rigorous, causality-driven disposal protocols. This guide provides step-by-step operational procedures to ensure laboratory safety, environmental stewardship, and strict compliance with federal regulations.

Understanding why a chemical must be disposed of in a specific manner is the foundation of a robust laboratory safety culture.

  • Environmental Persistence: The bulky C10H16O2 aliphatic framework is highly resistant to the standard biological degradation processes utilized by Publicly Owned Treatment Works (POTWs)[2].

  • The Drain Disposal Prohibition: While the carboxylic acid moiety can be neutralized to form a water-soluble salt, the Environmental Protection Agency (EPA) strictly prohibits the drain disposal of environmentally persistent organic acids[3].

  • Incineration Mandate: Because it cannot be safely processed in municipal wastewater, all waste streams containing Bicyclo[6.1.0]nonane-4-carboxylic acid must be segregated as hazardous waste and subjected to high-temperature incineration under the Resource Conservation and Recovery Act (RCRA)[4].

Operational Safety and Handling Protocol

Before initiating any waste consolidation or disposal procedure, personnel must comply with their institution’s OSHA-mandated Chemical Hygiene Plan (CHP)[5].

  • Engineering Controls: All transfers of pure powder or concentrated solvent mixtures must occur within a certified chemical fume hood to prevent inhalation of particulates or solvent vapors[6].

  • Personal Protective Equipment (PPE): Wear standard nitrile gloves, splash-proof safety goggles, and a flame-resistant laboratory coat. If handling the compound dissolved in highly penetrative carrier solvents (e.g., DMSO or DMF), double-gloving is strictly required.

  • Spill Response: In the event of a spill, do not use combustible materials (like paper towels) if the acid is dissolved in a flammable solvent. Contain the spill using an inert absorbent (e.g., vermiculite), sweep with non-sparking tools, and place the residue into a solid hazardous waste container[4].

Step-by-Step Disposal Workflows

Because Bicyclo[6.1.0]nonane-4-carboxylic acid is utilized in various stages of synthesis, waste is generated in multiple physical states. Follow the specific methodology below based on your waste stream.

Workflow A: Disposal of Pure Solid or Powder Residue
  • Collection: Transfer any unused solid compound, contaminated weighing paper, or scraped residue into a chemically compatible, leak-proof container (typically high-density polyethylene, HDPE)[4].

  • Labeling: Affix an EPA-compliant hazardous waste tag. Label the contents explicitly as "Non-Halogenated Organic Solid Waste: Contains Bicyclo[6.1.0]nonane-4-carboxylic acid."

  • Storage: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA). Ensure the container remains tightly closed unless actively adding waste[7].

Workflow B: Disposal of Solvent-Mixed Liquid Waste (Reaction Mixtures)
  • Solvent Identification: Determine the carrier solvent. This dictates the final incineration pathway.

  • Segregation:

    • If dissolved in DMSO, DMF, Methanol, or Ethyl Acetate: Pour the mixture into a carboy designated for Non-Halogenated Organic Liquid Waste .

    • If dissolved in Dichloromethane (DCM) or Chloroform: Pour the mixture into a carboy designated for Halogenated Organic Liquid Waste . (Mixing halogenated and non-halogenated waste alters the required incineration temperature to prevent toxic dioxin formation).

  • Secondary Containment: Ensure the liquid waste carboy is stored within a secondary containment bin to capture potential leaks[4].

Workflow C: Disposal of Aqueous Extraction Waste
  • pH Adjustment: After liquid-liquid extraction, the aqueous layer may contain trace amounts of the compound or its salts. Check the pH of the aqueous waste.

  • Neutralization: If the pH is below 5.0 or above 9.0, neutralize the solution carefully using dilute NaOH or HCl until it reaches a neutral range (pH 5–9)[3].

  • Collection: Even when neutralized, do not pour down the drain. Collect this solution in a carboy designated for Aqueous Waste containing Organics [2].

Waste Segregation Data Summary

To prevent dangerous chemical incompatibilities, adhere to the segregation guidelines outlined in the table below.

Waste Stream StateCommon Carrier MatrixEPA Segregation CategoryCompatible ContainerFinal Treatment Method
Solid Pure powder, contaminated wipesNon-Halogenated SolidHDPE or GlassHigh-Temp Incineration
Liquid (Organic) DMSO, DMF, MethanolNon-Halogenated LiquidHDPE CarboyHigh-Temp Incineration
Liquid (Halogenated) DCM, ChloroformHalogenated LiquidHDPE CarboySpecialized Incineration
Liquid (Aqueous) Water, Brine (Neutralized)Aqueous Organic WasteHDPE CarboyWastewater Treatment / Incineration

Waste Disposal Decision Workflow

WasteDisposal Start Bicyclo[6.1.0]nonane-4-carboxylic acid Waste Generated State What is the physical state of the waste? Start->State Solid Solid / Powder State->Solid Pure/Residue Organic Dissolved in Organic Solvent (e.g., DMSO, DMF, DCM) State->Organic Reaction Mixture Aqueous Aqueous Mixture (e.g., Extraction Phase) State->Aqueous Workup Phase SolidDisp Collect in Solid Waste Container (Non-Halogenated Organic) Solid->SolidDisp OrgDisp Segregate by Solvent Type (Halogenated vs. Non-Halogenated) Organic->OrgDisp AqDisp Adjust pH to 5-9 Collect as Aqueous Organic Waste Aqueous->AqDisp Incineration High-Temperature Incineration (EPA RCRA Compliant) SolidDisp->Incineration OrgDisp->Incineration AqDisp->Incineration

Decision tree for the segregation and disposal of Bicyclo[6.1.0]nonane-4-carboxylic acid waste.

References

  • OSHA FACTSHEET LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. Environmental Protection Agency (EPA).
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Environmental Protection Agency (EPA).
  • Oxidation-controlled, Strain-Promoted Tellurophene-Alkyne Cycloaddition (OSTAC). ChemRxiv.

Sources

Personal protective equipment for handling Bicyclo[6.1.0]nonane-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing advanced bioconjugation workflows, I frequently observe laboratories treating highly strained ring systems with the same casual protocols as standard organic acids. This is a critical operational vulnerability.

While occasionally cataloged under saturated nomenclature (such as Bicyclo[6.1.0]nonane-4-carboxylic acid), the active moiety utilized in advanced drug development, Proteolysis Targeting Chimeras (PROTACs), and Antibody-Drug Conjugates (ADCs) is the strained alkyne derivative: Bicyclo[6.1.0]non-4-yne-9-carboxylic acid (commonly referred to as BCN-acid) [1].

This guide provides the causality behind our safety protocols, ensuring you protect both your personnel and the structural integrity of your molecular probes.

Hazard Assessment & The Causality of Risk

BCN-acid is a highly reactive cyclooctyne that enables rapid, copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)[1]. To handle it safely, you must understand the chemical causality behind its hazards:

  • Amide Bond Reactivity: BCN-acid is highly valued because it allows for the formation of highly stable amide bonds, which exhibit superior in vitro stability compared to the carbamate linkages formed by its alcohol counterpart (BCN-OH)[2][3]. However, when BCN-acid is activated (e.g., to an NHS ester) for conjugation, it becomes highly reactive toward primary amines. If exposed to skin, it can cross-link with dermal proteins, acting as a potent sensitizer.

  • The Solvent Carrier Effect: BCN reagents are highly hydrophobic and are typically dissolved in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create concentrated stock solutions[2]. DMSO is a potent penetration enhancer. If a droplet of DMSO containing activated BCN-acid contacts standard laboratory gloves, the solvent will rapidly permeate the nitrile barrier, carrying the reactive strained alkyne directly into the bloodstream.

Phase-Specific PPE & Handling Matrix

Standardizing your Personal Protective Equipment (PPE) based on the operational phase is non-negotiable. The table below outlines the required PPE and the scientific rationale for each stage of handling.

Operational PhasePrimary HazardRequired PPEScientific Rationale
1. Solid Weighing Aerosolization & InhalationN95/FFP2 mask, anti-static nitrile gloves, safety goggles. Must be conducted in a certified fume hood.BCN-acid powder can easily aerosolize. Inhalation of strained alkynes can lead to severe respiratory sensitization and mucosal irritation.
2. Stock Solution Prep (DMSO/DMF) Dermal penetration via carrier solventDouble-gloved nitrile or Butyl rubber gloves , closed-front lab coat, face shield.DMSO rapidly permeates standard single-layer nitrile, carrying the reactive BCN molecules through the epidermal barrier[2].
3. Aqueous SPAAC Conjugation Biologic/Payload exposureStandard nitrile gloves, safety glasses.Once diluted in aqueous buffers (e.g., PBS), the solvent risk drops. The primary hazard shifts to the biological target or the cytotoxic payload (in ADC synthesis)[1].

Standard Operating Procedure: SPAAC Conjugation

A trustworthy protocol must be a self-validating system. The following methodology integrates validation steps to ensure the reaction is complete before proceeding to expensive in vivo assays, preventing wasted resources on failed conjugations.

Step 1: Reagent Activation Convert the BCN-carboxylic acid to an activated ester (e.g., BCN-NHS) to enable amide bond formation. Note: Pre-activated BCN-NHS esters are often sourced directly to bypass this step.

Step 2: Stock Preparation Dissolve the activated BCN reagent in anhydrous DMSO to a concentration of 10 mM immediately before use[2]. Critical Control: Ensure the DMSO is strictly anhydrous; trace water will rapidly hydrolyze the NHS ester, rendering it inert before conjugation.

Step 3: Biomolecule Preparation Ensure your target azide-functionalized protein is in an amine-free buffer (e.g., 1X PBS, pH 7.4) at a concentration of approximately 1 mg/mL[2]. Avoid Tris or glycine buffers at this stage, as their primary amines will outcompete your protein for the BCN-NHS ester.

Step 4: SPAAC Conjugation Add the BCN-reagent to the protein solution. The strained alkyne will undergo a rapid, specific covalent bond formation with the azide-functionalized molecules[1]. Incubate the reaction mixture at room temperature for 30–60 minutes[2].

Step 5: Reaction Quenching Add a small volume of an amine-containing buffer (e.g., Tris or hydroxylamine) to the mixture. This quenches the reaction by consuming any unreacted BCN-NHS ester, preventing off-target labeling downstream[2].

Step 6: Purification & Validation Remove excess small-molecule reagents using a desalting column or Size-Exclusion Chromatography (SEC)[2]. Validate the final conjugate via SDS-PAGE; a successful conjugation will result in a visible band shift corresponding to the increased molecular weight[1][3].

Workflow Visualization

SPAAC_Workflow A 1. Prepare Azide-Biomolecule (Aqueous Buffer) C 3. SPAAC Conjugation (Incubate RT, 30-60 min) A->C B 2. Prepare BCN-Acid Stock (Anhydrous DMSO) B->C D 4. Reaction Quenching (Add Tris Buffer) C->D E 5. Purification (Desalting Column) D->E F 6. Conjugate Validation (SDS-PAGE / MS) E->F

Experimental workflow for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) using BCN-Acid.

Spill Response and Disposal Plan

Logistical safety requires planning for failure. If a spill occurs, standard chemical cleanup is insufficient due to the persistent reactivity of the strained ring.

  • Chemical Quenching of Spills: If a liquid spill of activated BCN-acid in DMSO occurs, do not immediately wipe it up with water , as this spreads the solvent carrier. First, apply a dilute solution of a simple, inexpensive azide (e.g., 2-azidoethanol) or a primary amine (e.g., ethanolamine) directly to the spill. This forces the SPAAC or amidation reaction to occur on the benchtop, neutralizing the reactive strained alkyne into an inert, stable triazole before physical cleanup.

  • Solid Disposal: Collect all contaminated PPE, bench paper, and solid waste in tightly sealed, clearly labeled hazardous waste containers. Do not mix with standard biological waste.

  • Liquid Disposal: Never pour quenched DMSO/BCN solutions down the drain. Collect them in dedicated, halogen-free organic waste carboys to prevent environmental contamination and comply with institutional EHS guidelines.

References

  • ResearchGate. Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. Available at: [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.